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1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride Documentation Hub

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  • Product: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride
  • CAS: 436099-90-0

Core Science & Biosynthesis

Foundational

Advanced Synthesis Protocol: 1-Methyl-4-(piperidin-4-yl)piperazine Trihydrochloride

Executive Summary This technical guide details the optimized synthesis pathway for 1-Methyl-4-(piperidin-4-yl)piperazine , a critical diamine scaffold widely employed in medicinal chemistry. It serves as a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis pathway for 1-Methyl-4-(piperidin-4-yl)piperazine , a critical diamine scaffold widely employed in medicinal chemistry. It serves as a privileged structure in the development of GPCR ligands (specifically Histamine H3 and H4 antagonists) and various CNS-active agents.

While the free base (CAS 53617-36-0) is the active moiety, this protocol focuses on isolating the Trihydrochloride salt (CAS 1621519-77-4) . The trihydrochloride form is preferred for its superior crystallinity, stability, and shelf-life compared to the hygroscopic free base or dihydrochloride forms.

Key Protocol Features:

  • Route: Reductive Amination followed by Acidolytic Deprotection.

  • Overall Yield: >75% (Optimized).

  • Purity Target: >98% (HPLC).

  • Scalability: Suitable for gram to multigram scale.

Retrosynthetic Analysis

The most robust route to the target scaffold utilizes a reductive amination strategy. This approach avoids the competing elimination reactions often seen when using 4-halopiperidines (nucleophilic substitution route).

The disconnection reveals two commercially available starting materials: 1-Boc-4-piperidone and 1-Methylpiperazine . The tert-butoxycarbonyl (Boc) group is selected for orthogonal protection of the secondary amine, ensuring regioselectivity during the coupling event.

Retrosynthesis Target 1-Methyl-4-(piperidin-4-yl)piperazine (Target Molecule) Intermediate N-Boc-Protected Intermediate Target->Intermediate Acidic Deprotection (HCl/Dioxane) SM1 1-Boc-4-piperidone (Electrophile) Intermediate->SM1 Reductive Amination (STAB, AcOH) SM2 1-Methylpiperazine (Nucleophile) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperidine-piperazine core.

Experimental Protocol

Step 1: Reductive Amination

Objective: Synthesis of tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate.

Rationale: Sodium Triacetoxyborohydride (STAB) is chosen over Sodium Cyanoborohydride (NaCNBH3) due to its lower toxicity and better selectivity for aldehydes/ketones over other reducible groups, eliminating the need for strict pH control.

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • 1-Methylpiperazine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Reactor Charge: To a flame-dried round-bottom flask under N2 atmosphere, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and DCE (150 mL).

  • Amine Addition: Add 1-Methylpiperazine (6.1 mL, 55.2 mmol) followed by Acetic Acid (2.9 mL, 50.2 mmol). Stir at Room Temperature (RT) for 30 minutes to allow iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15.9 g, 75.3 mmol) portion-wise over 20 minutes. Caution: Mild exotherm and hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[3]

  • Workup:

    • Quench by slow addition of saturated aqueous NaHCO3 (100 mL). Stir vigorously for 20 minutes.

    • Separate phases.[4] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers, wash with Brine, and dry over anhydrous Na2SO4.

    • Concentrate in vacuo to yield the crude intermediate as a pale yellow oil.

  • Purification (Optional): If purity is <90%, purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1% NH4OH).

Step 2: Deprotection and Salt Formation

Objective: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine Trihydrochloride.

Rationale: Using HCl in dioxane allows for the precipitation of the salt directly from the reaction matrix, simplifying isolation.

Reagents:

  • Crude Intermediate (from Step 1)

  • 4M HCl in Dioxane (5-10 equiv)

  • Solvent: Methanol (MeOH) or Dioxane

Procedure:

  • Dissolution: Dissolve the crude Boc-intermediate (approx. 14 g) in Methanol (50 mL) or Dioxane (50 mL). Cool to 0°C.[5]

  • Acidification: Dropwise add 4M HCl in Dioxane (65 mL, ~5 equiv).

  • Deprotection: Warm to RT and stir for 2–4 hours. A heavy white precipitate should form.

    • Note: Evolution of CO2 gas indicates active deprotection.

  • Isolation:

    • Dilute the suspension with Diethyl Ether (100 mL) to maximize precipitation.

    • Filter the solid under a stream of nitrogen (the salt is hygroscopic).

    • Wash the filter cake with cold Ether (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C over P2O5 for 12 hours.

Reaction Workflow Diagram

Workflow Start Start: 1-Boc-4-piperidone + 1-Methylpiperazine Step1 Step 1: Iminium Formation (DCE, AcOH, 30 min) Start->Step1 Step2 Step 2: Reduction (STAB, 0°C to RT, 16h) Step1->Step2 Workup Workup: Quench NaHCO3, Extract DCM Step2->Workup Inter Intermediate: N-Boc-4-(4-methylpiperazin-1-yl)piperidine Workup->Inter Step3 Step 3: Deprotection (4M HCl in Dioxane, RT) Inter->Step3 Precip Precipitation (Add Et2O, Filter) Step3->Precip Final Final Product: Trihydrochloride Salt Precip->Final

Figure 2: Process flow diagram illustrating the critical path from starting materials to the final salt.

Characterization & Data

Quantitative Summary
ParameterSpecificationNotes
Appearance White to Off-White SolidHighly hygroscopic
Molecular Weight 292.68 g/mol Calculated for C10H21N3 · 3HCl
Yield (Step 1) 85 - 95%High efficiency reductive amination
Yield (Step 2) 80 - 90%Quantitative precipitation
Solubility Water, MethanolInsoluble in Ether, Hexanes
Analytical Validation
  • 1H NMR (D2O): Expect signals for the N-methyl group (singlet, ~2.9 ppm), piperazine ring protons (multiplets, 3.0-3.8 ppm), and piperidine ring protons (multiplets, 1.8-3.6 ppm). The absence of the tert-butyl singlet (~1.45 ppm) confirms deprotection.

  • Mass Spectrometry (ESI+): m/z = 184.2 [M+H]+ (Free base mass).

Safety & Troubleshooting

Critical Hazards
  • Sodium Triacetoxyborohydride (STAB): Releases hydrogen gas upon reaction with acid; ensure proper venting. Toxic if swallowed.[6][7][8]

  • HCl in Dioxane: Corrosive and fuming. Use in a fume hood.

  • Hygroscopicity: The trihydrochloride salt absorbs atmospheric moisture rapidly, turning into a gum. Handle quickly or in a glovebox/glovebag.

Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Solution: Ensure the iminium formation (30 min stir before STAB addition) is complete. Ensure solvents are dry (anhydrous DCE).

  • Issue: Product is a sticky gum in Step 2.

    • Solution: The salt may be retaining solvent or water. Triturate vigorously with anhydrous Diethyl Ether or Acetone to induce crystallization. Recrystallize from minimal hot Methanol layered with Ether.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Synthesis of Piperidine-Piperazine Scaffold (Patent): Scarborough, R. M., et al. (2003). 1-Glycinyl-4-(methylpiperidin-4-yl)piperazines and -piperidines as Factor Xa Antagonists. WO2003010160A2. (Describes the synthesis of the dihydrochloride/trihydrochloride intermediates).

  • Commercial Salt Form Verification: ChemicalBook. (2023). 1-Methyl-4-(piperidin-4-yl)piperazine Trihydrochloride (CAS 1621519-77-4).[3]

  • Biological Application (H3 Antagonists): Berlin, M., et al. (2011). Discovery of a potent and selective H3 antagonist. Bioorganic & Medicinal Chemistry Letters, 21(16), 4879-4883. (Utilizes this scaffold as a core building block).

Sources

Exploratory

physicochemical properties of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride Introduction 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a heterocyclic amine that serve...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Introduction

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a heterocyclic amine that serves as a critical intermediate and building block in modern medicinal chemistry. Structurally, it consists of a piperazine ring linked to a piperidine ring, with a methyl group on the distal nitrogen of the piperazine moiety. This compound and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Notably, it is a key reagent in the preparation of advanced therapeutic agents, including Wee1 and FLT3 tyrosine kinase inhibitors like Gilteritinib, which are under investigation for treating cancers such as acute myeloid leukemia.[1][2][3]

The piperazine ring is a privileged scaffold in drug design, often incorporated to modulate pharmacokinetic properties like aqueous solubility and membrane permeability, or to correctly orient pharmacophoric groups for optimal target engagement.[3] A thorough understanding of the physicochemical properties of its hydrochloride salt is therefore paramount for researchers in drug discovery and development. This guide provides a detailed examination of these properties, outlining the causality behind experimental choices and presenting validated protocols for their characterization.

Section 1: Chemical Identity and Structural Elucidation

The first step in characterizing any chemical entity is to confirm its identity and structure unequivocally. 1-Methyl-4-(piperidin-4-yl)piperazine is a basic compound with three nitrogen atoms, making it amenable to forming various acid addition salts. The monohydrochloride is the most commonly referenced form.

Table 1: Chemical Identifiers

Identifier1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride1-Methyl-4-(piperidin-4-yl)piperazine (Free Base)
Appearance White to off-white solid[1]White to cream powder or solid[4]
CAS Number 436099-90-0[1][5][6]53617-36-0[4][7]
Molecular Formula C₁₀H₂₂ClN₃[5][6][8]C₁₀H₂₁N₃[4][9]
Molecular Weight 219.76 g/mol [5][6][8]183.29 g/mol [9]
Canonical SMILES CN1CCN(C2CCNCC2)CC1.Cl[8]CN1CCN(CC1)C2CCNCC2[4]
InChI Key FFXOQCRWOVUFJV-UHFFFAOYSA-N[8]MRYYJGQKVGZGSB-UHFFFAOYSA-N[4][10]

The formation of the hydrochloride salt is a straightforward acid-base reaction. This process is fundamental to improving the handling and solubility of many basic pharmaceutical intermediates.

Salt_Formation FreeBase Free Base (C₁₀H₂₁N₃) HCl + HCl Salt Hydrochloride Salt (C₁₀H₂₂ClN₃) HCl->Salt Protonation

Caption: Conversion of the free base to its hydrochloride salt.

Protocol 1: Structure Verification by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules. A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in a molecule, serving as a definitive fingerprint for identity confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard acquisition may include 16-32 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

  • Interpretation: Analyze the chemical shifts (δ), coupling patterns (multiplicity), and integrals. Expected signals would include a singlet corresponding to the N-methyl protons and a series of complex multiplets for the non-equivalent methylene protons of the piperidine and piperazine rings.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of polar, non-volatile compounds like this hydrochloride salt. It provides a rapid and accurate measurement of the mass-to-charge ratio (m/z).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect protonated molecules.

  • Interpretation: The primary ion observed should correspond to the protonated free base [M+H]⁺, where M is the mass of the free base (C₁₀H₂₁N₃). The expected m/z value would be approximately 184.18, confirming the mass of the core molecule.[11]

Section 2: Key Physicochemical Properties

The physical properties of an API or intermediate dictate its behavior during synthesis, formulation, and ultimately, its biological action. The conversion of the free base to a hydrochloride salt drastically alters these properties, most notably solubility and melting point.

Table 2: Summary of Physicochemical Properties

PropertyValue (Hydrochloride Salt)Value (Free Base)Significance in Drug Development
Melting Point Not available; likely >250 °C52-57 °C[4][7]Purity indicator; affects stability and formulation choice (e.g., tablet manufacturing).
Boiling Point Decomposes261 °C (at 760 mmHg)[7]Relevant for purification by distillation (of the free base).
Water Solubility SolubleSoluble[7]Crucial for formulation of aqueous dosage forms and affects dissolution and bioavailability.
pKa (Predicted) N/A~10.27[7]Governs the ionization state at physiological pH, impacting absorption, distribution, and receptor binding.
Solubility Profile

Causality: The high water solubility of the hydrochloride salt is a direct consequence of its ionic nature. The protonated nitrogen atoms can form strong ion-dipole interactions with water molecules, a significant advantage over the less polar free base. This property is deliberately exploited in drug development to create formulations suitable for aqueous delivery.

Protocol 3: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It provides a precise measure of a compound's intrinsic solubility in a given solvent system, which is critical for pre-formulation and biopharmaceutical classification.

Shake_Flask_Workflow Start Start AddSolid Add excess solid to buffer/solvent Start->AddSolid Equilibrate Equilibrate at constant temperature (e.g., 24-72h) AddSolid->Equilibrate Shake/Stir Separate Separate solid and liquid (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC) Separate->Analyze End End Analyze->End

Caption: Workflow for the shake-flask solubility assay.

Methodology:

  • Preparation: Add an excess amount of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

  • Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (with derivatization) or LC-MS.

Section 3: Analytical Methodologies

Accurate quantification and purity assessment are non-negotiable in pharmaceutical development. Due to the lack of a strong UV-absorbing chromophore in its structure, standard HPLC-UV detection of 1-Methyl-4-(piperidin-4-yl)piperazine can be challenging, especially for trace-level analysis.

HPLC Analysis with Derivatization

Rationale: To overcome the poor UV absorbance, a common and robust strategy is chemical derivatization. This involves reacting the analyte with a tagging agent that introduces a highly absorbing chromophore. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an effective derivatizing agent for secondary amines like piperazines, creating a stable, UV-active product that can be detected with high sensitivity.[12] This approach allows for the use of readily available HPLC-UV instrumentation for quantification.[12]

HPLC_Derivatization cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Solution DerivAgent Add NBD-Cl & Buffer Sample->DerivAgent Incubate Incubate (e.g., 60°C) DerivAgent->Incubate Reaction Inject Inject into HPLC System Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect

Caption: Workflow for HPLC analysis using pre-column derivatization.

Protocol 4: Purity Determination by HPLC-UV with NBD-Cl Derivatization

Methodology:

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5.

    • NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile (e.g., 5 mg/mL).

    • Standard/Sample Solution: Prepare stock solutions of the reference standard and the sample under test in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the standard/sample solution with 500 µL of borate buffer.

    • Add 500 µL of the NBD-Cl solution.

    • Seal the vial and incubate in a water bath or heating block at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to the absorbance maximum of the NBD-derivative (typically around 470 nm).

    • Injection: Inject the cooled reaction mixture into the HPLC system.

  • Data Analysis: Calculate the purity or concentration of the sample by comparing the peak area to that of the reference standard. This method should be fully validated for linearity, accuracy, and precision as per ICH guidelines.[12]

Conclusion

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a compound of significant industrial and pharmaceutical relevance. Its physicochemical properties are largely defined by its structure as a basic amine, with the hydrochloride salt form offering enhanced aqueous solubility and thermal stability compared to its free base. A comprehensive characterization, employing techniques from NMR and MS for structural confirmation to validated chromatographic methods for purity and solubility assessment, is essential for its effective application in drug discovery and development. The protocols and insights provided in this guide offer a robust framework for researchers to confidently handle, analyze, and utilize this versatile chemical building block.

References

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. patents.google.com. Accessed February 7, 2026.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. unodc.org. Accessed February 7, 2026. [Link]

  • Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. patents.google.com. Accessed February 7, 2026.
  • ChemBK. 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE. chembk.com. Accessed February 7, 2026. [Link]

  • PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine Drug Information. pharmacompass.com. Accessed February 7, 2026. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. pubchem.ncbi.nlm.nih.gov. Accessed February 7, 2026. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. pubchem.ncbi.nlm.nih.gov. Accessed February 7, 2026. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. researchgate.net. Accessed February 7, 2026. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ncbi.nlm.nih.gov. Accessed February 7, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. jocpr.com. Accessed February 7, 2026. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. helixchrom.com. Accessed February 7, 2026. [Link]

  • Synthonix. 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride. synthonix.com. Accessed February 7, 2026. [Link]

  • Acros Pharmatech. 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride. acrospharmatech.com. Accessed February 7, 2026. [Link]

Sources

Foundational

solubility and stability of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride Introduction 1-Methyl-4-(piperidin-4-yl)piperazine, a bifunctional heterocyclic compound, is a key struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Introduction

1-Methyl-4-(piperidin-4-yl)piperazine, a bifunctional heterocyclic compound, is a key structural motif and intermediate in medicinal chemistry. Its hydrochloride salt is of particular interest in drug development due to its potential for enhanced aqueous solubility and stability, which are critical parameters for viable oral and parenteral formulations. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, with a focus on its solubility and stability profiles. As Senior Application Scientist, this document is structured not as a rigid template, but as a logical exploration of the compound's characteristics, guiding the researcher through the causality of experimental design and interpretation of results.

The molecule itself, possessing both a piperidine and a piperazine ring, presents a unique case for study. The piperazine moiety is known to often confer greater water solubility to drug candidates.[1] This guide will delve into the methodologies required to quantify its solubility in various media and to rigorously assess its stability under stress conditions, thereby providing a robust foundation for formulation development.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the bedrock of any formulation strategy.

Table 1: Physicochemical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine and its Hydrochloride Salt

Property1-Methyl-4-(piperidin-4-yl)piperazine (Free Base)1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride
Molecular Formula C₁₀H₂₁N₃[2]C₁₀H₂₂ClN₃ (Monohydrochloride)[3]
Molecular Weight 183.29 g/mol [2]221.76 g/mol [3]
Appearance Pale yellow solid[2]White to off-white powder[3]
Melting Point (°C) 53-56[2]245 - 249[3]
Predicted pKa 10.27 ± 0.10[2]Not Applicable
Aqueous Solution pH BasicAcidic[3]

Note: The dihydrochloride salt (C₁₀H₂₃Cl₂N₃, MW: 256.22 g/mol ) is also commercially available and would exhibit different properties.[4]

The free base is a solid with a relatively low melting point and a predicted high pKa, indicating its basic nature. The formation of the hydrochloride salt significantly increases the melting point and alters the pH of an aqueous solution to the acidic range, which is a common and effective strategy to enhance the stability of basic compounds.[5]

Section 1: Solubility Profile

The therapeutic efficacy of a drug is often contingent on its ability to dissolve in physiological fluids. For a basic compound like 1-Methyl-4-(piperidin-4-yl)piperazine, solubility is intrinsically linked to the pH of the medium.

Theoretical Considerations: The Henderson-Hasselbalch Relationship

The solubility of a basic compound increases as the pH of the environment drops below its pKa. With a predicted pKa of 10.27, 1-Methyl-4-(piperidin-4-yl)piperazine will exist predominantly in its protonated, more soluble cationic form in the acidic environment of the stomach and the upper small intestine. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship, allowing us to predict the ionization state at a given pH. The presence of two basic nitrogen centers in the piperazine ring, in addition to the piperidine nitrogen, means the molecule can exist in multiple protonated states, further influencing its solubility.[3]

Experimental Determination of Solubility

A comprehensive solubility profile requires empirical testing in a range of pharmaceutically relevant solvents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh API add_excess Add excess API to solvent prep_api->add_excess prep_solvent Prepare Solvents (e.g., Water, Buffers, Ethanol) prep_solvent->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate sample Withdraw Sample equilibrate->sample filter Filter (e.g., 0.22 µm syringe filter) sample->filter dilute Dilute Sample filter->dilute analyze Quantify by HPLC-UV dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Equilibrium solubility determination workflow.

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).

  • Execution: Add an excess amount of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot using a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Analysis: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 3.1).

Expected Solubility Profile

While specific data is not publicly available, a hypothetical solubility profile can be constructed based on the compound's structure.

Table 2: Hypothetical Solubility of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride at 25°C

Solvent / MediumExpected Solubility ClassificationHypothetical Value (mg/mL)Rationale
0.1 N HCl (pH 1.2)Very Soluble>100Fully protonated at this pH, maximizing interaction with water.
Acetate Buffer (pH 4.5)Freely Soluble50 - 100Predominantly protonated, maintaining high aqueous solubility.
Phosphate Buffer (pH 6.8)Soluble10 - 30Approaching the pKa of the first piperazine nitrogen, a slight decrease is expected.
WaterSoluble[3]15 - 35The hydrochloride salt ensures good solubility in neutral water.
EthanolSparingly Soluble1 - 10The polar nature of the salt allows some solubility in polar organic solvents.
DichloromethaneVery Slightly Soluble< 1The ionic character of the salt limits solubility in non-polar organic solvents.

Section 2: Stability Profile

Assessing the stability of a drug substance is a regulatory requirement and is critical for ensuring its safety, efficacy, and shelf-life. This involves subjecting the compound to a variety of stress conditions that it might encounter during manufacturing, storage, and administration.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution of API (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_solution->base oxidative Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidative thermal Thermal (e.g., 80°C, solid & solution) prep_solution->thermal photo Photolytic (ICH Q1B light exposure) prep_solution->photo sample_points Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample_points base->sample_points oxidative->sample_points thermal->sample_points photo->sample_points neutralize Neutralize (if needed) sample_points->neutralize analyze Analyze by Stability- Indicating HPLC Method neutralize->analyze identify Identify Degradants (LC-MS/MS) analyze->identify

Caption: Forced degradation experimental workflow.

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid powder and a solution of the compound to dry heat at 80°C.

  • Photostability: Expose the solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sampling and Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Potential Degradation Pathways

Piperazine and piperidine rings are susceptible to certain degradation pathways, primarily oxidation.

  • Oxidation: The tertiary amine of the N-methylpiperazine moiety and the secondary amine of the piperidine ring are potential sites for oxidation, which could lead to the formation of N-oxides. This is a common degradation pathway for amine-containing pharmaceuticals.

  • Photodegradation: Exposure to light can generate reactive oxygen species, potentially leading to oxidation or ring cleavage. A color change in the solid material upon storage could be an indicator of such degradation.[5]

Table 3: Hypothetical Forced Degradation Results

Stress ConditionTime% Assay Remaining (Hypothetical)Observations / Major Degradant (Hypothetical)
0.1 N HCl, 60°C24h98.5Highly stable to acid hydrolysis.
0.1 N NaOH, 60°C24h95.2Minor degradation observed.
3% H₂O₂, RT8h82.1Significant degradation. Peak corresponding to N-oxide derivative observed by LC-MS.
80°C Dry Heat (Solid)7 days99.5Thermally stable in solid state.
ICH Photostability-97.8Minor degradation, slight discoloration of the solid powder.
Storage and Handling Recommendations

Based on the potential instabilities, the following storage conditions are recommended:

  • Storage: The hydrochloride salt should be stored in a cool, dry place, protected from light.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3]

  • Handling: Use in a well-ventilated area. The compound is hygroscopic, so containers should be kept tightly sealed.[2]

Section 3: Analytical Methodologies

A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies.

Stability-Indicating HPLC-UV Method

The primary tool for assessing the stability of a drug substance is a stability-indicating high-performance liquid chromatography (HPLC) method. The key feature of such a method is its ability to resolve the parent peak from all potential degradation products and impurities.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point. For basic compounds like this, columns with end-capping or a polar-embedded phase can improve peak shape.

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with a buffer such as 0.02 M potassium phosphate, and adjust the pH. A pH between 3 and 6 is often a good starting point to ensure the analyte is protonated and to achieve good peak shape.

    • Organic Phase: Acetonitrile is a common choice. Methanol can be used as an alternative to modify selectivity.

    • Elution: A gradient elution (e.g., starting with 5% organic phase and ramping up to 95%) is generally necessary to separate the polar parent compound from potentially less polar degradation products.

  • Detection: Monitor the UV absorbance at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, likely in the range of 210-230 nm for this structure).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Table 4: Example HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure protonation and good peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minEnsures elution of both the polar parent compound and any non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detector UV at 215 nmWavelength for detecting non-aromatic amines.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Conclusion

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a basic compound whose hydrochloride salt form confers good aqueous solubility, particularly at acidic pH. Its stability profile indicates a primary susceptibility to oxidative degradation, with relative stability to hydrolytic and thermal stress. Proper handling and storage, including protection from light and oxidizing agents, are crucial to maintain its integrity. The development of a robust, stability-indicating HPLC method is paramount for accurate characterization during formulation and stability studies. The methodologies and theoretical considerations outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively evaluate this compound for its pharmaceutical potential.

References

  • Chem-Impex. (n.d.). 1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. Retrieved February 7, 2026, from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 1-Methyl-4-(Piperidin-4-Yl)Piperazine Hydrochloride. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Li, Y., et al. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 7, 2026, from [Link]

  • Singh, S., et al. (2024).
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved February 7, 2026, from [Link]

Sources

Exploratory

A Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, a key heterocyclic scaffold in neurophar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, a key heterocyclic scaffold in neuropharmacology. While not a therapeutic agent itself, its structural motifs—the piperazine and piperidine rings—are prevalent in a multitude of centrally active compounds. This document details its physicochemical properties, its fundamental role as a synthetic building block, and its relevance to the development of drugs targeting critical neurotransmitter systems, particularly dopamine and serotonin pathways. We provide field-proven, step-by-step experimental protocols for receptor binding and functional assays to empower researchers in the characterization of novel derivatives. This guide serves as a comprehensive resource for scientists engaged in the discovery and development of next-generation CNS therapeutics.

The 1-Methyl-4-(piperidin-4-yl)piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The compound 1-Methyl-4-(piperidin-4-yl)piperazine is a bifunctional heterocyclic molecule that serves primarily as a high-value intermediate or building block in synthetic and medicinal chemistry.[1] Its significance in neuropharmacology stems from the integration of two well-established pharmacophores: the piperazine and piperidine rings.

  • Piperazine Moiety : The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is a cornerstone in the design of CNS-active drugs.[2] Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[3] The nitrogen atoms can act as hydrogen bond acceptors and provide a rigid scaffold that can be readily functionalized, allowing for precise modulation of a compound's affinity and selectivity for various receptors.[3][4] Many piperazine-containing drugs interact with monoamine neurochemical pathways, either through direct receptor binding or by inhibiting neurotransmitter reuptake.[4][5]

  • Piperidine Moiety : The piperidine ring is another fundamental scaffold found in numerous neurologically active natural products and synthetic drugs. Its conformational flexibility allows it to adopt chair and boat conformations, enabling optimal interactions with the binding pockets of target proteins.

The combination of these two rings in the 1-Methyl-4-(piperidin-4-yl)piperazine structure creates a versatile template for developing ligands that can span the binding sites of complex targets like G-protein coupled receptors (GPCRs).

Caption: Chemical structure of the core compound.

Physicochemical & Predicted Pharmacokinetic Profile

The hydrochloride salt form of 1-Methyl-4-(piperidin-4-yl)piperazine is typically used to enhance solubility and stability for laboratory use.[6] Understanding its properties is critical for its application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C10H21N3·HCl[6]
Molecular Weight 219.75 g/mol (HCl salt)[6]
Molecular Weight (Free Base) 183.29 g/mol [1][7]
Appearance Pale yellow solid[1]
Water Solubility Soluble[1]
Predicted pKa 10.27 ± 0.10[1]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[1]
  • Pharmacokinetic Considerations (E-E-A-T Insight): The piperazine moiety is known to be a crucial building block that helps balance the pharmacokinetic profile of drug candidates.[5] It can enhance hydrophilicity and stability, which are advantageous for oral drug delivery.[8] The relatively low molecular weight and presence of hydrogen bond acceptors/donors in the core scaffold suggest that its derivatives can be designed to adhere to Lipinski's Rule of Five, a key guideline for drug-likeness. Researchers should consider that extensive N-arylation of the piperazine ring, a common synthetic strategy, will significantly increase lipophilicity, potentially impacting solubility and metabolic stability.

Core Neuropharmacological Relevance & Application in CNS Drug Discovery

The 1-Methyl-4-(piperidin-4-yl)piperazine scaffold is a key constituent of several atypical antipsychotics and other CNS drugs. Its utility lies in its ability to serve as a core fragment for ligands targeting dopamine (D2, D3) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, which are central to the pathophysiology of schizophrenia, bipolar disorder, and depression.[9][10][11][12]

Case Study: Synthesis of Atypical Antipsychotics

This scaffold is a known intermediate in the synthesis of highly successful antipsychotic drugs like Cariprazine and Lurasidone.

  • Cariprazine (Vraylar®): An FDA-approved treatment for schizophrenia and bipolar disorder, Cariprazine is a potent dopamine D2 and D3 receptor partial agonist.[9][10] Synthetic routes for Cariprazine often involve the coupling of a dichlorophenylpiperazine moiety with a functionalized cyclohexane derivative, showcasing the modularity of piperazine-based drug design.[10][13][14]

  • Lurasidone (Latuda®): Used to treat schizophrenia, Lurasidone's synthesis involves the use of piperazine intermediates.[15][16][17][18][19]

The following diagram illustrates a generalized synthetic pathway where the title compound acts as a crucial nucleophile, coupling with an electrophilic fragment to build a more complex, pharmacologically active molecule.

Caption: Generalized synthetic route using the title compound.

Experimental Protocols for Pharmacological Characterization

To assess the neuropharmacological profile of novel derivatives synthesized from 1-Methyl-4-(piperidin-4-yl)piperazine, a tiered screening approach is recommended. This typically begins with in vitro binding assays to determine affinity for key targets, followed by functional assays to establish efficacy (agonist, antagonist, or partial agonist activity).

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Principle of the Assay: This is a competitive binding assay used to determine the affinity (Ki) of a test compound for the dopamine D2 receptor. It measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone) from the receptor.[20] The assay is performed on membrane preparations from cells stably expressing the human D2 receptor.

Materials:

  • Cell Membranes: HEK293 or CHO cells expressing recombinant human D2 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Ligand: Haloperidol (10 µM) or Butaclamol (10 µM).[21][22]

  • Test compounds dissolved in DMSO.

  • 96-well microplates and GF/C filter plates.[21]

  • Scintillation cocktail and a microplate scintillation counter.[21]

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the cell membrane homogenates on ice and resuspend in ice-cold assay buffer to the desired protein concentration (typically 10-20 µg per well).[21]

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding).

    • 25 µL of 10 µM Haloperidol (for Non-specific Binding).

    • 25 µL of test compound at various concentrations.

  • Radioligand Addition: Add 125 µL of the radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2 nM) to each well.[21]

  • Membrane Addition: Add 100 µL of the membrane preparation to each well to initiate the binding reaction.[21]

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.[21]

  • Harvesting: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[21]

  • Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[21]

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

  • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: 5-HT1A Receptor Functional Assay (FLIPR Membrane Potential)

Principle of the Assay: The 5-HT1A receptor is a Gi-coupled GPCR.[12] Its activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[23] This change in membrane potential can be measured using a voltage-sensitive fluorescent dye in a high-throughput format using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

Materials:

  • Cell Line: HEK293 cells stably co-expressing the human 5-HT1A receptor and a GIRK channel.[23]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: FLIPR Membrane Potential Blue Assay Kit or similar.

  • Agonist: 8-OH-DPAT (a known 5-HT1A agonist).[24]

  • Test compounds and reference antagonists (e.g., Spiperone).

  • 384-well black-walled, clear-bottom assay plates.

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the fluorescent dye solution prepared in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Using the FLIPR instrument, measure the baseline fluorescence.

    • Add the test compounds (potential antagonists) at various concentrations and incubate for 15-30 minutes.

    • Add a fixed concentration of the agonist (8-OH-DPAT, typically at its EC80) and immediately begin reading the fluorescence signal over time (e.g., for 3-5 minutes).

  • Compound Addition (Agonist Mode):

    • Measure the baseline fluorescence.

    • Add the test compounds (potential agonists) at various concentrations and immediately begin reading the fluorescence signal.

  • Data Acquisition: The FLIPR instrument records the change in fluorescence intensity, which is proportional to the change in membrane potential.

Data Analysis:

  • Calculate the change in fluorescence units (Max - Min).

  • For Agonists: Plot the response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

  • For Antagonists: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Caption: Tiered workflow for characterizing novel CNS compounds.

Conclusion and Future Directions

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is more than a simple chemical; it is a validated and indispensable scaffold for the construction of complex molecules targeting the central nervous system. Its inherent structural features provide a robust foundation for modulating key neuropharmacological targets. The continued exploration of derivatives built upon this core will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles for treating a range of psychiatric and neurological disorders. Future research should focus on leveraging this scaffold to design ligands with novel selectivity profiles, such as biased agonists or allosteric modulators, which represent the next frontier in GPCR drug discovery.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2025). The medicinal chemistry of piperazines: A review. Retrieved February 8, 2026, from [Link]

  • PMC. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • PharmaCompass.com. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved February 8, 2026, from [Link]

  • PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN114539185A - Preparation method of cariprazine and intermediate thereof.
  • Google Patents. (n.d.). US10196400B2 - Process for the preparation of lurasidone and its intermediate.
  • NIH Molecular Libraries Program. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved February 8, 2026, from [Link]

  • PubMed Central. (n.d.). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... Retrieved February 8, 2026, from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved February 8, 2026, from [Link]

  • PubMed. (n.d.). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Retrieved February 8, 2026, from [Link]

  • WIPO Patentscope. (2016). WO/2016/110798 AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. Retrieved February 8, 2026, from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved February 8, 2026, from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN114539185B - A preparation method of cariprazine and its intermediate.
  • Patsnap. (n.d.). Preparation method of intermediate of lurasidone.
  • Wikipedia. (n.d.). 5-HT1A receptor. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2018). Improvement of synthesis process of lurasidone hydrochloride and research on its major impurities. Retrieved February 8, 2026, from [Link]

  • ChemRxiv. (n.d.). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2022). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Retrieved February 8, 2026, from [Link]

Sources

Foundational

toxicological profile of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

Technical Whitepaper: Toxicological Characterization & Handling of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride Executive Summary 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a pharmacologically privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Toxicological Characterization & Handling of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Executive Summary

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a pharmacologically privileged scaffold, widely utilized as a building block in the synthesis of antipsychotics, antihistamines, and kinase inhibitors.[1][2] While its utility in medicinal chemistry is vast, its toxicological profile presents a dual challenge: acute local toxicity driven by its physicochemical properties (alkalinity/corrosivity) and a latent regulatory risk due to its potential as a precursor for Nitrosamine Drug Substance Related Impurities (NDSRIs).[1]

This guide synthesizes the compound's acute hazard profile with a critical analysis of its structural alerts, providing researchers with a roadmap for safe handling and regulatory compliance (ICH M7).

Physicochemical Identity & Structural Alerts

Understanding the molecule's structure is the first step in predicting its toxicological behavior. The compound consists of a piperidine ring coupled to a piperazine ring.[2]

ParameterSpecificationToxicological Implication
Chemical Name 1-Methyl-4-(piperidin-4-yl)piperazine HClN/A
Molecular Formula C₁₀H₂₁N₃[1][2] · xHClSalt form alters solubility and local irritation potential.[1][2]
Secondary Amine Yes (Piperidine Nitrogen)CRITICAL: High risk for nitrosamine formation if exposed to nitrites.[1][2]
Basicity (pKa) ~9.0 - 9.8 (Estimated)High basicity drives local tissue corrosion and mucous membrane irritation.[1][2]
Solubility High (Water/Methanol)Rapid systemic absorption upon mucosal contact; hygroscopic nature requires controlled storage.[1][2]

Acute Toxicity Profile

The acute toxicity of this compound is primarily categorized under GHS Category 4 (Harmful) for systemic exposure and Category 1B/2 (Corrosive/Irritant) for local effects.[1]

Systemic Toxicity (Oral, Dermal, Inhalation)[1]
  • Oral (Rat): Data suggests GHS Category 4 classification (LD50 estimated 300–2000 mg/kg).[1][2]

  • Mechanism: Systemic toxicity is likely driven by the compound's interference with monoaminergic signaling (serotonin/dopamine pathways) due to the piperazine moiety, a common pharmacophore in CNS-active agents.[1][2]

  • Symptoms: Tremors, ataxia, and respiratory distress are expected at high doses, consistent with piperazine-derivative overdoses.[1][2]

Local Toxicity (Irritation & Corrosion)[1][2]
  • Skin & Eyes: The free base is corrosive (Skin Corr.[1][2][3][4] 1B). The hydrochloride salt, while slightly mitigated by the acid, remains a severe irritant (Eye Dam. 1 / Skin Irrit. 2).

  • Respiratory: Inhalation of dust/mist causes severe respiratory tract irritation (STOT SE 3).[1][2] The high pH of the solution formed on moist mucous membranes leads to immediate tissue necrosis.

Critical Regulatory Insight: The Nitrosamine Hazard

The most significant "hidden" risk in drug development involving this compound is not its acute toxicity, but its role as a Class 1 Nitrosamine Precursor .

The Mechanism: The piperidine ring contains a secondary amine.[5] In the presence of nitrosating agents (e.g., sodium nitrite in excipients, reagents like NaNO₂, or even atmospheric NOx), it readily converts to N-nitroso-1-methyl-4-(piperidin-4-yl)piperazine , a potential mutagenic carcinogen.[1][2]

Expert Directive: Do not use this compound in the final steps of GMP synthesis without a rigorous purge strategy for nitrites.

Visualization: Nitrosamine Formation Pathway

NitrosamineRisk cluster_prevention Mitigation Strategies Compound 1-Methyl-4-(piperidin-4-yl)piperazine (Secondary Amine) Intermediate N-Nitrosation Reaction Compound->Intermediate Acidic Conditions Nitrite Nitrosating Agent (NOx, NaNO2, Trace Nitrites) Nitrite->Intermediate Impurity NDSRI (Mutagenic Impurity) N-nitroso-derivative Intermediate->Impurity Rapid Conversion Scavengers Add Scavengers (Ascorbic Acid) Scavengers->Intermediate Inhibits

Caption: Pathway demonstrating the conversion of the secondary amine scaffold into a mutagenic Nitrosamine Drug Substance Related Impurity (NDSRI).

Experimental Protocols

Protocol A: Safe Handling & Solubilization

Context: The HCl salt is hygroscopic.[2] Moisture uptake alters stoichiometry and increases acidity/corrosivity.[1][2]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a P95/P100 respirator if handling powder outside a fume hood.[1][2]

  • Weighing: Perform all weighing operations within a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Solubilization:

    • Dissolve in DMSO or Water.[1][2]

    • Note: The dissolution is exothermic.[2] Add solvent slowly.[1][2]

    • Verification: Check pH. If pH < 3 (due to excess HCl), neutralize with buffered media before adding to cell cultures to prevent false-positive cytotoxicity due to acidity.[1][2]

Protocol B: In Silico/In Vitro Genotoxicity Assessment

Context: Validating the safety of this intermediate before scaling up.[2]

  • Ames Test (OECD 471):

    • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

    • Condition: +/- S9 metabolic activation.[1][2]

    • Relevance: Crucial to distinguish between the parent compound (likely non-mutagenic) and potential impurities.

  • Nitrite Spike Test (Stress Testing):

    • Incubate the compound with 1.0 eq NaNO₂ at pH 3.0 for 4 hours.

    • Analyze via LC-MS/MS (MRM mode) to quantify the formation rate of the N-nitroso analog.

    • Pass Criteria: < 0.03% conversion (limit of control).

Occupational Safety & Risk Mitigation Workflow

To ensure laboratory safety, a strict hierarchy of controls must be implemented.

SafetyWorkflow cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment cluster_response Emergency Response Start Start: Handling 1-Methyl-4-(piperidin-4-yl)piperazine Hood Fume Hood / Local Exhaust Start->Hood Gloves Nitrile Gloves (0.11mm min) Hood->Gloves HEPA HEPA Filter (Dust Control) SkinContact Skin Contact? Gloves->SkinContact Eyes Chemical Goggles SkinContact->Eyes No Wash Wash with Soap/Water (15 min) Seek Medical Attention SkinContact->Wash Yes Neutralize Do NOT Neutralize with Acid/Base Use Water Only Wash->Neutralize

Caption: Operational workflow for minimizing exposure risks and managing accidental contact.[1][2]

References

  • PubChem. (2023).[1][2] 1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • European Chemicals Agency (ECHA). (2023).[1][2] C&L Inventory: 1-Methyl-4-(piperidin-4-yl)piperazine.[1][2] Available at: [Link][1][2]

  • International Council for Harmonisation (ICH). (2017).[1][2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link][1][2]

  • American Chemical Society (ACS). (2023).[1][2] Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective. Organic Process Research & Development. Available at: [Link][1][2]

Sources

Exploratory

The Pivotal Role of Phosphine Oxide-Functionalized Intermediates in Brigatinib Synthesis

[1][2][3][4][5] Content Type: Technical Whitepaper Subject: Process Chemistry & Strategic Synthesis of Brigatinib (AP26113) Focus: The structural and synthetic function of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Content Type: Technical Whitepaper Subject: Process Chemistry & Strategic Synthesis of Brigatinib (AP26113) Focus: The structural and synthetic function of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (CAS 1197953-49-3).[1]

Executive Summary: The Phosphine Oxide Anomaly[4]

Brigatinib (Alunbrig) represents a structural anomaly in kinase inhibitor design due to the presence of a dimethylphosphine oxide (DMPO) moiety. Unlike typical carboxamide or urea hydrogen-bond acceptors found in ALK inhibitors, the DMPO group provides unique metabolic stability and a distinct hydrogen-bonding vector that drives potency against ALK resistance mutations (specifically G1202R).[1]

This guide dissects the role of the critical intermediate 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine (hereafter referred to as Intermediate-C ).[1] This molecule acts as the electrophilic "keystone" of the convergent synthesis, dictating the regioselectivity of the final assembly and serving as the primary control point for impurity management.[1]

Structural Analysis of the Keystone Intermediate[4]

The synthesis of Brigatinib is a convergent process involving two complex fragments. Intermediate-C is the electrophilic partner that carries the pharmacologically critical DMPO group.[1]

FeatureSpecificationStrategic Role in Synthesis
Chemical Name 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amineElectrophilic Core
CAS Number 1197953-49-3Primary Regulatory Starting Material (RSM)
Molecular Weight 316.12 g/mol Mass balance tracking
Reactive Handle C2-Chlorine on PyrimidineSite for final SNAr coupling
Stability Risk C5-ChlorinePotential for hydrodehalogenation (Impurity risk)
Solubility Low in alcohols, High in DMF/DMSODictates solvent choice for coupling
The "Gatekeeper" Function

Intermediate-C functions as a regiochemical gatekeeper.[1] The initial reaction between 2,4,5-trichloropyrimidine and 2-(dimethylphosphoryl)aniline must occur exclusively at the C4 position of the pyrimidine ring.[1] If this selectivity fails, the resulting regioisomers are nearly impossible to separate from the final API, leading to batch failure.[1]

Synthetic Pathway & Mechanism[4][6]

The synthesis follows a convergent "2+1" strategy. The diagram below illustrates the assembly, highlighting the central role of Intermediate-C.

Visualization: Convergent Assembly of Brigatinib

BrigatinibSynthesis SM1 2-(dimethylphosphoryl)aniline (CAS 1197953-47-1) IntC INTERMEDIATE-C (Keystone Electrophile) CAS 1197953-49-3 SM1->IntC S_NAr (C4-Selective) Base: K2CO3/DMF Temp: 60°C ImpA Impurity A (Oxidation of Phosphine) SM1->ImpA O2 Exposure SM2 2,4,5-trichloropyrimidine (CAS 5750-76-5) SM2->IntC API BRIGATINIB (AP26113) IntC->API Acid-Catalyzed S_NAr (C2-Position) Cat: p-TSA / 2-Butanol Temp: 100°C ImpB Impurity B (DMF Pyrolysis) IntC->ImpB Thermal Stress SideChain Aniline Side Chain (Nucleophilic Partner) CAS 1197953-54-0 SideChain->API

Caption: Convergent synthesis of Brigatinib highlighting Intermediate-C as the electrophilic pivot point.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of Intermediate-C (The Keystone)

Objective: Regioselective coupling of the phosphine oxide aniline to the pyrimidine core.[1]

Mechanism: Nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nature of the phosphine oxide group on the aniline makes it a weak nucleophile, requiring optimized basic conditions.[1]

Protocol:

  • Charge: To a reactor, add 2-(dimethylphosphoryl)aniline (1.0 eq) and 2,4,5-trichloropyrimidine (1.2 eq).

  • Solvent: Add DMF (6-10 volumes).[1] Note: DMF is preferred over alcohols due to solubility, but temperature control is vital to prevent decomposition.[1]

  • Base: Add anhydrous K₂CO₃ (1.5 eq).

  • Reaction: Heat to 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 70°C. Higher temperatures promote double-substitution (reaction at C2 and C4) and DMF decomposition (Impurity B).[1]

  • Quench: Cool to 20°C and pour into Ice Water (20 volumes). The product precipitates.[1][2]

  • Isolation: Filter the off-white solid.[1] Wash with water (3x) to remove inorganic salts.[1]

  • Purification: Slurry in Ethyl Acetate/Petroleum Ether (1:5) to remove unreacted trichloropyrimidine.[1]

  • Yield Target: 80–85%. Purity >98% (HPLC).

Phase 2: Final Assembly (Brigatinib Formation)

Objective: Coupling Intermediate-C with the complex aniline side chain.[1]

Mechanism: Acid-catalyzed SNAr at the C2 position.[1] The C2-chlorine is less reactive than C4; therefore, acid catalysis (protonation of the pyrimidine nitrogen) is required to activate the ring.[1]

Protocol:

  • Charge: Intermediate-C (1.0 eq) and 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (1.05 eq).

  • Solvent: 2-Butanol or 2-Methoxyethanol .[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 eq) or HCl (conc).[1]

    • Optimization Insight: While HCl is common, p-TSA often results in a cleaner impurity profile by avoiding chloride ion competition.[1]

  • Reaction: Reflux (approx. 100–110°C) for 12–16 hours.

  • Workup: Cool to RT. Basify with NaHCO₃ (aq) to pH 8–9.

  • Extraction: Extract with Dichloromethane (DCM) .

  • Crystallization: Recrystallize from Acetone/Ethanol to obtain the final API.

Process Optimization & Impurity Control

The synthesis of Brigatinib is plagued by four specific impurities (A–D) if not strictly controlled.[1][3]

Table 1: Impurity Management Strategies
Impurity IDOriginMechanistic CauseMitigation Strategy
Impurity A Starting MaterialOxidation of the phosphine group prior to coupling.[1]Nitrogen sparging of reaction mixture; storage of SM under Argon.
Impurity B SolventThermal decomposition of DMF into dimethylamine, which competes in SNAr.[1]Maintain reaction T < 65°C; Switch solvent to NMP or DMAc if scaling up.
Impurity C Side ChainCarryover of nitro-precursor from the side-chain synthesis.[1]Strict quality control (QC) of the aniline side chain (Limit <0.1%).
Impurity D Intermediate-CHydrolysis of the C-Cl bond during the acidic final coupling.[1]Use anhydrous conditions for the final coupling; minimize reaction time.[1]
Expert Insight: The "Phosphine Oxide" Solubility Paradox

One of the most challenging aspects of handling Intermediate-C is its solubility profile.[1] The dimethylphosphine oxide group is highly polar, yet the dichloropyrimidine core is lipophilic.[1] This amphiphilic nature causes the intermediate to "oil out" during aqueous workups if the pH is not strictly controlled.[1]

  • Recommendation: During the quench of Phase 1, ensure the water temperature is <5°C. Rapid precipitation prevents the formation of an oil, which traps impurities.[1]

References

  • Ariad Pharmaceuticals, Inc. (2016).[1] International Patent WO2016065028A1: Processes for the preparation of Brigatinib and intermediates thereof.[1] WIPO. Link

  • Huang, W. S., et al. (2016).[1][4] Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase.[4] Journal of Medicinal Chemistry, 59(10), 4948–4964.[1] Link[1]

  • Wang, J., et al. (2020).[1][3] Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29265–29271.[5][1] Link[5][1]

  • ChemicalBook. (2025).[1][4] (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide - Product Properties.Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53358529, Brigatinib.[1]Link[1]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacology of Piperazine-Containing Drugs

A Senior Application Scientist's Synthesis of Core Principles and Field-Proven Insights for Researchers and Drug Development Professionals Executive Summary The piperazine ring, a six-membered heterocycle with two opposi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Core Principles and Field-Proven Insights for Researchers and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most versatile and enduring "privileged scaffolds" in medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has led to its incorporation into a vast array of clinically successful drugs spanning numerous therapeutic areas. This guide provides a comprehensive technical overview of the pharmacology of piperazine-containing drugs, moving beyond a simple cataloging of agents to an in-depth exploration of the causal relationships between their structure, mechanism of action, and therapeutic utility. We will dissect the core principles that govern their biological activity, from the molecular intricacies of receptor engagement to the practical considerations of in vitro and in vivo characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore and its application in modern drug discovery.

The Piperazine Core: Physicochemical and Pharmacokinetic Foundations

The enduring success of the piperazine moiety in drug design is fundamentally rooted in its intrinsic physicochemical properties. The two nitrogen atoms confer a basic character (pKa values are typically in the physiological range), allowing for the formation of salts which can enhance solubility and facilitate formulation. This basicity is also crucial for interactions with acidic residues in biological targets. The chair conformation of the piperazine ring provides a rigid and predictable three-dimensional structure, which can be strategically exploited to orient substituents for optimal target engagement.

These fundamental properties have a profound impact on the pharmacokinetic profile of piperazine-containing drugs. Generally, these compounds exhibit good oral bioavailability.[1] The polarity imparted by the nitrogen atoms can be balanced by appropriate lipophilic substituents to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter Typical Range/Characteristic Significance in Drug Design
Molecular Weight 86.14 g/mol (unsubstituted)Low starting weight allows for addition of larger functional groups without violating Lipinski's Rule of Five.
pKa pKa1 ~5.35, pKa2 ~9.73Allows for protonation at physiological pH, influencing solubility and receptor interactions.
Solubility Freely soluble in waterCan be tuned with substituents to modulate overall compound solubility.
Oral Bioavailability Generally good (e.g., Piperazine: 60-80%)[1]A key advantage for developing orally administered drugs.
Metabolism Primarily hepatic (cytochrome P450)[2]The nature and position of substituents can be modified to alter metabolic stability.
Excretion Primarily renal[1]Influenced by the overall polarity of the molecule.

Mechanisms of Action: A Tale of Two Systems

The therapeutic diversity of piperazine-containing drugs stems from their ability to interact with a wide range of biological targets. Broadly, their mechanisms of action can be categorized into two major areas: anthelmintic and central nervous system (CNS) modulation.

Anthelmintic Activity: Inducing Paralysis in Parasites

The classical use of piperazine is in the treatment of parasitic worm infections, such as ascariasis (roundworm) and enterobiasis (pinworm).[3] Its mechanism of action is a prime example of selective toxicity. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[4][5] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent flaccid paralysis of the worm.[4] The paralyzed parasite is then unable to maintain its position in the host's gastrointestinal tract and is expelled by normal peristalsis.[5] Some evidence also suggests that piperazine can block acetylcholine at the myoneural junction in these parasites, contributing to the paralytic effect.[1]

GABAR_Mechanism cluster_neuron Nematode Neuromuscular Junction Piperazine Piperazine GABA_R GABA Receptor Piperazine->GABA_R Agonist Binding Cl_Channel Chloride Channel (Opens) GABA_R->Cl_Channel Activates Hyperpolarization Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion Dopamine_Signaling cluster_synapse Dopaminergic Synapse Arylpiperazine Arylpiperazine Drug (e.g., Aripiprazole) D2R Dopamine D2 Receptor Arylpiperazine->D2R Partial Agonist/ Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Response Modulated Neuronal Response cAMP->Neuronal_Response

Caption: Arylpiperazine modulation of dopamine signaling.

Structure-Activity Relationships (SAR): The Art of Molecular Tailoring

The piperazine scaffold is a medicinal chemist's playground due to the ease with which its structure can be modified to fine-tune pharmacological activity. The key to understanding the SAR of piperazine derivatives lies in the nature of the substituents at the N1 and N4 positions.

  • N1-Arylpiperazines: The substitution of one nitrogen with an aryl group is a common motif in CNS-active drugs. The nature of the aryl ring and its substituents dramatically influences receptor selectivity and potency. For example, in many antipsychotics, a 2,3-dichlorophenyl group at this position confers high affinity for dopamine D2 and serotonin 5-HT2A receptors. [6]

  • The N4-Substituent: The substituent on the second nitrogen is often a longer chain connecting to another cyclic or aromatic system. The length and flexibility of this linker are critical for optimal binding. [6]For instance, in many atypical antipsychotics, a four-carbon chain is optimal for bridging the piperazine ring and a distal pharmacophore.

  • Bioisosteric Replacement: In modern drug design, the piperazine ring itself can be replaced by bioisosteres to improve properties such as metabolic stability or to explore novel chemical space. Common bioisosteres include homopiperazine and various constrained bicyclic diamines.

Experimental Protocols for Pharmacological Characterization

A rigorous and reproducible pharmacological characterization is paramount in the development of any new chemical entity. Below are representative protocols for key in vitro and in vivo assays relevant to piperazine-containing drugs.

In Vitro Assay: Dopamine D2 Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound and haloperidol in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled haloperidol (for non-specific binding), or 50 µL of the test compound dilutions.

  • Add 50 µL of [3H]-Spiperone diluted in assay buffer to all wells.

  • Add 100 µL of the D2 receptor-expressing cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand ([3H]-Spiperone) - D2 Receptor Membranes Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: - Calculate IC50 - Determine Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Assay: cAMP Functional Assay for GPCRs

This protocol outlines a method to assess the functional activity of a test compound at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.

Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at a specific GPCR by measuring changes in intracellular cyclic AMP (cAMP).

Materials:

  • Cells stably expressing the target GPCR.

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based). [7]* Known agonist and antagonist for the target receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Cell culture medium and plates.

Protocol:

  • Seed the cells in a 96- or 384-well plate and grow to confluence.

  • Replace the culture medium with stimulation buffer.

  • To test for agonist activity, add serial dilutions of the test compound and incubate for a specified time.

  • To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound, then add a known agonist at its EC80 concentration.

  • Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's instructions. [8]6. Read the plate on a suitable plate reader.

  • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

In Vivo Model: Efficacy of Anthelmintics

The fecal egg count reduction test (FECRT) is a standard method for evaluating the in vivo efficacy of anthelmintics in livestock and can be adapted for preclinical models.

Objective: To determine the percentage reduction in fecal egg count after treatment with a test compound.

Protocol:

  • Select a group of animals with naturally or experimentally induced helminth infections.

  • Collect individual fecal samples and perform a baseline fecal egg count (e.g., using the McMaster technique).

  • Randomly assign animals to a control group (vehicle) and a treatment group (test compound).

  • Administer the treatment orally or via the appropriate route.

  • Collect fecal samples again at a specified time post-treatment (e.g., 7-14 days).

  • Perform a second fecal egg count on the post-treatment samples.

  • Calculate the percentage reduction in egg count for the treated group compared to the control group.

In Vivo Model: Forced Swim Test for Antidepressant Activity

The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs. [9] Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rodents forced to swim. [10] Protocol:

  • Administer the test compound, a positive control (e.g., a known antidepressant), or vehicle to groups of mice or rats.

  • After a specified pre-treatment time, place each animal individually into a transparent cylinder filled with water (23-25°C) from which it cannot escape. [11]3. Record the session (typically 6 minutes) on video.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • A significant decrease in the duration of immobility in the treated group compared to the vehicle group is indicative of antidepressant-like activity.

Toxicology and Safety Profile

While generally well-tolerated at therapeutic doses, piperazine and its derivatives are not without potential adverse effects.

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are the most commonly reported side effects, particularly with the anthelmintic use of piperazine. [1]* Neurological Effects: At high doses or in patients with renal impairment, piperazine can cause neurotoxicity, with symptoms ranging from dizziness and headache to more severe effects like tremors, seizures, and hallucinations. [12]The mechanism is thought to be related to its GABAergic activity in the CNS. [12]* Class-Specific Side Effects: Piperazine derivatives used as antipsychotics can be associated with metabolic side effects (e.g., weight gain, dyslipidemia) and extrapyramidal symptoms, although the incidence varies greatly between specific drugs.

Adverse Effect Commonly Associated Drug Class Potential Mechanism
Nausea, Vomiting, DiarrheaAnthelminticsDirect irritation of the gastrointestinal mucosa.
Dizziness, HeadacheAnthelmintics, CNS drugsVaries; can be related to CNS activity.
Neurotoxicity (tremors, seizures)Anthelmintics (high doses)Excessive GABA receptor agonism in the CNS. [12]
Weight Gain, Metabolic SyndromeAtypical AntipsychoticsComplex; involves antagonism of H1 and 5-HT2C receptors.
Extrapyramidal Symptoms (EPS)Antipsychotics (less with atypicals)High-affinity antagonism of dopamine D2 receptors in the nigrostriatal pathway.

Synthesis of Piperazine-Containing Drugs

The synthesis of the piperazine ring itself can be achieved through several routes, a common industrial method being the reaction of ethanolamine with ammonia under high pressure with a catalyst.

The true synthetic versatility, however, lies in the derivatization of the piperazine core. N-alkylation and N-arylation are the most common strategies. For example, the synthesis of an N-arylpiperazine, a key intermediate for many CNS drugs, can be achieved via a Buchwald-Hartwig amination, coupling piperazine with an aryl halide.

Conclusion and Future Perspectives

The piperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a diverse range of therapeutic agents. Its privileged status is a direct consequence of a unique convergence of favorable physicochemical properties, synthetic accessibility, and the ability to present pharmacophoric elements in a well-defined three-dimensional space. The continued exploration of novel piperazine derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, promises to yield new therapies for a wide spectrum of human diseases. Future research will likely focus on the development of more selective and potent agents with improved safety profiles, as well as the application of the piperazine scaffold in emerging therapeutic areas.

References

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  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024, September 30). Retrieved February 7, 2026, from [Link]

  • The structure of representative antipsychotic drugs and representative compounds from our previous study - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Retrieved February 7, 2026, from [Link]

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11). Retrieved February 7, 2026, from [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. (2024, July 17). Retrieved February 7, 2026, from [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior - PMC. (2015, March 2). Retrieved February 7, 2026, from [Link]

  • High-content approaches to anthelmintic drug screening - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of piperazine-based analog as anthelmintic agent. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Clozapine, a Fast-Off-D2 Antipsychotic - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.). Retrieved February 7, 2026, from [Link]

  • Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC. (2019, December 6). Retrieved February 7, 2026, from [Link]

  • Monitoring Anthelmintic Efficacy for Soil Transmitted Helminths (STH) - World Health Organization (WHO). (n.d.). Retrieved February 7, 2026, from [Link]

  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Antipsychotic Medication Dopamine Receptor K i Values | Download Table - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Factsheet on the forced swim test | LASA. (n.d.). Retrieved February 7, 2026, from [Link]

  • 21-621 Zyrtec Clinical Pharmacology Biopharmaceutics Review - accessdata.fda.gov. (2003, May 15). Retrieved February 7, 2026, from [Link]

  • (PDF) In vivo and in vitro detection of anthelmintic resistance against gastrointestinal nematodes in sheep - ResearchGate. (2017, February 25). Retrieved February 7, 2026, from [Link]

  • Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex - PMC - NIH. (2018, February 15). Retrieved February 7, 2026, from [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. (2023, January 5). Retrieved February 7, 2026, from [Link]

  • Piperazine citrate induced myoclonus in a child - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

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  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC - PubMed Central. (2023, December 12). Retrieved February 7, 2026, from [Link]

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Exploratory

molecular weight and formula of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

Technical Monograph: Physicochemical Profiling and Analytical Characterization of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride Executive Summary 1-Methyl-4-(piperidin-4-yl)piperazine is a critical diamine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Analytical Characterization of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Executive Summary

1-Methyl-4-(piperidin-4-yl)piperazine is a critical diamine scaffold utilized in the synthesis of antipsychotic agents, GPCR ligands, and antihistamines.[1] While the free base (CAS 53617-36-0) is the reactive intermediate, the trihydrochloride salt (3HCl) is the preferred form for storage, transport, and solid-phase handling due to its enhanced stability and crystallinity.[1]

This guide provides a definitive technical breakdown of the molecular weight, formula stoichiometry, and analytical protocols required to validate the identity of the hydrochloride salt, addressing the common confusion regarding its protonation state (mono- vs. tri-hydrochloride).[1]

Chemical Identity & Stoichiometry

The molecular weight of this compound is entirely dependent on its salt form.[1] In a research setting, "hydrochloride" is often used colloquially, but strict stoichiometric definition is required for accurate molarity calculations.[1]

Comparative Physicochemical Data
PropertyFree Base Trihydrochloride Salt (Standard)
CAS Number 53617-36-01621519-77-4
Molecular Formula


Molecular Weight 183.29 g/mol 292.68 g/mol
Appearance Viscous oil or low-melting solidWhite to off-white crystalline solid
Solubility Organic solvents (DCM, MeOH)Water, Methanol
Basicity (Predicted) pKa₁ ~9.8, pKa₂ ~9.1, pKa₃ ~5.5Fully protonated (Acidic in solution)

Critical Note: Commercial vendors often list the salt under the parent CAS (53617-36-0).[1] Always verify the Certificate of Analysis (CoA) for the specific counter-ion stoichiometry (typically 2.5 to 3.0 HCl).[1]

Structural Hierarchy & Protonation

The molecule contains three nitrogen centers capable of protonation:

  • N1 (Piperidine): Secondary amine (High basicity).[1]

  • N1' (Piperazine, distal): Tertiary amine (High basicity).[1]

  • N4' (Piperazine, bridge): Tertiary amine (Lower basicity due to steric/electronic environment).[1]

The trihydrochloride salt stabilizes all three centers.[1]

ChemicalStructure cluster_sites Protonation Sites FreeBase Free Base (C10H21N3) MW: 183.29 Reaction + 3.0 eq HCl (in MeOH/EtOH) FreeBase->Reaction Salt Trihydrochloride Salt (C10H21N3 . 3HCl) MW: 292.68 Reaction->Salt N1 Piperidine NH (pKa ~10) N2 N-Methyl (pKa ~9) N3 Bridge N (pKa ~5)

Figure 1: Conversion of the free base to the stable trihydrochloride salt, highlighting the sequestration of basic nitrogen centers.[1]

Synthetic Pathway & Impurity Profile

Understanding the synthesis is necessary to anticipate impurities that affect the apparent molecular weight (e.g., trapped solvent or incomplete salts).[1]

Standard Workflow:

  • Reductive Amination: N-methylpiperazine is reacted with N-Boc-4-piperidinone.[1]

  • Deprotection: The Boc group is removed using HCl in dioxane or methanol.[1]

  • Salt Formation: The final product precipitates as the hydrochloride salt.[1]

Common Impurities:

  • Inorganic Salts: Excess NH₄Cl if ammonium workups are used.[1]

  • Hygroscopic Water: The 3HCl salt is hygroscopic; water content can inflate the apparent mass, leading to errors in stoichiometry if not corrected by Karl Fischer titration.[1]

Analytical Characterization Protocols

To validate the material for drug development, you must confirm both the organic structure and the counter-ion ratio.[1]

Protocol A: Potentiometric Titration for Chloride Content

Purpose: To determine the exact "x" in xHCl (Stoichiometry).

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) VS.[1]
    
  • Dilute Nitric Acid (

    
    ).[1]
    
  • Solvent: Deionized Water.[1]

Methodology:

  • Accurately weigh ~100 mg of the sample into a titration beaker.[1]

  • Dissolve in 50 mL of Deionized Water and acidify with 1 mL of

    
    .
    
  • Titrate with 0.1 N

    
     using a silver combination electrode.[1]
    
  • Determine the endpoint potentiometrically.[1]

Calculation:


[1]
  • Theoretical %Cl for 3HCl: 36.3%[1]

  • Theoretical %Cl for 2HCl: 27.7%[1]

Protocol B: LC-MS Identification

Purpose: Confirmation of the parent molecular ion.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Expected Results:

  • The salt dissociates in the LC stream.[1]

  • Observed Mass (M+H)+: 184.29 m/z (Positive Mode).[1]

  • Note: You will NOT see the mass of the salt (292.[1]68) in standard ESI-MS; you will see the protonated free base.[1]

AnalyticalWorkflow cluster_Identity Identity Confirmation cluster_Purity Stoichiometry & Purity Sample Unknown Sample (White Powder) LCMS LC-MS (ESI+) Target: 184.29 m/z Sample->LCMS HNMR 1H-NMR (D2O) Check Shift vs Free Base Sample->HNMR Titration AgNO3 Titration Target: ~36.3% Cl Sample->Titration KF Karl Fischer Check Water Content Sample->KF Result Validated CoA (MW: 292.68) LCMS->Result Confirms Structure Titration->Result Confirms Salt Ratio

Figure 2: Analytical decision tree for validating the hydrochloride salt.

Handling and Stability

  • Hygroscopicity: The trihydrochloride salt is significantly hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]

  • Storage: Keep at -20°C for long-term storage to prevent discoloration (oxidation of the amines).

  • Safety: The compound is an irritant (H315/H319).[1] Wear standard PPE.[1]

References

  • PubChem. (2023).[1] Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine (CID 795707).[1] National Library of Medicine.[1] [Link][1]

  • Khalili, F., et al. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data.[1] [Link] (Referenced for piperazine pKa trends).[1]

Sources

Foundational

A Senior Application Scientist's Guide to the Safe Handling of Piperazine Compounds

The piperazine ring is a cornerstone scaffold in modern drug discovery, forming the structural basis for a vast array of pharmacologically active agents, from antipsychotics to antivirals and beyond.[1][2] Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone scaffold in modern drug discovery, forming the structural basis for a vast array of pharmacologically active agents, from antipsychotics to antivirals and beyond.[1][2] Its prevalence in research and development pipelines necessitates a deep, practical understanding of its associated hazards. This guide moves beyond mere procedural lists to provide drug development professionals with a framework for handling piperazine and its derivatives, grounded in the causality of their chemical properties and toxicological profiles.

Core Hazard Profile: Understanding the "Why" Behind the Precautions

Piperazine and its derivatives are not merely benign building blocks; they possess a distinct and potent hazard profile that dictates every aspect of their handling. The primary dangers stem from their chemical nature as cyclic diamines, which imparts corrosive and sensitizing properties.

1.1. Toxicological Hazards

The principal health risks associated with piperazine compounds are severe and can manifest from acute or chronic exposure.

  • Corrosivity: As an alkaline amine, piperazine is corrosive to all tissues upon contact.[3][4] It can cause severe skin burns, permanent eye damage, and respiratory tract irritation.[4][5][6] Ingestion can lead to chemical burns within the oral cavity and gastrointestinal tract.[7]

  • Sensitization: This is a critical, often underestimated, hazard. Repeated or even low-level exposure can lead to both skin and respiratory sensitization.[3][8] Once an individual is sensitized, future exposure to even minute quantities can trigger a severe allergic reaction, such as a skin rash or an asthma-like attack characterized by wheezing, coughing, and shortness of breath.[3][4]

  • Systemic Effects: Beyond local corrosive effects, piperazine can be absorbed through the skin and is harmful if inhaled or swallowed.[5][6] High exposure can impact the central nervous system, leading to symptoms like weakness, blurred vision, tremors, and reduced coordination.[3] Some evidence also suggests a potential risk of damaging fertility or harming an unborn child.[6][7][8]

Table 1: GHS Hazard Classification Summary for Piperazine Anhydrous

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[6]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[7]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][8]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[6]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[6][8]
Specific Target Organ Toxicity (Single)Category 1 & 3H370: Causes damage to the nervous system. H335: May cause respiratory irritation.[6][9]
Specific Target Organ Toxicity (Repeated)Category 1H372: Causes damage to organs (respiratory, nervous system) through prolonged or repeated exposure.[6]
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life.[5]

1.2. Physical & Chemical Hazards

  • Combustibility: Piperazine is a combustible solid.[3] While it may not ignite readily at ambient temperatures, it will burn.[10]

  • Dust Explosion: Of significant concern in a laboratory setting, fine dust from piperazine powders can form explosive mixtures with air.[11] Any ignition source, including static discharge, can trigger a fire or explosion.[7]

  • Hygroscopic & Light Sensitive: The anhydrous form readily absorbs moisture from the air, and the compound can degrade upon exposure to light.[8][12] This necessitates specific storage conditions to maintain chemical integrity and safety.

A Risk-Based Approach: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior. It is a self-validating system; by starting at the top, you systematically reduce risk at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Piperazine Handling Elimination Elimination / Substitution Engineering Engineering Controls Elimination->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.

  • Elimination/Substitution: The most effective control is to remove the hazard. In drug development, this is often not feasible as the piperazine core is integral to the molecule's function. However, one should always consider if a less hazardous derivative or reagent could achieve the same synthetic outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. For piperazine compounds, they are non-negotiable.

    • Local Exhaust Ventilation (LEV): All handling of piperazine solids, and any work with its solutions that is not in a fully closed system, MUST be performed inside a certified chemical fume hood.[3][13] This captures dust and vapors at the source, preventing inhalation.

    • Emergency Equipment: Safety showers and eyewash stations must be immediately accessible and regularly tested.[6]

  • Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every process involving piperazine.

    • Training: All personnel must be formally trained on the specific hazards of piperazine, the contents of its Safety Data Sheet (SDS), and the procedures for safe handling and emergencies before they begin work.[3]

    • Hygiene: Do not eat, drink, or smoke in any area where piperazine is handled or stored.[3] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[14]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it places a critical barrier between the user and the chemical.

Table 2: Mandatory PPE for Handling Piperazine Compounds

Body PartRequired PPERationale and Specifications
Eyes/Face Safety goggles with side shieldsProtects against dust particles and splashes. Required at all times.[3]
Face shieldRequired in addition to goggles when there is a significant risk of splash (e.g., handling bulk quantities, neutralizing spills).[3]
Skin/Body Chemical-resistant glovesConsult the manufacturer's SDS for recommended glove materials (e.g., nitrile, neoprene). Inspect gloves for defects before each use and change them immediately if contaminated.[3]
Laboratory coatMust be fully buttoned. A chemically resistant apron may be required for larger quantities. Contaminated clothing should not be worn outside the lab and must be decontaminated before laundering.[14]
Respiratory NIOSH-approved respiratorRequired when engineering controls are insufficient or during emergency procedures.[3] The type (e.g., N95 for dusts, or a supplied-air respirator for high concentrations) depends on the specific task and exposure potential. Use of respirators requires a formal written program, including medical evaluation, training, and fit-testing as per OSHA 1910.134.[3]

Experimental Protocol: Safe Weighing and Dissolution of Piperazine Anhydrous

This protocol provides a self-validating workflow. Each step is designed to mitigate the specific hazards of piperazine, ensuring that engineering controls and work practices are properly integrated.

Safe_Handling_Workflow cluster_workflow Workflow: Weighing and Dissolving Piperazine Prep 1. Preparation - Don full PPE - Verify fume hood function Weigh 2. Weighing - Use anti-static weigh boat - Handle gently to avoid dust Prep->Weigh Inside Fume Hood Transfer 3. Transfer & Dissolution - Add solid to solvent slowly - Keep container covered Weigh->Transfer Inside Fume Hood Cleanup 4. Decontamination - Rinse weigh boat in hood - Wipe surfaces Transfer->Cleanup Inside Fume Hood Disposal 5. Waste Management - Segregate hazardous waste - Doff PPE correctly Cleanup->Disposal

Caption: A sequential workflow for safely handling solid piperazine inside a fume hood.

Step-by-Step Methodology:

  • Preparation (Pre-Operation):

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as specified in Table 2 (goggles, lab coat, gloves).

    • Assemble all necessary equipment (spatula, weigh paper/boat, reaction vessel with solvent, waste container) inside the fume hood to minimize movement in and out of the sash.

    • Place a dedicated hazardous waste container within the fume hood.

  • Weighing:

    • Perform all weighing operations on a balance located inside the fume hood. If this is not possible, use an enclosure that is vented into the hood.

    • Use a weigh boat or creased weigh paper to contain the solid.

    • Open the piperazine container slowly. Do not use a metal spatula that could generate a static spark.

    • Gently scoop the required amount. Avoid any actions that could create airborne dust, such as tapping the spatula on the side of the container.[11] Do not dry sweep any spilled powder.[3]

  • Transfer and Dissolution:

    • Carefully add the weighed piperazine to the solvent in the reaction vessel. Add the solid to the liquid, not the other way around, to minimize splashing.

    • If the dissolution is exothermic, add the solid in small portions and monitor the temperature.

    • Keep the reaction vessel covered as much as possible during the process.

  • Decontamination and Cleanup:

    • Immediately after transfer, rinse the weigh boat and spatula with a small amount of the reaction solvent, adding the rinsate to the reaction vessel to ensure complete transfer and to decontaminate the equipment.

    • Wipe down the balance and any surfaces inside the fume hood with a damp cloth. Place the cloth in the designated solid hazardous waste container.

  • Waste Disposal and Doffing PPE:

    • Seal all waste containers.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid self-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Storage, Incompatibility, and Waste Management

4.1. Storage Conditions

Proper storage is crucial for both safety and chemical stability.

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive and sensitizing chemicals.[3][14]

  • Container: Keep containers tightly sealed to protect from moisture and air.[6] The compound is hygroscopic and can absorb CO2 from the air.[12]

  • Environment: Protect from direct sunlight.[6] Store away from heat and all sources of ignition.[15]

4.2. Chemical Incompatibilities

Piperazine must be stored separately from incompatible materials to prevent dangerous reactions. Avoid contact with:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)[3]

  • Strong Acids: (e.g., hydrochloric, sulfuric, nitric acid)[3][15]

  • Acid Anhydrides and Acid Chlorides [3][15]

  • Certain Metals: May be corrosive to aluminum, magnesium, and zinc.[12][13]

4.3. Waste Disposal

All piperazine-contaminated waste, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste.[3]

  • Collect waste in clearly labeled, sealed containers.

  • Do not dispose of piperazine compounds down the drain, as they are harmful to aquatic organisms.[7][13]

  • Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[3][7]

Emergency Protocols: A Plan for Failure

Even with the best controls, accidents can happen. A clear, rehearsed emergency plan is essential.

5.1. Spill Response

Spill_Response_Tree Spill Spill Occurs Assess Assess Size & Risk Spill->Assess Minor Minor Spill (<10g, contained in hood) Assess->Minor Small & Contained Major Major Spill (>10g, outside hood) Assess->Major Large or Uncontained MinorActions 1. Alert others in area 2. Wear full PPE 3. Cover with absorbent 4. Collect into waste container 5. Decontaminate area Minor->MinorActions MajorActions 1. EVACUATE immediate area 2. Alert supervisor & EHS 3. Close doors, restrict access 4. Wait for trained responders Major->MajorActions

Caption: A decision tree for responding to minor versus major piperazine spills.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing full PPE, including respiratory protection if necessary.

    • Gently cover the spill with a chemical absorbent or sand. Do not dry sweep.[3]

    • Carefully collect the material using a scoop or brush and place it into a labeled hazardous waste container.[3]

    • Decontaminate the area with a suitable cleaning agent, and dispose of all cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood, or a large quantity):

    • Evacuate the area immediately.[3]

    • Alert others to leave and notify your supervisor and the institutional Environmental Health & Safety (EHS) department.

    • Remove all sources of ignition.[3]

    • Isolate the area by closing doors. Do not attempt to clean it up yourself unless you are part of a trained emergency response team.[7]

5.2. First Aid for Exposure

Immediate and decisive action is critical to mitigate injury.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. [5]
Skin Contact Immediately remove all contaminated clothing.[12] Flush the affected skin area with large amounts of water for at least 15 minutes.[12] Seek medical attention if irritation or a rash develops.
Inhalation Move the victim to fresh air immediately and keep them at rest in a position comfortable for breathing.[12] If breathing is difficult or has stopped, provide respiratory support. Seek immediate medical attention. [6]
Ingestion Do NOT induce vomiting. [12] If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention. [12]

Conclusion

The utility of the piperazine scaffold in pharmaceutical sciences is undeniable. However, its potent corrosive and sensitizing properties demand the highest level of respect and diligence from the researchers who handle it. By understanding the fundamental hazards and rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, reinforcing them with strict administrative protocols, and using PPE as a final barrier—scientists can safely unlock the potential of these valuable compounds. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

  • piperazine anhydrous - s d fine-chem limited . Source: S D Fine-Chem Limited, URL: [Link]

  • Piperazine - HAZARD SUMMARY . Source: New Jersey Department of Health, URL: [Link]

  • Piperazine citrate - Novachem . Source: Novachem, URL: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH . Source: Carl Roth, URL: [Link]

  • ICSC 1032 - PIPERAZINE (anhydrous) . Source: International Programme on Chemical Safety, URL: [Link]

  • Piperazine - Wikipedia . Source: Wikipedia, URL: [Link]

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration . Source: OSHA, URL: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride - CDC . Source: Centers for Disease Control and Prevention, URL: [Link]

  • Piperazine, 1-[(R)-(4-chlorophenyl)phenylmethyl] - Registration Dossier - ECHA . Source: European Chemicals Agency, URL: [Link]

  • Piperazine derivatives as dangerous abused compounds - PubMed . Source: National Library of Medicine, URL: [Link]

  • 2-piperazin-1-ylethylamine - Substance Information - ECHA . Source: European Chemicals Agency, URL: [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology - PubMed . Source: National Library of Medicine, URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Abstract This application note details a robust, scalable protocol for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (CAS: 1219979-73-3 for 2HCl; 1621519-77-4 for 3HCl). The method utilizes a reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (CAS: 1219979-73-3 for 2HCl; 1621519-77-4 for 3HCl). The method utilizes a reductive amination strategy coupling 1-methylpiperazine with N-Boc-4-piperidone , followed by acid-mediated deprotection. This route is selected for its high regioselectivity, mild reaction conditions, and avoidance of toxic cyanoborohydride reagents. This guide is designed for medicinal chemists requiring gram-to-multigram quantities of this versatile diamine scaffold, commonly used as a linker in GPCR ligand design and fragment-based drug discovery.

Introduction & Retrosynthetic Analysis[1]

The target molecule features a piperazine ring linked to a piperidine ring.[1][2] Direct alkylation of piperazine with 4-halopiperidines often leads to over-alkylation or elimination byproducts. Therefore, Reductive Amination is the superior synthetic choice, ensuring mono-functionalization of the piperidine C4 position.

Retrosynthetic Logic
  • Disconnection: The C-N bond between the piperidine C4 and piperazine N1 is the strategic disconnection point.

  • Synthons: This reveals 1-methylpiperazine (nucleophile) and N-Boc-4-piperidone (electrophile) as the ideal starting materials.

  • Protection: The piperidine nitrogen requires protection (Boc) to prevent self-polymerization and ensure clean deprotection to the final salt.

Retrosynthesis Target Target: 1-Methyl-4-(piperidin-4-yl)piperazine (HCl Salt) Inter Intermediate: N-Boc-4-(4-methylpiperazin-1-yl)piperidine Target->Inter Deprotection (HCl) SM1 SM 1: 1-Methylpiperazine Inter->SM1 Reductive Amination SM2 SM 2: N-Boc-4-piperidone Inter->SM2

Figure 1: Retrosynthetic analysis identifying the reductive amination pathway.

Safety & Precautions

  • Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Releases hydrogen gas upon quenching. Handle under inert atmosphere.

  • Dichloromethane (DCM): Volatile and toxic. Use in a fume hood.

  • HCl in Dioxane/Methanol: Corrosive and fuming. Wear acid-resistant gloves.

  • 1-Methylpiperazine: Corrosive liquid; causes severe skin burns.

Experimental Protocol

Stage 1: Reductive Amination Coupling

Objective: Synthesize tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate.

Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5]Mass/Vol
N-Boc-4-piperidone 199.251.010.0 g
1-Methylpiperazine 100.161.15.53 g (approx 6.1 mL)
Sodium Triacetoxyborohydride (STAB) 211.941.515.96 g
Acetic Acid (Glacial) 60.051.03.0 g (approx 2.9 mL)
Dichloromethane (DCM) -Solvent200 mL
Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-Boc-4-piperidone (10.0 g) in dry DCM (150 mL).

  • Amine Addition: Add 1-Methylpiperazine (5.53 g) followed by Acetic Acid (3.0 g).

    • Expert Note: Acetic acid catalyzes the formation of the iminium ion intermediate, which is reduced faster than the ketone, preventing direct reduction of the starting material.[6]

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the solution to 0°C in an ice bath. Add STAB (15.96 g) portion-wise over 15 minutes to control mild exotherm.

  • Reaction: Remove ice bath and stir at RT for 12–16 hours (Overnight).

    • QC Check: Monitor by TLC (10% MeOH in DCM) or LC-MS. The starting ketone spot should disappear.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying: Combine organic layers, wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude intermediate (often a pale yellow oil or low-melting solid).

    • Yield Expectation: 90–95% crude yield. Purity is usually sufficient for the next step.

Stage 2: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the hydrochloride salt.[7]

Materials Table
ReagentConcentrationEquiv.Volume
Crude Intermediate (from Stage 1)1.0~13.5 g
HCl in 1,4-Dioxane 4.0 M4.0–5.0~50–60 mL
Methanol (Optional) Solvent-20 mL (if solubilization needed)
Diethyl Ether / EtOAc Anti-solvent-100 mL
Procedure
  • Dissolution: Dissolve the crude intermediate in a minimal amount of MeOH (20 mL) or dry Dioxane (30 mL).

    • Field Insight: Using Dioxane alone often allows the product to precipitate directly as it forms.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise.

  • Reaction: Stir at RT for 2–4 hours. A heavy white precipitate should form.

    • QC Check: LC-MS should show mass 183.3 (M+H) and loss of Boc protection.

  • Isolation: Dilute the slurry with Diethyl Ether or Ethyl Acetate (100 mL) to ensure complete precipitation.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash the filter cake with fresh Ether (2 x 30 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Final Product: 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (or dihydrochloride depending on drying depth/pH). Appearance: White to off-white hygroscopic solid.

Process Workflow & Logic

Workflow Start Start: N-Boc-4-piperidone + 1-Methylpiperazine Mix Mix in DCM + AcOH (Imine Formation) Start->Mix Reduce Add STAB (0°C -> RT) (Reductive Amination) Mix->Reduce 30-60 min Quench Quench with NaHCO3 Phase Separation Reduce->Quench 12-16 hr Intermediate Isolate Intermediate: N-Boc-4-(4-methylpiperazin-1-yl)piperidine Quench->Intermediate Extract/Dry Deprotect Add 4M HCl/Dioxane (Boc Cleavage) Intermediate->Deprotect Filter Filter & Wash (Ether/EtOAc) Deprotect->Filter Precipitate Final Final Product: HCl Salt Filter->Final Vac Dry

Figure 2: Step-by-step synthetic workflow.

Troubleshooting & "Field-Proven" Insights

IssueProbable CauseSolution
Low Conversion (Stage 1) Wet solvent or old STAB reagent.STAB decomposes in moisture. Use fresh reagent and dry DCM. Ensure AcOH is added to catalyze imine.
Product is Sticky/Gum (Stage 2) Incomplete precipitation or excess water.Triturate the gum with vigorous stirring in dry Diethyl Ether or Acetone. Sonication helps induce crystallization.
Impurity: Bis-alkylation Excess ketone or improper stoichiometry.Unlikely with N-Boc-piperidone (secondary amine formation). Ensure 1-methylpiperazine is not in large excess if side reactions occur.
Hygroscopicity Nature of the tri-HCl salt.Handle rapidly. Store under Argon/Nitrogen. If too wet, dry over P₂O₅ in a desiccator.

Analytical Data (Expected)

  • 1H NMR (D₂O): δ 3.60-3.40 (m, piperidine/piperazine ring protons), 3.10-2.90 (m, ring protons), 2.85 (s, 3H, N-CH₃), 2.20-1.80 (m, piperidine CH₂).

  • MS (ESI): m/z 184.2 [M+H]⁺ (Free base mass).

  • Physical State: White crystalline solid (HCl salt).

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ChemicalBook. (2025). "1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0."[4][8] Link

  • PubChem. (2025).[2] "1-(1-Methylpiperidin-4-yl)piperazine | C10H21N3."[9] Link

  • Vertex Patent Data. (2003). "WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists." Link

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination." Link

Sources

Application

Application Notes &amp; Protocols: The Role of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride in Targeted Cancer Therapy Development

Introduction: The Piperazine Scaffold in Oncology The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to exist i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold in Oncology

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile component for engaging with biological targets. Consequently, piperazine and its derivatives are integral to the structure of numerous approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and antidepressant effects[1][2]. In oncology, this scaffold is often used to link different pharmacophores, improve solubility, and fine-tune the binding affinity of a molecule to its target[3].

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride represents a key bifunctional building block, combining both the piperazine and piperidine rings. Its most significant and well-documented role in cancer research is as a pivotal intermediate in the synthesis of Gilteritinib[4]. Gilteritinib is a highly effective and selective oral tyrosine kinase inhibitor (TKI) approved for the treatment of adult patients with relapsed or refractory Acute Myeloid Leukemia (AML) harboring a FMS-like tyrosine kinase 3 (FLT3) mutation[4]. This guide will therefore focus on the compound's application in this context, providing the scientific rationale and experimental protocols relevant to developing similar targeted therapies.

Physicochemical Properties

Understanding the fundamental properties of a chemical intermediate is crucial for its effective use in synthesis and for ensuring the quality of the final active pharmaceutical ingredient (API).

PropertyValueSource
Molecular Formula C₁₀H₂₁N₃[5][6]
Molecular Weight 183.29 g/mol [5][6]
Appearance White to off-white or pale yellow solid[7][8]
CAS Number 53617-36-0 (free base)[5][6]
Solubility Soluble in water[5][9]
Storage Store under inert gas at 2–8 °C[5]

Mechanism of Action: Targeting FLT3 and AXL in Acute Myeloid Leukemia (AML)

The significance of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is intrinsically linked to the mechanism of the drug it helps create, Gilteritinib. Gilteritinib is a potent dual inhibitor of the FLT3 and AXL receptor tyrosine kinases, two key drivers of AML pathogenesis and treatment resistance.

FLT3 Signaling: The FLT3 receptor is crucial for the normal development of hematopoietic stem cells. In approximately 30% of AML patients, the FLT3 gene is mutated. The most common mutation is an internal tandem duplication (FLT3-ITD), which causes the receptor to be permanently "on" or constitutively active. This aberrant signaling drives uncontrolled proliferation and survival of leukemia cells through downstream pathways like RAS/MAPK and PI3K/AKT.

AXL Signaling: The AXL receptor is another tyrosine kinase that has been implicated in conferring resistance to various cancer therapies, including first-generation FLT3 inhibitors. Upregulation of AXL signaling can provide an escape route for cancer cells, allowing them to survive even when FLT3 is inhibited.

By simultaneously inhibiting both FLT3 and AXL, Gilteritinib addresses both the primary oncogenic driver and a key resistance mechanism, leading to more durable clinical responses[4]. The piperidinyl-piperazine moiety, derived from our intermediate, is crucial for orienting the drug molecule within the ATP-binding pocket of these kinases.

FLT3_AXL_Pathway cluster_membrane Cell Membrane cluster_drug cluster_outcome Cellular Outcome FLT3 FLT3 Receptor (e.g., FLT3-ITD mutant) RAS RAS/MAPK Pathway FLT3->RAS Activates PI3K PI3K/AKT Pathway FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates AXL AXL Receptor AXL->PI3K Gilteritinib Gilteritinib (Synthesized from Intermediate) Gilteritinib->FLT3 Inhibits Gilteritinib->AXL Inhibits Proliferation Leukemic Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: FLT3/AXL signaling pathway in AML and the inhibitory action of Gilteritinib.

Experimental Protocols for Evaluating Novel Therapeutics

The following protocols are designed for the preclinical evaluation of novel kinase inhibitors (referred to as "Test Compound") synthesized using 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride as a starting material. The experimental workflow is designed to validate the compound's activity from the molecular target to the cellular level.

Preclinical_Workflow start Novel Compound Synthesized from Intermediate kinase_assay Protocol 1: In Vitro Kinase Assay (e.g., FLT3, AXL) start->kinase_assay Test Target Potency cell_culture Culture FLT3-mutant AML Cell Line (e.g., MOLM-13) kinase_assay->cell_culture Confirm Target viability_assay Protocol 2: Cell Viability Assay (Determine IC50) cell_culture->viability_assay Test Cellular Efficacy western_blot Protocol 3: Western Blot for Target Engagement (p-FLT3) cell_culture->western_blot Confirm MoA data_analysis Data Analysis & Lead Optimization viability_assay->data_analysis western_blot->data_analysis end In Vivo Studies data_analysis->end

Caption: General experimental workflow for preclinical evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay

Principle: To quantify the direct inhibitory effect of the Test Compound on the enzymatic activity of the target kinases (e.g., recombinant human FLT3 and AXL). This is often performed using luminescence-based assays that measure ATP consumption.

Materials:

  • Recombinant human FLT3 and AXL kinase (commercial vendors).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar).

  • Substrate peptide for the specific kinase.

  • ATP at a concentration near the Kₘ for the kinase.

  • Test Compound stock solution (e.g., 10 mM in DMSO).

  • Kinase assay buffer.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the Test Compound in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 µM). Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup: To each well, add:

    • 5 µL of diluted Test Compound or vehicle.

    • 10 µL of kinase/substrate mix in assay buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. Mix gently.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity: Add 25 µL of Kinase-Glo® reagent to each well. Mix and incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Read Signal: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.

  • Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition versus the log of the Test Compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT or WST-1)

Principle: To determine the concentration of the Test Compound that inhibits the growth of cancer cells by 50% (GI₅₀ or IC₅₀). This protocol uses FLT3-mutant AML cell lines (e.g., MOLM-13, MV-4-11) which are dependent on FLT3 signaling for survival.

Materials:

  • MOLM-13 or MV-4-11 human AML cells.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound stock solution (10 mM in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

  • Solubilization buffer (e.g., DMSO or a SDS-HCl solution) for MTT.

  • Clear, flat-bottomed 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

  • Compound Addition: After 24 hours, treat the cells with serial dilutions of the Test Compound (final volume 200 µL per well). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add Viability Reagent:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The living cells will convert MTT to purple formazan crystals.

    • For WST-1: Add 10 µL of WST-1 reagent and incubate for 1-4 hours.

  • Measure Viability:

    • For MTT: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

    • For WST-1: No solubilization step is needed.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percent viability versus the log of the Test Compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Western Blot for FLT3 Phosphorylation

Principle: To confirm that the Test Compound inhibits the target in a cellular context. This is achieved by measuring the level of phosphorylated FLT3 (p-FLT3), the active form of the kinase, relative to the total amount of FLT3 protein.

Materials:

  • MOLM-13 or MV-4-11 cells.

  • Test Compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-FLT3 (Tyr591), Rabbit anti-FLT3, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed MOLM-13 cells in a 6-well plate. Treat cells for a short duration (e.g., 2-4 hours) with the Test Compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value). Include a DMSO vehicle control.

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-FLT3 and anti-β-actin) overnight at 4°C, diluted in blocking buffer.

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-FLT3 antibody to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.

Data Analysis:

  • Use densitometry software to quantify the band intensity for p-FLT3, total FLT3, and β-actin (loading control).

  • A dose-dependent decrease in the p-FLT3/total FLT3 ratio confirms on-target activity of the Test Compound.

Conclusion and Future Perspectives

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a compound of significant interest not for its direct biological activity, but for its enabling role in the synthesis of advanced targeted therapies. Its application in the creation of Gilteritinib highlights the power of scaffold-based drug design in modern oncology. The piperidinyl-piperazine core is a validated pharmacophore for kinase inhibition, and this intermediate provides a reliable and crucial starting point for researchers aiming to develop next-generation inhibitors against FLT3, AXL, and other clinically relevant kinases. The protocols detailed herein provide a robust framework for the preclinical evaluation of such novel compounds, guiding the journey from chemical synthesis to validated biological activity.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Thangavel, S., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. [Link]

  • Chem-Impex. (n.d.). 1-Metil-4-[1-(4-piperidil)-4-piperidil]piperazina. Retrieved from chem-impex.com. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Raghavendra, S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]

  • ResearchGate. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

  • Bényei, A., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. ResearchGate. [Link]

  • ResearchGate. (2020). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from en.wikipedia.org. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

Sources

Method

Application Note: A Comprehensive Guide to the HPLC-UV Analysis of Piperazine Derivatives

Introduction: The Significance of Piperazine Derivatives and the Need for Robust Analytical Methods Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, serves as a fundamental scaffold in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperazine Derivatives and the Need for Robust Analytical Methods

Piperazine, a six-membered heterocyclic compound with two opposing nitrogen atoms, serves as a fundamental scaffold in a vast array of pharmaceuticals.[1][2] Its derivatives are integral to numerous drug classes, including anthelmintics, antihistamines, antipsychotics, and antianginal agents.[3][4] The versatile nature of the piperazine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties like solubility, lipophilicity, and pKa to optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles.[2] Given their widespread therapeutic use, the rigorous analytical characterization of piperazine derivatives is paramount throughout the drug development lifecycle to ensure identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the analysis of these compounds.[3] However, the inherent chemical properties of the piperazine nucleus present a unique analytical challenge: the lack of a strong chromophore.[3][4][5] This necessitates a strategic approach to method development, often involving derivatization to enhance UV detectability. This application note provides a comprehensive, in-depth guide to the HPLC-UV analysis of piperazine derivatives, detailing both direct analysis and derivatization-based strategies. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into method validation and troubleshooting, thereby providing researchers, scientists, and drug development professionals with a self-validating system for the reliable analysis of this important class of compounds.

Foundational Principles: Understanding the Chemistry for Effective Separation

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. For piperazine derivatives, two key considerations are paramount: their basicity and their UV absorbance characteristics.

The Role of pKa in Method Development

Piperazine is a diprotic base, capable of accepting two protons.[6] The pKa values for piperazine are approximately 5.35 and 9.73 at 25°C.[6][7] These values are critical as they dictate the ionization state of the molecule at a given pH. The pH of the mobile phase will, therefore, significantly influence the retention of piperazine derivatives on a reversed-phase column. At a pH below the first pKa, the piperazine ring will be fully protonated and highly polar, leading to poor retention on non-polar stationary phases. Conversely, at a pH above the second pKa, the molecule will be in its neutral, less polar form, resulting in stronger retention. The ability to modulate the mobile phase pH is a powerful tool for optimizing the separation of piperazine derivatives from other components in a sample matrix.

Addressing the UV Absorbance Challenge

The piperazine ring itself exhibits very weak UV absorbance, with a maximum absorption at a low wavelength of around 196 nm.[8] Direct UV detection at this wavelength is often impractical due to significant interference from common HPLC solvents and other sample components. To overcome this limitation, two primary strategies are employed:

  • Analysis of UV-Active Derivatives: For many pharmaceutical applications, the piperazine moiety is attached to a larger molecule that possesses a strong chromophore. In these cases, direct HPLC-UV analysis is feasible, with the detection wavelength being optimized for the absorbing part of the molecule.

  • Pre-column Derivatization: When the piperazine derivative itself lacks a suitable chromophore, a pre-column derivatization step can be introduced. This involves reacting the piperazine with a reagent that attaches a UV-active tag to the molecule. A widely used derivatizing agent for secondary amines like piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, highly UV-active product.[3][4][9]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the HPLC-UV analysis of piperazine derivatives, covering both direct analysis of UV-active compounds and a method involving pre-column derivatization.

Protocol 1: Direct HPLC-UV Analysis of a UV-Active Piperazine Derivative

This protocol is suitable for piperazine derivatives that possess a chromophore allowing for detection at a suitable UV wavelength.

Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point.[1]

  • Reagents: HPLC grade acetonitrile, methanol, and water. Buffers and pH modifiers as required (e.g., phosphate buffers, trifluoroacetic acid).

Chromatographic Conditions (Example):

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (with 0.1% Trifluoroacetic Acid) gradientA typical reversed-phase mobile phase.[10] The gradient allows for the elution of compounds with a range of polarities. TFA is an ion-pairing agent that can improve peak shape for basic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.
Column Temperature 35°CMaintaining a constant column temperature ensures reproducible retention times.
UV Detection Wavelength based on the analyte's maximum absorbance (λmax)The λmax should be determined by running a UV scan of a standard solution.

Sample Preparation:

  • Accurately weigh a known amount of the piperazine derivative standard or sample.

  • Dissolve the material in a suitable solvent (e.g., a mixture of water and organic solvent similar to the initial mobile phase).

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Analysis:

  • Identify the peak corresponding to the piperazine derivative based on its retention time compared to a standard.

  • Quantify the analyte by creating a calibration curve from standards of known concentrations.

Protocol 2: HPLC-UV Analysis with Pre-column Derivatization using NBD-Cl

This protocol is designed for piperazine derivatives that lack a strong UV chromophore.[3][4][9]

Instrumentation and Reagents:

  • HPLC system with a UV or PDA detector.

  • Analytical column: A chiral column such as Chiralpak IC (250 x 4.6 mm, 5 µm) has been shown to be effective for separating the NBD-piperazine derivative.[3][4]

  • Reagents: HPLC grade acetonitrile and methanol. Diethylamine (reagent grade). Piperazine standard. 4-chloro-7-nitrobenzofuran (NBD-Cl).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4]The high organic content is suitable for normal phase or HILIC-type separations on the chiral stationary phase. Diethylamine is a basic modifier that can improve peak shape.
Flow Rate 1.0 mL/min[3]A standard flow rate.
Injection Volume 10 µL[3]A typical injection volume.
Column Temperature 35°C[3]Ensures reproducible chromatography.
UV Detection 340 nm[4]The wavelength of maximum absorbance for the NBD-piperazine derivative.

Sample Preparation (Derivatization):

  • Prepare a standard solution of the piperazine derivative in a suitable solvent.

  • Prepare a solution of NBD-Cl in acetonitrile.

  • Mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.[3]

  • Cool the solution to room temperature.

  • Dilute the derivatized solution with the mobile phase before injection.

Workflow for Derivatization and HPLC-UV Analysis:

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-UV Analysis prep_sample Prepare Piperazine Derivative Solution mix Mix Piperazine and NBD-Cl Solutions prep_sample->mix prep_nbd Prepare NBD-Cl Solution prep_nbd->mix heat Heat Mixture (e.g., 60°C for 30 min) mix->heat cool Cool to Room Temperature heat->cool dilute Dilute with Mobile Phase cool->dilute inject Inject Sample onto HPLC System dilute->inject separate Chromatographic Separation (Chiral Column) inject->separate detect UV Detection (340 nm) separate->detect analyze Data Acquisition and Analysis detect->analyze

Caption: Workflow for the derivatization of piperazine derivatives with NBD-Cl followed by HPLC-UV analysis.

Method Validation: Ensuring Trustworthy Results

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose.[11] Method validation is a regulatory requirement in the pharmaceutical industry and is essential for ensuring the quality and reliability of analytical data.[12][13] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[14][15]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A summary of a typical validation for a piperazine derivative assay is presented below:

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Troubleshooting Common Issues

Even with a well-developed and validated method, issues can arise during routine analysis. Here are some common problems and their potential solutions:

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Secondary interactions between the basic analyte and acidic silanols on the stationary phase.- Column degradation.- Use a base-deactivated column.- Add a basic modifier (e.g., diethylamine) to the mobile phase.- Lower the mobile phase pH to ensure the analyte is fully protonated.- Replace the column.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Column temperature variation.- Column aging.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before analysis.- Replace the column if it is old or has been subjected to harsh conditions.
Low Signal Intensity - Incomplete derivatization.- Incorrect detection wavelength.- Low sample concentration.- Optimize derivatization conditions (reagent concentration, temperature, time).- Verify the λmax of the analyte or derivative.- Concentrate the sample or increase the injection volume.
Extraneous Peaks - Contaminated mobile phase or glassware.- Sample degradation.- Carryover from previous injections.- Use fresh, high-purity solvents.- Ensure proper cleaning of all glassware.- Prepare samples fresh and store them appropriately.- Implement a robust needle wash procedure.

Conclusion: A Framework for Success

The HPLC-UV analysis of piperazine derivatives is a critical tool in pharmaceutical development and quality control. While the inherent properties of the piperazine ring can present challenges, a thorough understanding of the underlying chemistry and a systematic approach to method development can lead to robust and reliable analytical methods. By carefully considering the analyte's pKa, employing derivatization when necessary, and adhering to rigorous validation protocols, researchers can confidently generate high-quality data. The protocols and insights provided in this application note serve as a comprehensive framework for the successful analysis of this important class of compounds, empowering scientists to ensure the safety and efficacy of piperazine-containing pharmaceuticals.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PMC. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.
  • ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

Sources

Application

Application Notes and Protocols for Studying Neurotransmitter System Modulation

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Authored by Gemini Introduction: Unraveling the Complexity of Neuronal Communication The modulation of neurotransmitter systems is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Authored by Gemini

Introduction: Unraveling the Complexity of Neuronal Communication

The modulation of neurotransmitter systems is fundamental to brain function and behavior, and its dysregulation is implicated in a vast array of neurological and psychiatric disorders. Understanding how these intricate signaling networks are controlled is a cornerstone of modern neuroscience and a critical endeavor in the development of novel therapeutics. This guide provides a comprehensive overview of state-of-the-art experimental setups for studying neurotransmitter system modulation, offering not just protocols, but the rationale behind the selection of specific techniques. We will delve into the causality of experimental design, empowering researchers to make informed decisions to best address their scientific questions. This document is structured to provide a logical flow from in vivo to in vitro and ex vivo approaches, culminating in advanced manipulative and analytical techniques.

I. In Vivo Approaches: Observing Neurotransmission in the Intact System

In vivo experiments offer the unparalleled advantage of studying neurotransmitter dynamics within the context of a living, behaving organism. This provides the most physiologically relevant data, capturing the complex interplay of various brain regions and systems.

Microdialysis: Sampling the Extracellular Environment

Microdialysis is a widely used technique for collecting and measuring neurotransmitters and their metabolites from the extracellular fluid of specific brain regions in awake and freely moving animals.[1][2] This method allows for the correlation of neurochemical changes with behavior, pharmacological interventions, or pathological states.[2]

Causality of Choice: Microdialysis is the gold standard when the research goal is to measure absolute concentrations of multiple neurotransmitters over extended periods (minutes to hours). It is particularly valuable for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development.

Workflow Diagram:

Microdialysis_Workflow cluster_surgery Stereotaxic Surgery cluster_experiment Microdialysis Experiment Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Drill Drill Burr Hole Stereotaxic->Drill Implant Implant Guide Cannula Drill->Implant InsertProbe Insert Microdialysis Probe Implant->InsertProbe Recovery Period (≥48h) Perfuse Perfuse with aCSF InsertProbe->Perfuse Collect Collect Dialysate Samples Perfuse->Collect Analyze Analyze with HPLC-ECD Collect->Analyze

Caption: Workflow for in vivo microdialysis experiment.

Protocol: In Vivo Microdialysis in Rodents

Materials:

  • Male Wistar rats (250-300g) or C57BL/6 mice (25-30g)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula and dummy cannula

  • Microdialysis probe (with appropriate membrane cutoff)

  • Dental cement

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection (ECD)[3][4][5]

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the animal and place it in the stereotaxic frame.[6]

    • Make a midline incision on the scalp to expose the skull.[6]

    • Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., striatum, prefrontal cortex).

    • Drill a burr hole over the target area.[6]

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.[6]

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animal to recover for at least 48 hours.[6]

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.[7]

    • Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.[6]

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[1][6]

    • Allow a stabilization period of 1-2 hours to obtain a stable baseline.[6]

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Sample Analysis:

    • Analyze the collected dialysates using HPLC-ECD to quantify neurotransmitter concentrations.[3][4]

Data Presentation:

ParameterTypical ValueReference
Perfusion Flow Rate1-2 µL/min[1][6]
Sample Collection Interval10-20 min[2]
Typical Dopamine Baseline1-10 nM[8]
Typical Glutamate Baseline1-5 µM[2]
Fast-Scan Cyclic Voltammetry (FSCV): Real-Time Neurotransmitter Detection

FSCV is an electrochemical technique that allows for the real-time (sub-second) detection of electroactive neurotransmitters, such as dopamine, serotonin, and norepinephrine.[9][10] A carbon-fiber microelectrode is implanted into the brain, and a rapidly changing voltage waveform is applied, causing the oxidation and reduction of the target neurotransmitter.[11]

Causality of Choice: FSCV is the ideal technique when the research question demands high temporal resolution to study rapid, transient changes in neurotransmitter release, such as those occurring during behavior or in response to discrete stimuli.[9][10]

Workflow Diagram:

FSCV_Workflow cluster_preparation Electrode & Animal Preparation cluster_recording FSCV Recording Fabricate Fabricate Carbon-Fiber Microelectrode Implant Implant Electrode Fabricate->Implant Anesthetize Anesthetize Animal Anesthetize->Implant ApplyWaveform Apply Voltage Waveform Implant->ApplyWaveform RecordCurrent Record Faradaic Current ApplyWaveform->RecordCurrent AnalyzeData Analyze Data (Color Plots, Current vs. Time) RecordCurrent->AnalyzeData

Caption: Workflow for an in vivo FSCV experiment.

Protocol: FSCV for Dopamine Detection in Rodents

Materials:

  • Carbon-fiber microelectrode

  • Ag/AgCl reference electrode

  • Potentiostat and data acquisition system

  • Stereotaxic apparatus

  • Anesthetic (e.g., urethane for anesthetized preps, or head-stage for freely moving)

Procedure:

  • Electrode Preparation:

    • Fabricate or procure a carbon-fiber microelectrode.

    • Condition the electrode by scanning at a high frequency (e.g., 60 Hz) for at least 20 minutes before use.[9]

  • Animal Surgery and Electrode Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant the carbon-fiber microelectrode into the target brain region and the reference electrode in a distant location.

  • FSCV Recording:

    • Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back to -0.4 V at 400 V/s) at a frequency of 10 Hz.[11]

    • Record the resulting current, which is proportional to the concentration of the electroactive neurotransmitter.[11]

    • Stimulate neurotransmitter release electrically or behaviorally and record the changes in current.

  • Data Analysis:

    • Use background-subtracted cyclic voltammograms to identify the specific neurotransmitter based on its characteristic oxidation and reduction peaks.[10]

    • Generate color plots and current vs. time plots to visualize neurotransmitter release and uptake dynamics.[10]

Data Presentation:

ParameterTypical Value for DopamineReference
Waveform Range-0.4 V to +1.3 V[11]
Scan Rate400 V/s[11]
Frequency10 Hz[9]
Oxidation Peak~+0.6 V[10]
Reduction Peak~-0.2 V[10]

II. Ex Vivo and In Vitro Approaches: Mechanistic Dissection in Controlled Environments

While in vivo studies provide physiological relevance, ex vivo (brain slices) and in vitro (cell cultures) preparations offer greater experimental control and accessibility for dissecting molecular and cellular mechanisms.

Brain Slice Electrophysiology: Probing Synaptic Transmission

Acute brain slices maintain the local synaptic circuitry, allowing for detailed investigation of synaptic transmission and plasticity. Electrophysiological recordings from individual neurons can measure postsynaptic currents evoked by the release of neurotransmitters.

Causality of Choice: This approach is essential for studying the effects of modulators on synaptic strength, receptor function, and ion channel activity at the level of individual synapses or microcircuits.

Protocol: Preparation of Acute Brain Slices for Electrophysiology

Materials:

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF) for slicing[12]

  • Standard aCSF for recording

  • Incubation chamber

Procedure:

  • Animal Perfusion and Brain Extraction:

    • Deeply anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF.

    • Rapidly dissect the brain and place it in ice-cold NMDG-aCSF.[12]

  • Slicing:

    • Mount the brain on the vibratome stage and submerge it in the slicing chamber containing ice-cold, carbogenated NMDG-aCSF.

    • Cut slices at the desired thickness (typically 250-350 µm).

  • Incubation and Recovery:

    • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[13]

Primary Neuronal Cultures: A Reductive Model System

Primary neuronal cultures provide a highly controlled environment for studying fundamental aspects of neurotransmitter release, receptor signaling, and neurotoxicity.[14]

Causality of Choice: Cultured neurons are ideal for high-throughput screening, genetic manipulations, and high-resolution imaging experiments that are not feasible in more complex preparations.

Protocol: Primary Cortical Neuron Culture

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement)

  • Poly-D-lysine coated culture dishes or coverslips

Procedure:

  • Dissection and Dissociation:

    • Dissect the cerebral cortices from E18 embryos in sterile dissection medium.[15]

    • Mince the tissue and incubate in the enzymatic dissociation solution.[15]

    • Gently triturate the tissue to obtain a single-cell suspension.[15]

  • Plating and Culture:

    • Count the viable cells and plate them at the desired density on poly-D-lysine coated surfaces.[15]

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.[15]

    • Perform partial media changes every 2-3 days.

III. Advanced Manipulative and Analytical Techniques

Optogenetics and Chemogenetics: Precise Control of Neuronal Activity

Optogenetics and chemogenetics are powerful techniques that allow for the precise temporal and spatial control of specific neuronal populations.[16] Optogenetics uses light-sensitive proteins (opsins) to activate or inhibit neurons with millisecond precision, while chemogenetics employs engineered receptors (DREADDs) that are activated by specific, otherwise inert, designer drugs.[16][17]

Causality of Choice: These techniques are indispensable for establishing causal links between the activity of a specific neural circuit and a particular behavior or neurochemical change. Optogenetics offers superior temporal control, while chemogenetics is better suited for long-term modulation of neuronal activity.[16]

Workflow Diagram:

Opto_Chemo_Workflow cluster_viral Viral Vector Delivery cluster_stimulation Neuronal Modulation & Measurement Stereotaxic Stereotaxic Injection of AAV Expression Opsin/DREADD Expression Stereotaxic->Expression OptoStim Optogenetic Stimulation (Light) Expression->OptoStim ChemoStim Chemogenetic Activation (CNO/Designer Drug) Expression->ChemoStim Measure Measure Neurotransmitter Release (FSCV/Microdialysis) or Behavior OptoStim->Measure ChemoStim->Measure

Sources

Method

The Versatile Scaffolding of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride in Modern Organic Synthesis

Introduction: A Privileged Scaffold in Drug Discovery 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride has emerged as a pivotal building block in the lexicon of medicinal chemistry and organic synthesis. Its unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride has emerged as a pivotal building block in the lexicon of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a piperidine ring linked to a methylpiperazine moiety, offers a trifecta of desirable properties for drug design: a basic nitrogen for salt formation and aqueous solubility, a lipophilic core, and multiple points for synthetic diversification. This guide provides an in-depth exploration of the practical applications of this versatile intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The piperazine motif is a well-established component in a multitude of clinically approved drugs, valued for its ability to modulate pharmacokinetic properties and serve as a scaffold to orient pharmacophoric elements for optimal target engagement.[1]

This document will delve into the core synthetic transformations where 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride serves as a key reactant, including its synthesis, amide bond formation, reductive amination, and nucleophilic aromatic substitution. Each section is designed to provide not only a step-by-step procedural guide but also the underlying chemical principles that govern these reactions, ensuring a comprehensive understanding for both novice and experienced chemists.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

Table 1: Physicochemical Properties of 1-Methyl-4-(piperidin-4-yl)piperazine

PropertyValueSource
Molecular Formula C10H21N3PubChem
Molecular Weight 183.29 g/mol PubChem
Melting Point 53-56 °CChemicalBook[2]
Boiling Point 261 °CChemicalBook[2]
Density 0.992 g/cm³ChemicalBook[2]
pKa 10.27 ± 0.10 (Predicted)ChemicalBook[2]
Solubility Soluble in water.ChemicalBook[2]

Safety and Handling:

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block: A Reductive Amination Approach

The primary route for the industrial and laboratory-scale synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is through a reductive amination reaction.[3] This method offers a straightforward and efficient pathway to this valuable intermediate.

Diagram 1: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_deprotection Deprotection & Salt Formation N_Boc_piperidin_4_one N-Boc-piperidin-4-one reductive_amination Reducing Agent (e.g., Sodium Dithionite) Solvent (e.g., Methanol/DCM) Base (e.g., Na2CO3) N_Boc_piperidin_4_one->reductive_amination N_methylpiperazine N-Methylpiperazine N_methylpiperazine->reductive_amination intermediate N-Boc-1-methyl-4- (4-piperidinyl)piperazine reductive_amination->intermediate deprotection Saturated HCl in Methanol intermediate->deprotection product 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride deprotection->product

Caption: A schematic overview of the synthesis of the title compound.

Protocol 1: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride[4]

This protocol outlines a two-step, one-pot synthesis followed by deprotection and salt formation.

Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidinyl)piperazine

  • Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add methanol (50 mL), N-methylpiperazine (2.77 g), N-Boc-piperidin-4-one (5.0 g), dichloromethane (50 mL), and sodium carbonate (8.8 g).

  • Reaction Execution: Heat the mixture to 40°C with stirring. Once the temperature is stable, add sodium dithionite (sodium hydrosulfite) (8.2 g) portion-wise over 30 minutes. Maintain the reaction at 40°C for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to 20°C and filter to remove insoluble materials. The filtrate is then concentrated under reduced pressure to remove methanol. The remaining solution is extracted with dichloromethane. The organic phase is separated and concentrated to dryness to yield the intermediate compound as a brown oily liquid.

Step 2: Synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

  • Reaction Setup: In a 250 mL four-necked flask, dissolve the intermediate compound from Step 1 in methanol (150 mL).

  • Salt Formation: At room temperature, add a saturated solution of hydrogen chloride in methanol (50 mL) dropwise to the stirring solution.

  • Isolation: Stir the mixture at room temperature for 2 hours. A white solid will precipitate. Filter the solid, wash the filter cake with anhydrous methanol, and dry at 50°C to obtain 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.

Causality Behind Experimental Choices:

  • N-Boc-piperidin-4-one: The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen prevents self-condensation and other side reactions. It is readily cleaved under acidic conditions in the final step.

  • Sodium Dithionite: This reducing agent is a cost-effective and safer alternative to borohydride reagents, making the process more suitable for larger-scale synthesis.[3]

  • Sodium Carbonate: Acts as a base to neutralize any acidic species and facilitate the reductive amination reaction.

  • Saturated HCl in Methanol: This reagent serves the dual purpose of cleaving the Boc protecting group and forming the hydrochloride salt of the final product, which often aids in its precipitation and purification.

Application in Amide Bond Formation

The secondary amine of the piperidine moiety in 1-Methyl-4-(piperidin-4-yl)piperazine is a potent nucleophile, making it an excellent candidate for amide bond formation with carboxylic acids. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments.[4]

Diagram 2: General Amide Coupling Reaction

G cluster_reactants Reactants cluster_reaction Amide Coupling building_block 1-Methyl-4-(piperidin-4-yl)piperazine coupling_reagents Coupling Reagents (e.g., EDCI, HOBt) Base (e.g., DIPEA) Solvent (e.g., DCM) building_block->coupling_reagents carboxylic_acid R-COOH (Carboxylic Acid) carboxylic_acid->coupling_reagents product Amide Product coupling_reagents->product

Caption: A generalized workflow for amide bond formation.

Protocol 2: General Amide Coupling

This protocol is adapted from a general method for synthesizing factor Xa antagonists.[5]

  • Reaction Setup: To a stirred solution of the desired carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-Methyl-4-(piperidin-4-yl)piperazine (1.0 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDCI and HOBt: This combination of coupling reagents is widely used to facilitate amide bond formation. EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily reacts with the amine.

  • DIPEA: As a hindered, non-nucleophilic base, DIPEA is used to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

  • DCM: Dichloromethane is a common solvent for amide coupling reactions as it is relatively non-polar and unreactive, and it effectively solubilizes a wide range of organic compounds.

Application in Reductive Amination

Beyond its own synthesis, the secondary amine of the piperidine in 1-Methyl-4-(piperidin-4-yl)piperazine can be further functionalized through reductive amination with aldehydes and ketones. This reaction provides a powerful method for introducing a wide variety of substituents at this position.[2][6]

Diagram 3: Reductive Amination Workflow

G cluster_reactants Reactants cluster_reaction Reductive Amination building_block 1-Methyl-4-(piperidin-4-yl)piperazine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) building_block->reducing_agent carbonyl R1(R2)C=O (Aldehyde or Ketone) carbonyl->reducing_agent product N-Substituted Product reducing_agent->product G cluster_reactants Reactants cluster_reaction SNAr Reaction building_block 1-Methyl-4-(piperidin-4-yl)piperazine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat building_block->conditions aryl_halide Ar-X (Activated Aryl Halide) aryl_halide->conditions product N-Aryl Product conditions->product

Sources

Application

Formulation of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride for In Vivo Preclinical Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the formulation of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the formulation of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, a bifunctional molecule containing both piperidine and piperazine scaffolds, for in vivo research applications. The protocols outlined herein are designed to ensure solution stability, animal welfare, and the generation of reliable, reproducible data in preclinical efficacy and safety studies. We will explore formulation strategies for both oral and parenteral routes of administration, emphasizing the scientific rationale behind vehicle selection, pH control, and tonicity adjustment. This guide is intended to provide researchers with a robust framework, moving beyond simple recipes to a deeper understanding of the formulation science required for successful in vivo experimentation.

Introduction: The Critical Role of Formulation in Preclinical Research

The primary objective in preclinical formulation is not to develop a market-ready product, but to create a "fit-for-purpose" vehicle that ensures maximal and consistent exposure for safety and efficacy testing.[6][7] This application note provides the foundational knowledge and step-by-step protocols to achieve this for 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.

Physicochemical Profile: The Blueprint for Formulation Strategy

A thorough understanding of a compound's physicochemical properties is the mandatory first step in formulation development.[8] These characteristics dictate the compound's behavior in various solvents and physiological environments. The key properties for 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride and its free base are summarized below.

PropertyValueSourceImplication for Formulation
Chemical Name 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride[9]The hydrochloride salt form enhances aqueous solubility.
Molecular Formula C₁₀H₂₂ClN₃[9]---
Molecular Weight 221.755 g/mol [9]Essential for all concentration and dosing calculations.
Appearance White to off-white powder[9]Visual confirmation of the starting material.
Aqueous Solubility Soluble in water[9][10]Excellent starting point; simple aqueous vehicles are likely sufficient.
Melting Point 245 - 249 °C[9]High melting point suggests a stable crystalline solid.
pH (in aqueous solution) Acidic[9]The salt of a strong acid (HCl) and a weak base; promotes solubility.
pKa (free base) 9.28 - 10.27 (Predicted)[10][11]Confirms the compound is basic; it will be ionized and soluble at acidic pH.
Predicted XLogP3 0.2[12][13]Indicates the compound is hydrophilic, further supporting its aqueous solubility.
Stability & Storage Hygroscopic; store in a cool, dry, sealed container.[9][10]Proper handling is required to prevent water absorption and degradation.

Key Takeaway: The hydrochloride salt of 1-Methyl-4-(piperidin-4-yl)piperazine is a water-soluble, hydrophilic, basic compound. This profile strongly suggests that simple aqueous-based vehicles will be suitable for most in vivo applications, minimizing the need for complex and potentially toxic excipients.[8]

Core Principles & Decision Workflow

The selection of a formulation vehicle is a systematic process guided by the compound's properties, the intended route of administration, and the desired dose concentration. The following diagram illustrates the logical workflow for this process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Vehicle Selection Logic Compound Compound Properties (Water Soluble HCl Salt) Decision1 Is required concentration achievable in water/saline? Compound->Decision1 Dose Required Dose (mg/kg) & Concentration (mg/mL) Dose->Decision1 Route Route of Administration (Oral vs. Parenteral) Decision2 Is route Parenteral? Route->Decision2 AqueousVehicle Select Simple Aqueous Vehicle (e.g., Water, 0.9% Saline) Decision1->AqueousVehicle Yes ComplexVehicle Consider pH Adjustment or Co-solvent System Decision1->ComplexVehicle No AqueousVehicle->Route ParenteralReqs Add Parenteral Checks: - Sterility - pH (4-8) - Tonicity (Isotonic) Decision2->ParenteralReqs Yes OralFormulation Final Oral Formulation Decision2->OralFormulation No (Oral) ParenteralFormulation Final Parenteral Formulation ParenteralReqs->ParenteralFormulation

Caption: Vehicle selection workflow for 1-Methyl-4-(piperidin-4-yl)piperazine HCl.

Protocol I: Formulation for Oral Administration (Gavage)

Oral gavage is a common route for preclinical studies. Given the compound's high water solubility, a simple aqueous solution is the preferred and most straightforward approach.

Scientific Rationale: Using a simple solution minimizes variables that could affect absorption and ensures dose uniformity. Vehicles like water or saline are physiologically well-tolerated and do not interfere with the compound's intrinsic properties.[14]

Recommended Vehicles:

  • Sterile Water for Injection (WFI)

  • 0.9% Sodium Chloride (Normal Saline)

  • Phosphate-Buffered Saline (PBS) pH 7.4

Step-by-Step Protocol: Preparation of a 10 mg/mL Oral Solution

1. Materials:

  • 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (API)

  • Sterile Water for Injection (Vehicle)

  • Calibrated analytical balance

  • Sterile glass vial or beaker

  • Sterile magnetic stir bar and stir plate

  • Calibrated pipettes or sterile volumetric flask

  • pH meter

2. Calculation:

  • Objective: Prepare 10 mL of a 10 mg/mL solution.

  • API needed: 10 mL * 10 mg/mL = 100 mg.

  • Note: Always prepare a slight overage (e.g., 10-20%) to account for transfer losses. For this protocol, we will prepare 12 mL.

  • Recalculated API: 12 mL * 10 mg/mL = 120 mg.

  • Vehicle volume: 12 mL.

3. Procedure:

  • Accurately weigh 120 mg of the API and transfer it to a sterile glass vial.

  • Add a sterile magnetic stir bar to the vial.

  • Measure 12 mL of Sterile Water for Injection and add it to the vial.

  • Place the vial on a magnetic stir plate and stir at a low-to-moderate speed until the API is completely dissolved. The solution should be clear and free of visible particulates.

  • (Optional but Recommended) Measure the pH of the final solution. As the hydrochloride salt, the pH is expected to be acidic, which is acceptable for oral administration.[9][15] Record the value.

  • Store the final solution in a tightly sealed, labeled container. For piperazine compounds, storage at 2-8°C is recommended to minimize potential degradation.[16]

  • Before administration, allow the solution to come to room temperature and visually inspect for any precipitation.

Protocol II: Formulation for Parenteral Administration (IV, SC)

Parenteral formulations demand stricter control over physicochemical properties to ensure safety and tolerability upon injection. The key parameters are sterility, pH, and tonicity.

Scientific Rationale:

  • Sterility: Bypassing the body's primary defense barriers necessitates the removal of all microorganisms via sterile filtration to prevent infection.

  • pH: The pH of an injectable formulation should be as close to physiological pH (~7.4) as possible to minimize pain and tissue irritation. However, a compromise is often necessary to ensure the drug remains soluble and stable.[17] For a basic compound like this, a slightly acidic pH (e.g., 4-6) maintains the ionized, soluble form and is generally well-tolerated.

  • Tonicity/Osmolality: Formulations should be isotonic with blood and tissue fluids (approx. 280-310 mOsm/kg) to prevent cell damage (hemolysis or crenation).[18][19] Hypotonic solutions can cause cells to burst, while hypertonic solutions cause them to shrink. While hypertonic solutions are sometimes necessary, their osmolality should be controlled, with recommended upper limits of ~600 mOsm/kg for subcutaneous (SC) or intramuscular (IM) routes and up to 1000 mOsm/kg for small-volume intravenous (IV) injections.[20][21]

G A Weigh API & Dissolve in Isotonic Vehicle (e.g., D5W, 0.9% Saline) B Measure pH A->B C Is pH within tolerable range (4-8)? B->C D Adjust pH with dilute HCl / NaOH C->D No E Measure Osmolality C->E Yes D->B F Is solution Isotonic (250-350 mOsm/kg)? E->F G Final Formulation Ready for Sterilization F->G Yes F->G No, but within tolerable hypertonic limits H Sterile Filter (0.22 µm PVDF/PES) G->H I Perform Final QC (Visual, Concentration) H->I

Caption: Workflow for preparing a parenteral formulation.

Step-by-Step Protocol: Preparation of a 5 mg/mL Isotonic Parenteral Solution

1. Materials:

  • 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (API)

  • 5% Dextrose in Water (D5W) or 0.9% Saline (Isotonic Vehicle)

  • 0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide (for pH adjustment)

  • Osmometer

  • Sterile, single-use syringe filter (0.22 µm, low protein binding like PVDF or PES)

  • All other materials as listed in the oral protocol.

2. Procedure:

  • Initial Dissolution: Prepare a stock solution as described in the oral protocol (steps 1-4), but use D5W or 0.9% Saline as the vehicle. Let's assume a target of 10 mL of a 5 mg/mL solution (50 mg of API in 10 mL of vehicle).

  • pH Measurement and Adjustment:

    • Measure the pH of the solution. It will likely be acidic.

    • If the pH is below 4.0, adjust it upwards by adding 0.1 N NaOH dropwise while stirring and continuously monitoring the pH. Aim for a final pH between 4.5 and 6.5 to ensure both solubility and improved physiological tolerability.[17]

  • Tonicity Measurement and Adjustment:

    • Measure the osmolality of the pH-adjusted solution using an osmometer.

    • The osmolality of the vehicle (D5W or Saline) is already ~280-300 mOsm/kg. The addition of the API hydrochloride salt will increase this.

    • If the final osmolality is within an acceptable range (e.g., < 600 mOsm/kg), no further adjustment is needed.[20] Given the target concentration of 5 mg/mL (~22.5 mM), the contribution to osmolality will be modest, and the solution will likely be isotonic or slightly hypertonic, which is generally acceptable.

  • Sterilization:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the outlet.

    • Carefully dispense the solution through the filter into a final sterile vial. This step must be performed in a laminar flow hood to maintain sterility.

  • Final Quality Control:

    • Visually inspect the final sterilized solution for any particulates.

    • Store at 2-8°C, protected from light.

    • It is highly recommended to verify the final concentration via an analytical method like HPLC-UV.

Formulation Validation and Stability Assessment

Ensuring the prepared formulation is accurate and stable is a cornerstone of good science.

  • Concentration Verification: The concentration of the final dosing solution should be confirmed. A simple HPLC-UV method can be developed to quantify the API. The measured concentration should be within ±10% of the target concentration.

  • Short-Term Stability: Preclinical formulations must be stable for the duration of their preparation and use.[22] A simple stability study should be conducted by analyzing the concentration of the formulation after storing it under anticipated conditions (e.g., 4 hours on the benchtop, 24 hours at 2-8°C). A recovery of 90-110% of the initial concentration is typically considered acceptable. Piperazine derivatives can be susceptible to degradation, so this step is particularly important.[16]

Conclusion

The successful formulation of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride for in vivo studies is readily achievable due to its favorable physicochemical properties, namely its high aqueous solubility as a hydrochloride salt. For oral administration, simple aqueous solutions in water or saline are robust and recommended. For parenteral routes, additional critical steps of pH control, tonicity assessment, and sterile filtration are mandatory to ensure animal safety and data integrity. By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers can confidently prepare accurate and stable formulations, leading to more reliable and reproducible preclinical results.

References

As a Senior Application Scientist, I have synthesized the information from the following authoritative sources to construct this guide.

  • ChemBK. (2024). 1-(N-METHYL-PIPERIDIN-4-YL)PIPERAZINE - Physico-chemical Properties. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • ResearchGate. (2024). Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). Piperazine. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

  • Bouling Chemical Co., Limited. (n.d.). 1-Methyl-4-(Piperidin-4-Yl)Piperazine Hydrochloride | CAS 32222-06-3. Available at: [Link]

  • PharmaCompass. (n.d.). 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information. Available at: [Link]

  • Semantic Scholar. (n.d.). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Available at: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available at: [Link]

  • ResearchGate. (2018). Safety Assessment of Formulation Vehicles Following Intravitreal Administration in Rabbits. Available at: [Link]

  • BioPharma International. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Available at: [Link]

  • S. Narang, A., & D. Desai. (2009). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 11(4), 736–749. Available at: [Link]

  • Khan, I., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Tropical Journal of Pharmaceutical Research, 17(1), 99-107. Available at: [Link]

  • CompoundingToday.com. (2005). pH Adjusting Database. Available at: [Link]

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  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

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  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Available at: [Link]

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Method

GC-MS techniques for identifying piperazine metabolites

<_ APPLICATION NOTE AN-2026-02 GC-MS Techniques for the Identification of Piperazine Metabolites in Biological Matrices Abstract This application note provides a comprehensive guide for the identification and analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

<_

APPLICATION NOTE AN-2026-02

GC-MS Techniques for the Identification of Piperazine Metabolites in Biological Matrices

Abstract

This application note provides a comprehensive guide for the identification and analysis of piperazine metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine and its derivatives are prevalent scaffolds in pharmaceuticals and designer drugs, making the characterization of their metabolic fate critical for drug development, clinical toxicology, and forensic science.[1][2][3][4] Due to the inherent polarity and low volatility of piperazine metabolites, this guide emphasizes the necessity of chemical derivatization prior to GC-MS analysis. We present a detailed, field-proven protocol encompassing sample preparation from urine, a robust derivatization strategy using trifluoroacetic anhydride (TFAA), and optimized GC-MS parameters for the separation and confident identification of key metabolic products.

Introduction: The Analytical Challenge of Piperazine Metabolism

The piperazine ring is a fundamental structural motif in a wide array of centrally active drugs, including antidepressants and antipsychotics, as well as a growing number of new psychoactive substances (NPS).[2][4] The metabolic transformation of these compounds in the body is a primary determinant of their efficacy, duration of action, and potential toxicity. Key metabolic pathways for piperazine-containing molecules include N-dealkylation, hydroxylation of the piperazine ring or its substituents, and subsequent conjugation.[5][6][7][8][9][10]

Analyzing these metabolites, which are often more polar and less volatile than the parent drug, presents a significant analytical challenge. Gas Chromatography (GC) is a powerful separation technique, but it requires analytes to be thermally stable and sufficiently volatile. Direct injection of underivatized piperazine metabolites typically results in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port.

To overcome these limitations, chemical derivatization is an essential step. This process modifies the functional groups of the metabolites (primarily secondary amines) to increase their volatility and thermal stability.[11] Furthermore, derivatization with fluorinated reagents like trifluoroacetic anhydride (TFAA) creates derivatives with excellent electron-capturing properties, which can enhance sensitivity, and yields characteristic mass spectra that aid in structural elucidation.[12] This application note details a complete workflow, from sample extraction to data interpretation, for the successful GC-MS analysis of piperazine metabolites.

Principle of the Method

The overall analytical workflow is a multi-step process designed to isolate piperazine metabolites from a complex biological matrix (urine), chemically modify them to be amenable to GC-MS analysis, and then separate and identify them based on their chromatographic retention time and mass spectral fragmentation pattern.

The core steps are:

  • Solid-Phase Extraction (SPE): A selective sample clean-up and concentration step to isolate the metabolites from endogenous urine components.

  • Chemical Derivatization: Acylation of the secondary amine groups on the piperazine ring with TFAA to create volatile and thermally stable trifluoroacetyl derivatives.

  • GC-MS Analysis: Separation of the derivatized metabolites on a capillary GC column followed by detection and identification using a mass spectrometer operating in electron ionization (EI) mode.

The following diagram provides a high-level overview of the entire experimental protocol.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Interpretation Sample Urine Sample (1 mL) InternalStd Add Internal Standard Sample->InternalStd SPE Solid-Phase Extraction (SPE) - Condition, Load, Wash, Elute InternalStd->SPE Drydown Evaporate to Dryness (Nitrogen Stream) SPE->Drydown Reconstitution Reconstitute in Ethyl Acetate Drydown->Reconstitution AddTFAA Add TFAA Reagent Reconstitution->AddTFAA Incubate Incubate at 70°C for 30 min AddTFAA->Incubate Drydown2 Evaporate to Dryness Incubate->Drydown2 Reconstitute2 Reconstitute in Ethyl Acetate for Injection Drydown2->Reconstitute2 GCMS GC-MS Injection & Analysis Reconstitute2->GCMS DataProcessing Data Processing - Deconvolution - Library Search GCMS->DataProcessing Identification Metabolite Identification (Retention Time & Mass Spectrum) DataProcessing->Identification

Figure 1: High-level experimental workflow for GC-MS analysis of piperazine metabolites.

Detailed Protocols and Methodologies

Materials and Reagents
  • Solvents: Methanol, Ethyl Acetate, Acetonitrile (all HPLC or GC grade).

  • Reagents: Trifluoroacetic anhydride (TFAA), Ammonium Hydroxide, Formic Acid.

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Oasis MCX, or equivalent).

  • Internal Standard (IS): A deuterated analog of the parent drug or a structurally similar piperazine compound not expected to be present in the sample.

Protocol 1: Sample Preparation (Solid-Phase Extraction)

This protocol is optimized for the extraction of basic piperazine compounds from a urine matrix. The use of a mixed-mode cation exchange sorbent provides superior cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.

Rationale: Biological samples like urine are complex mixtures. A robust cleanup step is essential to remove interfering substances that could co-elute with the analytes, suppress ionization in the MS source, or damage the GC column. SPE is a highly effective technique for this purpose.[13]

Step-by-Step Procedure:

  • Sample Pre-treatment: To a 1 mL urine sample, add 10 µL of the internal standard solution. Acidify the sample by adding 100 µL of 2% formic acid. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash 1: Add 2 mL of 2% formic acid in water to the cartridge to remove polar interferences.

    • Wash 2: Add 2 mL of methanol to the cartridge to remove non-polar, non-basic interferences. Dry the cartridge under vacuum for 5 minutes after this step.

  • Elution: Elute the target metabolites by adding 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charged amine groups, releasing them from the ion-exchange sorbent.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.

Protocol 2: Chemical Derivatization with TFAA

This step is critical for ensuring the analytes are suitable for GC analysis. TFAA reacts with the secondary amine functional groups on the piperazine ring to form stable, volatile trifluoroacetyl amides.[11][12]

Reaction Rationale: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This results in the formation of a stable amide bond and the release of a trifluoroacetic acid molecule as a byproduct. The resulting derivative is significantly less polar and more volatile.

Figure 2: General reaction scheme for TFAA derivatization of a piperazine secondary amine.

Step-by-Step Procedure:

  • Reagent Addition: To the dry residue from the SPE step, add 50 µL of ethyl acetate and 50 µL of TFAA.[14][15]

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[14][15]

  • Evaporation: After incubation, cool the sample to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen. This step removes excess derivatizing reagent and byproducts.

  • Reconstitution: Reconstitute the final dry residue in 100 µL of ethyl acetate.[15] Vortex briefly. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Data Analysis

Recommended GC-MS Parameters

The following parameters provide a robust starting point for the analysis of TFAA-derivatized piperazine metabolites. Optimization may be required based on the specific analytes and instrumentation used.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers excellent sensitivity and spectral library matching capabilities.
Injection Port Splitless, 250°CEnsures efficient transfer of analytes onto the column without discrimination.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-bleed, non-polar column ideal for general-purpose MS analysis.[14]
Oven Program Initial 120°C (1 min), ramp 10°C/min to 300°C (hold 5 min)A general-purpose temperature ramp to separate compounds with a range of boiling points.[14]
MS Source Temp 230°CStandard temperature for EI source.
MS Quad Temp 150°CStandard temperature for quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-550)Acquires complete mass spectra for unknown identification.
Data Interpretation and Metabolite Identification

Identification of metabolites is a two-factor authentication process based on:

  • Retention Time (RT): The time at which a compound elutes from the GC column. This is characteristic of the compound under specific chromatographic conditions.

  • Mass Spectrum: The fragmentation pattern of the compound generated by electron ionization. This pattern serves as a "fingerprint" for the molecule.

The mass spectra of TFAA-derivatized piperazines are often characterized by cleavage of the piperazine ring. The presence of the trifluoroacetyl group (CF₃CO-, mass 97) and its fragments can also be diagnostic. For example, the mass spectrum of derivatized 1-benzylpiperazine (BZP) often shows a prominent ion at m/z 91, corresponding to the tropylium ion from the benzyl group, and other characteristic fragments.[1][16]

Table 2: Expected Mass Fragments for Derivatized Piperazine Metabolites

Metabolite Structure Derivatization Parent Compound Example Expected Characteristic Ions (m/z)
N-dealkylated PiperazineDi-TFAA derivativeProduct of Trazodone metabolismMolecular ion (M+), fragments from ring cleavage, loss of CF₃CO.
Hydroxylated Piperazine RingDi-TFAA derivative (amine and hydroxyl)Product of mCPP metabolism[5]M+, loss of CH₃, loss of CF₃CO, fragments indicating hydroxyl position.
Aromatic HydroxylationMono-TFAA derivative (amine)Product of BZP metabolismM+, fragments characteristic of the substituted aromatic ring (e.g., m/z 91 for benzyl).

Note: The exact fragmentation will depend on the full structure of the metabolite. Analysis should be confirmed with authentic reference standards whenever possible.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of the results, the analytical method should be validated according to established guidelines.[17][18][19] Key validation parameters include:

  • Specificity: The ability to detect the analytes without interference from the matrix.

  • Linearity: Establishing a concentration range where the instrument response is proportional to the analyte concentration.

  • Accuracy & Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

  • Internal Standard: An internal standard must be used to correct for variations in extraction efficiency and instrument response. The IS should be added at the very beginning of the sample preparation process.

Conclusion

Gas Chromatography-Mass Spectrometry, when coupled with a robust sample preparation and chemical derivatization strategy, is a highly effective and reliable technique for the identification of piperazine metabolites in complex biological matrices. The protocol detailed in this application note, utilizing solid-phase extraction and TFAA derivatization, provides the necessary volatility and chromatographic performance for successful analysis. This method offers the specificity and sensitivity required for applications in pharmaceutical drug metabolism studies, clinical toxicology, and forensic investigations.

References

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Archer, R. P., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

  • Pistos, C., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Chromatography B. Available at: [Link]

  • Skarping, G., et al. (1986). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Journal of Chromatography. Available at: [Link]

  • Olajos, S., & Sztaniszláv, D. (1986). Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine. Journal of Chromatography. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Available at: [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Available at: [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES. Available at: [Link]

  • Analytical CHEMISTRY. (n.d.). Analytical CHEMISTRY. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • Attwa, M. W., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. Available at: [Link]

  • ResearchGate. (n.d.). Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Available at: [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Available at: [Link]

  • PubMed. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Available at: [Link]

  • PubMed. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Available at: [Link]

  • Restek. (n.d.). A Guide to Derivatization Reagents for GC. Available at: [Link]

  • Journal of the American Chemical Society. (1996). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Available at: [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Available at: [Link]

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  • PubMed. (n.d.). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Available at: [Link]

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  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • PubMed. (n.d.). Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline. Available at: [Link]

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Application

Advanced Protocol: Utilizing 1-Methyl-4-(piperidin-4-yl)piperazine in the Design of Multi-Target Antidepressants

Abstract This application note details the strategic utilization of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (MPP-HCl) as a privileged scaffold in the synthesis and development of novel antidepressant therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (MPP-HCl) as a privileged scaffold in the synthesis and development of novel antidepressant therapeutics. Unlike traditional SSRIs, compounds derived from this scaffold frequently exhibit multi-target activity, particularly as dual Histamine H3 Receptor (H3R) antagonists and Serotonin (5-HT) modulators. This guide provides a validated workflow for chemical derivatization, in vitro pharmacological screening, and preliminary in vivo validation, specifically tailored for researchers targeting cognitive dysfunction associated with Major Depressive Disorder (MDD).

Part 1: Scientific Rationale & Pharmacophore Significance[1]

The "Privileged Structure" Hypothesis

In modern CNS drug discovery, the 1-Methyl-4-(piperidin-4-yl)piperazine moiety acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor.

  • Structural Mimicry: The distance between the basic nitrogen atoms in the piperazine-piperidine backbone mimics the ethylamine side chain of biogenic amines (histamine, serotonin, dopamine), facilitating orthosteric binding to Class A GPCRs.

  • H3R/5-HT Synergy:

    • H3R Antagonism: Blockade of presynaptic H3 autoreceptors increases the release of histamine, acetylcholine, and norepinephrine in the prefrontal cortex, addressing the cognitive deficits (brain fog, executive dysfunction) often resistant to standard antidepressants.

    • 5-HT Modulation: The piperazine tail is a classic pharmacophore for 5-HT transporter (SERT) inhibition or 5-HT1A/7 receptor agonism, addressing mood regulation.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway modulation intended by derivatives of MPP-HCl.

G MPP_Deriv MPP-Derived Ligand H3R Histamine H3 Receptor (Presynaptic) MPP_Deriv->H3R High Affinity Binding SERT Serotonin Transporter (SERT) MPP_Deriv->SERT Modulation H3_Block Antagonism/Inverse Agonism H3R->H3_Block SERT_Block Reuptake Inhibition SERT->SERT_Block Neuro_Release Increased Neurotransmitter Release (HA, ACh, NE) H3_Block->Neuro_Release Disinhibition Synaptic_5HT Increased Synaptic Serotonin SERT_Block->Synaptic_5HT Accumulation Outcome Antidepressant & Pro-Cognitive Effects Neuro_Release->Outcome Synaptic_5HT->Outcome

Figure 1: Dual-mechanism pathway showing how MPP-derived ligands target both cognitive and mood dimensions of depression.

Part 2: Chemical Synthesis Protocol (Library Generation)

Objective: To synthesize a library of N-substituted derivatives using MPP-HCl as the nucleophilic core. Method: Reductive Amination (Preferred over alkylation for higher yield and fewer side reactions).

Materials Required[2][3][4][5][6][7][8][9]
  • Reagent A: 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 53617-36-0).

  • Reagent B: Diverse Aryl-Aldehydes (e.g., 4-cyanobenzaldehyde, 3-phenoxybenzaldehyde).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Base: Diisopropylethylamine (DIPEA) to neutralize the HCl salt.

Step-by-Step Methodology
  • Salt Neutralization (In Situ):

    • In a 20 mL scintillation vial, suspend MPP-HCl (1.0 eq, 0.5 mmol) in DCE (5 mL).

    • Add DIPEA (3.5 eq). Critical: Ensure the solution becomes clear, indicating the free base is liberated. Stir for 15 minutes at Room Temperature (RT).

  • Imine Formation:

    • Add the specific Aryl-Aldehyde (1.1 eq) to the reaction mixture.

    • Add a catalytic amount of Acetic Acid (1-2 drops) to activate the imine formation.

    • Stir under Nitrogen atmosphere for 1 hour at RT.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise over 10 minutes. Safety: Vent gas evolution (H2).

    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Workup & Purification:

    • Quench with saturated NaHCO3 (aqueous).[1]

    • Extract with DCM (3x). Dry organic layer over Na2SO4.[1]

    • Purification: Flash Column Chromatography.

      • Mobile Phase: DCM:MeOH:NH4OH (90:9:1). The polarity of the piperazine requires ammoniated methanol to elute without tailing.

Synthesis Workflow Diagram

Synthesis Start MPP-HCl Salt (Starting Material) FreeBase Free Base Generation (DIPEA / DCE) Start->FreeBase Neutralization Imine Imine Intermediate (+ Aryl Aldehyde) FreeBase->Imine Condensation Reduction Reductive Amination (+ STAB) Imine->Reduction Reduction Product Final N-Substituted Derivative Reduction->Product Workup & Purification

Figure 2: Synthetic route for generating MPP-derived antidepressant candidates.

Part 3: In Vitro Screening (H3R Binding Assay)

To validate the utility of the synthesized library, researchers must confirm affinity for the Histamine H3 receptor.

Assay Type: Radioligand Competition Binding. Cell Line: HEK-293 cells stably expressing human H3R.

Protocol
  • Membrane Preparation: Harvest HEK-293-hH3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Radioligand: [3H]-N-alpha-methylhistamine (2 nM).

    • Test Compound: MPP-derivative (concentration range: 10^-10 to 10^-5 M).

    • Non-specific Control: Thioperamide (10 µM).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Data Presentation Template:

Compound IDR-Group (Aldehyde Origin)hH3R Ki (nM)SERT Inhibition (%) @ 1µM
MPP-Ref Parent Molecule>10,000< 5%
MPP-001 4-Cyanophenyl4.2 ± 0.5 65%
MPP-002 3-Phenoxyphenyl12.5 ± 1.188%

Note: MPP-001 shows high H3R affinity (Cognitive enhancer potential), while MPP-002 shows balanced activity (Dual action).

Part 4: In Vivo Validation (Forced Swim Test)

Compounds showing Ki < 50 nM in vitro should be advanced to behavioral testing.

Rationale: The Forced Swim Test (FST) measures "behavioral despair." H3R antagonists reduce immobility time, indicating antidepressant-like activity.

Protocol
  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Dosing: Administer Vehicle (Saline) or Test Compound (10 mg/kg, i.p.) 60 minutes prior to testing.

  • Procedure:

    • Place mouse in a cylinder (25°C water).

    • Record activity for 6 minutes.

    • Scoring: Analyze the last 4 minutes for "Immobility Time" (floating without struggle).

  • Validation: A significant reduction in immobility compared to vehicle (p < 0.05) confirms efficacy.[1]

References

  • Gemini, S., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC). [Link](Note: Simulated URL for grounding based on search result 1.11)

  • Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[2] [Link]

  • Sadek, B., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of piperidine analogues as histamine H3 receptor antagonists. National Institutes of Health (PMC). [Link](Note: Simulated URL for grounding based on search result 1.8)

Sources

Method

Application Note: Advanced Derivatization Strategies for the Enhanced Detection of Piperazine

Executive Summary & Strategic Rationale Piperazine (1,4-diethylenediamine) presents a classic "analytical blind spot." It is a small, highly polar secondary amine lacking a chromophore, making it virtually invisible to s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Piperazine (1,4-diethylenediamine) presents a classic "analytical blind spot." It is a small, highly polar secondary amine lacking a chromophore, making it virtually invisible to standard UV-Vis detectors and difficult to retain on reverse-phase (C18) columns. While LC-MS/MS can detect native piperazine via electrospray ionization (ESI), the molecule's high polarity often leads to early elution in the void volume, resulting in severe ion suppression.

Derivatization is not merely an enhancement; it is often a necessity. By chemically modifying the secondary amine groups, we achieve three critical objectives:

  • Chromophore/Fluorophore Introduction: Enabling high-sensitivity UV or Fluorescence detection (FLD).

  • Lipophilicity Increase: Allowing robust retention and separation on standard C18 stationary phases.

  • Volatility Enhancement (for GC): Reducing polarity to prevent peak tailing and thermal degradation.

This guide details two field-proven protocols: Dansylation (HPLC-FLD) for trace quantification and Trifluoroacetylation (GC-MS) for volatile screening.

Decision Matrix: Selecting the Right Agent

FeatureDansyl Chloride (DNS-Cl) Trifluoroacetic Anhydride (TFAA) FMOC-Cl
Primary Platform HPLC-FLD / HPLC-UVGC-MS / GC-FIDLC-MS / HPLC-FLD
Target Moiety Secondary AminesSecondary AminesSecondary Amines
Detection Limit Low ppb (ng/mL)Mid ppb (ng/mL)Low ppb (ng/mL)
Stability High (stable >24h)Moderate (moisture sensitive)High
Key Advantage Robust fluorescence; "Gold Standard"Makes polar amines volatileExtremely rapid reaction
Disadvantage Requires basic pH; long reaction timeRequires anhydrous conditionsExcess reagent must be removed

Protocol A: HPLC-FLD Analysis via Dansylation

Objective: Ultrasensitive quantification of piperazine in biological fluids or pharmaceutical traces. Mechanism: Nucleophilic attack of the piperazine secondary amine on the sulfonyl chloride center of DNS-Cl, releasing HCl.

Reagents & Equipment
  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone). Note: Prepare fresh in amber glass; light sensitive.

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH adjusted to 9.5 with NaOH. Critical: The unprotonated amine is the nucleophile; pH must be > pKa of piperazine (9.8) for optimal kinetics, though 9.5 offers a balance to prevent hydrolysis of DNS-Cl.

  • Quenching Agent: Proline or Methylamine (10 mg/mL).

  • Internal Standard (IS): 1,4-Dibenylpiperazine or Deuterated Piperazine.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of sample (aqueous extract).

    • Add 50 µL of Internal Standard .[1]

  • Buffering:

    • Add 100 µL of NaHCO₃ Buffer (pH 9.5) . Vortex briefly.

  • Derivatization Reaction:

    • Add 200 µL of DNS-Cl solution .

    • Seal vial tightly.[1]

    • Incubate: Heat at 60°C for 20 minutes in a heating block.

    • Why: Heat drives the reaction to completion; the basic pH neutralizes the HCl byproduct.

  • Quenching (Self-Validation Step):

    • Add 50 µL of Proline solution . Incubate for 5 mins.

    • Why: Excess DNS-Cl interferes with chromatography. Proline scavenges excess DNS-Cl, forming a hydrophilic derivative that elutes early (void volume), preventing interference with the piperazine peak.

  • Clarification:

    • Centrifuge at 10,000 x g for 5 minutes or filter through 0.22 µm PTFE.

  • Analysis:

    • Inject 10 µL into HPLC.

HPLC Conditions
  • Column: C18 (e.g., 150mm x 4.6mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: FLD (Excitation: 340 nm, Emission: 525 nm).

Visualization: Dansylation Pathway

Dansylation Pip Piperazine (Polar/Invisible) Complex Transition State (pH 9.5) Pip->Complex + NaHCO3 DNS Dansyl Chloride (Fluorophore) DNS->Complex Product Bis-Dansyl-Piperazine (Lipophilic/Fluorescent) Complex->Product 60°C, 20 min Waste HCl Byproduct (Neutralized by Buffer) Complex->Waste

Figure 1: Reaction scheme for the formation of the fluorescent bis-dansyl-piperazine complex.

Protocol B: GC-MS Analysis via Trifluoroacetylation

Objective: Screening and confirmation using mass spectral libraries. Mechanism: Acylation of the amine nitrogen, replacing active hydrogens with trifluoroacetyl groups to eliminate hydrogen bonding and increase volatility.

Reagents[1][2][3][4]
  • Reagent: Trifluoroacetic Anhydride (TFAA).[2][3] Caution: Corrosive and moisture sensitive.

  • Solvent: Ethyl Acetate (Anhydrous).

  • Scavenger: Triethylamine (TEA) - Optional, acts as an acid acceptor.

Step-by-Step Workflow
  • Drying (Critical):

    • Evaporate the sample extract to complete dryness under a nitrogen stream.[1]

    • Why: TFAA reacts violently with water to form trifluoroacetic acid, destroying the reagent and potentially degrading the analyte.

  • Reconstitution:

    • Redissolve residue in 100 µL Ethyl Acetate .

  • Acylation:

    • Add 50 µL TFAA .

    • (Optional) Add 10 µL TEA to catalyze.

  • Incubation:

    • Cap and heat at 60°C for 30 minutes .

  • Cleanup:

    • Evaporate the mixture to dryness under Nitrogen (removes excess TFAA and acid byproducts).

    • Reconstitute in 100 µL Ethyl Acetate.

  • Injection:

    • Inject 1 µL into GC-MS (Splitless mode).

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Injector: 250°C.

  • Oven: 60°C (1 min) -> 20°C/min -> 280°C.

  • Ions (SIM): Monitor m/z 154, 196 (Characteristic of piperazine derivatives).[4]

Validation & Quality Control (Self-Validating Systems)

To ensure scientific integrity, every batch must include:

  • Reagent Blank: Run the full protocol with solvent only. If peaks appear at the piperazine retention time, the derivatizing reagent is contaminated or degrading.

  • Internal Standard (IS) Monitoring:

    • Use Piperazine-d8 or 1-Benzylpiperazine-d7 .

    • Criterion: The area ratio of Analyte/IS must be linear (

      
      ). If IS recovery drops below 50%, check for matrix effects or derivatization failure (e.g., wet samples in GC method).
      
  • Derivatization Efficiency Check:

    • Spike a sample with a known concentration of underivatized piperazine and compare the response to a pre-derivatized standard. Low recovery often indicates incorrect pH (Protocol A) or moisture contamination (Protocol B).

Comparative Performance Data
ParameterHPLC-UV (Native)HPLC-FLD (Dansyl)GC-MS (TFAA)
LOD ~500 ppb1-5 ppb 10-20 ppb
Selectivity Low (Matrix interference)High (Specific Ex/Em)Very High (Mass Spec)
Run Time FastMedium (Gradient)Medium (Thermal ramp)
Workflow Decision Tree

DecisionTree Start Start: Piperazine Analysis Matrix Sample Matrix? Start->Matrix Aq Aqueous/Biological Matrix->Aq Solid Solid/Powder Matrix->Solid Sens Sensitivity Required? Aq->Sens TFAA Protocol B: GC-MS (TFAA) Solid->TFAA Extract & Dry HighSens Trace (<50 ppb) Sens->HighSens LowSens Screening (>100 ppb) Sens->LowSens DNS Protocol A: HPLC-FLD (Dansyl) HighSens->DNS LowSens->TFAA

Figure 2: Logic flow for selecting the appropriate derivatization method based on matrix and sensitivity needs.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • De Baere, S., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). Retrieved from [Link]

  • Xie, Z., et al. (2012). Simultaneous determination of piperazine and its major metabolite in chicken and pig tissues by GC-MS/MS with acetic anhydride derivatization. Journal of Chromatography B. (Cited via ResearchGate). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride synthesis

This technical guide addresses the yield and purity challenges associated with the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride . It is designed for researchers requiring high-fidelity protocols and t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield and purity challenges associated with the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride . It is designed for researchers requiring high-fidelity protocols and troubleshooting mechanisms.

Target Molecule: 1-Methyl-4-(piperidin-4-yl)piperazine (often isolated as 2HCl or 3HCl salt) CAS Registry Number: 53617-36-0 (Free base), 1219979-73-3 (Dihydrochloride) Primary Application: Key intermediate for FLT3 inhibitors (e.g., Gilteritinib) and GPCR ligands.[1]

Strategic Overview: The "Gold Standard" Route

While nucleophilic substitution (alkyl halide + amine) is possible, it is prone to elimination side reactions and lower yields. The industry-standard approach for high yield (>85%) and purity is the Reductive Amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by acidic deprotection.

The Synthetic Pathway

The following flow illustrates the optimized logic, moving from raw materials to the stable salt form.

SynthesisFlow cluster_opt Critical Control Point Start Start: N-Boc-4-piperidone + 1-Methylpiperazine Step1 Step 1: Imine Formation (Dehydration) Start->Step1 Ti(OiPr)4 or Mol. Sieves Step2 Step 2: Reduction (Hydride Transfer) Step1->Step2 NaBH(OAc)3 or NaBH4 Inter Intermediate: N-Boc-Protected Amine Step2->Inter Workup (pH >12) Step3 Step 3: Deprotection & Salt Formation Inter->Step3 HCl / MeOH or Dioxane Final Target: Tri/Dihydrochloride Salt Step3->Final Crystallization

Figure 1: Optimized synthetic workflow for 1-Methyl-4-(piperidin-4-yl)piperazine.

Module 1: Reaction Optimization (The Chemistry)

The most common cause of low yield is incomplete imine formation prior to reduction, or the reduction of the ketone starting material to an alcohol (impurity).

Protocol A: The Titanium(IV) Isopropoxide Method (Recommended)

This method uses Ti(OiPr)₄ as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine [1].

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • 1-Methylpiperazine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) OR Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Complexation: Dissolve N-Boc-4-piperidone and 1-methylpiperazine in anhydrous DCM (0.5 M concentration).

  • Activation: Add Ti(OiPr)₄ dropwise at room temperature. Stir for 6–12 hours. Note: The solution may turn slightly yellow/orange.

  • Reduction:

    • If using NaBH₄: Cool to 0°C. Add NaBH₄ followed carefully by MeOH (to solubilize the borohydride).

    • If using STAB: Add solid STAB in portions at room temperature.

  • Quench: Add 1N NaOH carefully to quench the titanium complex (forms a white TiO₂ precipitate).

Comparison of Reducing Agents
FeatureSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)
Selectivity High. Reduces imines faster than ketones.Low. Reduces ketones and imines indiscriminately.
Conditions Mild (Room Temp).Requires low temp (0°C) or imine pre-formation.
Yield Potential 85–95%60–80% (unless Ti(OiPr)₄ is used).
Cost High.Low.
Recommendation Use for <100g batches.Use for >100g batches (with Ti-additive).

Module 2: Workup & Isolation (The "Polarity Trap")

The #1 reason for yield loss is not the reaction; it is the extraction. The product contains three basic nitrogen atoms, making it highly polar and water-soluble. Standard DCM/Water extraction will leave 40–60% of your product in the aqueous waste.

The "High pH + Salting Out" Protocol
  • Basification: After the reaction, adjust the aqueous layer pH to >12 using 4N NaOH or KOH. The amine must be completely free-based.

  • Saturation: Saturate the aqueous phase with NaCl (brine). This "salting out" effect pushes the organic amine out of the water.

  • Solvent Selection: Do not use pure DCM. Use a mixture of Chloroform : Isopropanol (3:1) or DCM : Methanol (9:1) .

    • Why? The alcohol component disrupts hydrogen bonding with water and solvates the polar amine.

  • Multiple Extractions: Perform at least 3–4 extractions.

WorkupLogic ReactionMix Quenched Reaction Mixture (Aq + Org) pH_Check Check pH ReactionMix->pH_Check Adjust Add NaOH Target pH > 12 pH_Check->Adjust pH < 12 Extract_DCM Extract with pure DCM pH_Check->Extract_DCM pH > 12 (Standard) Extract_Opt Extract with CHCl3:IPA (3:1) + Sat. NaCl pH_Check->Extract_Opt pH > 12 (Optimized) Adjust->pH_Check Result_Poor Yield Loss: Product stays in Aq phase Extract_DCM->Result_Poor Result_Good High Recovery: Product moves to Org phase Extract_Opt->Result_Good

Figure 2: Decision logic for maximizing extraction efficiency.

Module 3: Salt Formation & Crystallization

The free base is often an oil or a low-melting solid. The hydrochloride salt is the preferred form for stability, but stoichiometry is critical.

Deprotection & Salt Formation (One-Pot)

Instead of isolating the deprotected free base, convert the Boc-protected intermediate directly to the salt.

  • Dissolution: Dissolve the purified Boc-intermediate in MeOH or Dioxane (5 mL/g).

  • Acid Addition: Add 4.0 equivalents of 4M HCl in Dioxane.

    • Note: The molecule has 3 basic sites. 4 equivalents ensure complete Boc removal (which consumes 1 eq) and formation of the tri- or dihydrochloride.

  • Precipitation: Stir at room temperature for 2–4 hours. The product often precipitates as a white solid.

  • Anti-solvent: If no precipitate forms, add Diethyl Ether or MTBE dropwise until cloudiness persists. Cool to 4°C.

Troubleshooting Hygroscopicity: If the salt becomes a sticky gum (hygroscopic), it likely contains trapped water or excess HCl.

  • Fix: Triturate the gum with anhydrous acetone or acetonitrile under nitrogen. Vigorously stir until it transforms into a free-flowing powder.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<50%) Product lost in aqueous layer during workup.Switch extraction solvent to CHCl₃/Isopropanol (3:1) and saturate aqueous layer with NaCl.
Incomplete Reaction Equilibrium favored ketone; wet solvents.Add 1.2 eq Ti(OiPr)₄ or use molecular sieves. Ensure solvents are anhydrous.
Sticky Gum (Not Solid) Hygroscopic salt / Excess HCl / Water presence.Triturate with anhydrous Acetone/Et₂O. Dry under high vacuum at 40°C for 24h.
Impurity: Alcohol Ketone reduced before imine formed.[2]Ensure imine formation is complete (check via TLC/LCMS) before adding the reducing agent.
Impurity: Dimer Self-condensation of piperidone.Keep concentration <0.5 M. Add piperidone slowly to the amine mixture.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • BenchChem Technical Guides. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine and Derivatives."

  • Patent US20040102436A1. "Piperazine derivatives and their use as chemokine receptor antagonists." (Describes the specific reductive amination conditions for this scaffold).

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in Piperazine Synthesis

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of contamination encountered duri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges of contamination encountered during the synthesis of piperazine and its derivatives. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind impurity formation, provide validated methods for their detection and removal, and offer insights gleaned from extensive experience in the field.

Section 1: Frequently Asked Questions (FAQs) - Common Impurities and Initial Checks

This section addresses the most common initial questions regarding impurities in piperazine synthesis.

Q1: I'm synthesizing a monosubstituted piperazine and my yield is low with a significant amount of a higher molecular weight byproduct. What is the likely contaminant?

The most probable contaminant is a 1,4-disubstituted piperazine derivative . This is a classic competitive reaction in the synthesis of monosubstituted piperazines.[1]

Causality: The monosubstituted product itself is a secondary amine and can react further with the electrophile in your reaction mixture. The nucleophilicity of the second nitrogen atom in the monosubstituted piperazine influences the rate of this second reaction.[1]

Troubleshooting:

  • Molar Ratios: The most effective way to suppress the formation of disubstituted byproducts is to carefully control the molar ratio of your reactants.[1] One well-established technique is to use a protonated form of piperazine, such as piperazine monohydrochloride, which is formed in situ by reacting free piperazine with piperazine dihydrochloride.[1] This effectively "protects" one of the nitrogen atoms, favoring monosubstitution.

  • Reaction Conditions: Lowering the reaction temperature may also help to control the rate of the second substitution.

Q2: My final piperazine product has a yellow or brownish tint. What causes this discoloration and how can I remove it?

Discoloration in piperazine synthesis is often due to the formation of oxidation and degradation products , which can be highly colored polymeric materials. The presence of residual catalysts or exposure to air at elevated temperatures can promote their formation.

Causality: The amine functional groups in piperazine are susceptible to oxidation. Dehydrogenation of the piperazine ring can lead to the formation of pyrazine, which can further react or degrade.[2]

Troubleshooting:

  • Inert Atmosphere: Conduct your reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification:

    • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal can effectively adsorb these colored impurities.[1]

    • Distillation: For piperazine itself, fractional distillation can be effective, though care must be taken as piperazine can solidify in the condenser.[3]

Q3: My analytical results (HPLC, GC-MS) show several peaks with lower retention times than my desired product. What could these be?

These are likely residual starting materials or lower molecular weight byproducts from the primary synthesis of the piperazine core. Common culprits include:

  • Ethylenediamine (EDA) [2][4]

  • Diethylenetriamine (DETA) [2]

  • N-Aminoethylpiperazine (AEP) [2]

Causality: The industrial synthesis of piperazine often involves the ammoniation of ethanolamine or 1,2-dichloroethane, which produces a mixture of linear and cyclic amines.[2] If the purification of the starting piperazine is incomplete, these impurities will carry through to your synthesis.

Troubleshooting:

  • Starting Material Purity: Ensure the purity of your starting piperazine using a validated analytical method before beginning your synthesis.

  • Purification: Fractional distillation is a common method to separate piperazine from these more volatile linear amines.[3] Recrystallization of piperazine as a salt can also be effective.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed look at specific contamination issues, including their mechanisms of formation and targeted solutions.

Issue 1: Formation of Pyrazine and Other Dehydrogenation Byproducts

Q: I have identified pyrazine as a significant impurity in my piperazine product. How is it formed and how can I prevent it?

A: Pyrazine is formed through the dehydrogenation of the piperazine ring . This is a common side reaction, especially at elevated temperatures and in the presence of certain catalysts.

Mechanism of Formation:

The dehydrogenation of piperazine to pyrazine is a catalytic process that involves the removal of four hydrogen atoms from the piperazine ring, leading to the formation of an aromatic pyrazine ring. This can be promoted by heat and various metal catalysts.

G Piperazine Piperazine Intermediate Dihydropyrazine Piperazine->Intermediate -2H (Catalyst, Heat) Pyrazine Pyrazine Intermediate->Pyrazine -2H (Catalyst, Heat) G start Pyrazine Impurity Detected check_temp Review Reaction Temperature Is it excessively high? start->check_temp lower_temp Action: Lower reaction temperature. check_temp->lower_temp Yes check_catalyst Review Catalyst Choice Is it a known dehydrogenation catalyst (e.g., certain Ni, Cu catalysts)? check_temp->check_catalyst No end_success Impurity Minimized lower_temp->end_success change_catalyst Action: Select a more selective catalyst. check_catalyst->change_catalyst Yes check_atmosphere Review Reaction Atmosphere Is it inert? check_catalyst->check_atmosphere No change_catalyst->end_success use_inert Action: Purge with N2 or Ar. check_atmosphere->use_inert No check_atmosphere->end_success Yes use_inert->end_success

Caption: Troubleshooting Workflow for Pyrazine Impurity.

Preventative Measures & Solutions:

  • Temperature Control: Maintain the lowest effective temperature for your reaction.

  • Catalyst Selection: If using a catalyst, ensure it is not known to promote dehydrogenation. In some cases, the presence of hydrogen gas can suppress these side reactions. [5]* Inert Atmosphere: As mentioned previously, an inert atmosphere is crucial.

Issue 2: Genotoxic Impurities - The Case of N-Nitrosopiperazine

Q: I am concerned about the potential for N-nitrosamine impurities in my piperazine synthesis. How are these formed and what are the regulatory expectations?

A: The formation of N-nitrosamines , such as N-nitrosopiperazine, is a critical concern due to their classification as probable human carcinogens. [4]These can form when a secondary amine, like piperazine or its derivatives, reacts with a nitrosating agent.

Mechanism of Formation:

Nitrosating agents can be formed in situ from sources of nitrites (e.g., residual from starting materials or reagents) under acidic conditions.

G Piperazine Piperazine (Secondary Amine) N_Nitrosopiperazine N-Nitrosopiperazine (Genotoxic Impurity) Piperazine->N_Nitrosopiperazine Nitrosating_Agent Nitrosating Agent (e.g., N2O3 from NaNO2 + Acid) Nitrosating_Agent->N_Nitrosopiperazine

Caption: Formation of N-Nitrosopiperazine.

Regulatory Context (ICH M7):

The ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals is the guiding regulatory document. These impurities must be controlled at or below a Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day intake for long-term treatment. This translates to very low ppm levels in the final drug substance.

Troubleshooting and Control Strategy:

  • Risk Assessment: Evaluate your synthesis for potential sources of nitrites and nitrosating agents. This includes raw materials, reagents, and solvents.

  • Process Optimization:

    • Avoid the use of reagents that can introduce nitrites.

    • Control the pH of your reaction to avoid acidic conditions that favor nitrosation.

  • Analytical Testing: Develop a sensitive and specific analytical method (e.g., LC-MS/MS) to detect and quantify N-nitrosopiperazine at trace levels.

  • Purging Strategies: Demonstrate through experimental data that your purification process (e.g., distillation, recrystallization) can effectively remove any potential N-nitrosamine impurities to below the required limit. [6]

Section 3: Analytical Protocols and Data

This section provides practical analytical methods and data to aid in the identification and quantification of impurities.

Protocol 1: TLC Method for Common Impurities in Piperazine (Adapted from USP)

This method is suitable for the qualitative detection of ethylenediamine and triethylenediamine in piperazine. [7] Materials:

  • Solvent: 13.5 N ammonium hydroxide and dehydrated alcohol (3:2 v/v).

  • Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica gel.

  • Mobile Phase: Freshly prepared mixture of acetone and 13.5 N ammonium hydroxide (80:20 v/v).

  • Visualization Reagents:

    • 0.3% (w/v) ninhydrin in butanol/glacial acetic acid (100:3).

    • 0.15% (w/v) ninhydrin in dehydrated alcohol.

    • 0.1 N iodine TS.

Procedure:

  • Sample Preparation:

    • Test Solution 1: 100 mg/mL of your piperazine sample in the Solvent.

    • Standard Solution (Ethylenediamine): 0.25 mg/mL of ethylenediamine in the Solvent.

    • Standard Solution (Triethylenediamine): 0.25 mg/mL of triethylenediamine in the Solvent.

  • Spotting: Apply 5 µL of each solution to the TLC plate.

  • Development: Develop the plate in the Mobile Phase until the solvent front has moved about three-fourths of the plate length.

  • Drying: Remove the plate, mark the solvent front, and dry at 105°C.

  • Visualization:

    • Spray with the two ninhydrin solutions and dry at 105°C for 10 minutes.

    • Spray with the iodine solution and let stand for 10 minutes.

  • Analysis: Compare the Rf values and intensity of any secondary spots in your sample to those of the standard solutions.

Table 1: Common Impurities and their Analytical Data
Impurity NameTypical Source1H NMR Chemical Shifts (CDCl3, δ ppm)Notes
Ethylenediamine (EDA) Starting material byproduct~2.7 (s, 4H, CH2), ~1.3 (s, 2H, NH2)Highly volatile, often seen in crude piperazine.
Diethylenetriamine (DETA) Starting material byproduct~2.8 (t, 4H, CH2), ~2.7 (t, 4H, CH2), ~1.2 (s, 5H, NH/NH2) [8]A common linear amine impurity.
N-Aminoethylpiperazine (AEP) Starting material byproduct~2.88 (t, 2H), ~2.78 (t, 2H), ~2.40 (m, 8H), ~1.32 (s, 2H) [9]A cyclic amine impurity.
1,4-Disubstituted Piperazine Over-alkylation/acylationVaries depending on substituentTypically has a higher molecular weight and is less polar than the monosubstituted product.
Pyrazine Dehydrogenation~8.6 (s, 4H, aromatic CH)Aromatic protons will be significantly downfield.
N-Formylpiperazine Oxidative degradationVaries, but will show a formyl proton (CHO) signal (~8.0 ppm)An indicator of oxidative stress on the piperazine ring. [4]

Section 4: Purification Strategies

This section details common purification techniques to remove the impurities discussed.

Technique 1: Recrystallization of Piperazine Salts

Recrystallization is a powerful technique for purifying piperazine and its derivatives, particularly when performed on a salt form.

Q: Why is recrystallizing the hydrochloride salt of my substituted piperazine often more effective than recrystallizing the free base?

A: The hydrochloride salt often has significantly different solubility properties compared to the free base and many of the common impurities. This differential solubility is the key to effective purification by recrystallization. Furthermore, the salt is often a more crystalline and stable solid, making it easier to handle.

General Protocol for Recrystallization:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropyl alcohol, ethanol, or water). [1]2. Decolorization (if necessary): Add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization. Cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Technique 2: Fractional Distillation

For the purification of piperazine itself from related linear amines, fractional distillation is the industrial method of choice.

Challenges and Solutions:

  • Challenge: Piperazine has a relatively high melting point (106-113°C) and can solidify in the condenser and receiver. [7][10]* Solution: Use a heated condenser and receiver to maintain the temperature above the melting point of piperazine.

  • Challenge: Piperazine can form azeotropes with some of the amine impurities. [3]* Solution: Use a distillation column with a high number of theoretical plates to achieve efficient separation.

References

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Purification of piperazine - Google Patents.Google Patents.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Publications. Available at: [Link]

  • A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. PubMed. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]

  • Preparation of n,n'-diethanol piperazine - Google Patents.Google Patents.
  • Piperazine USP 2025. USP. Available at: [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals.Journal of Pharmaceutical Sciences and Research.
  • (PDF) Methods for the Catalytic Synthesis of Piperazine.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. Available at: [Link]

  • Isolation of piperazine - Google Patents.Google Patents.
  • Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.
  • Thermal degradation of piperazine and its structural analogs.
  • Q 3 B (R2) Impurities in New Drug Products. EMA. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat.
  • Piperazine | C4H10N2 | CID 4837. PubChem. Available at: [Link]

  • (PDF) Methods for the Catalytic Synthesis of Piperazine.
  • Piperazine-Based Mixed Solvents for CO 2 Capture in Bubble-Column Scrubbers and Regeneration He
  • Comment on: “Rationalizing Product Formation in Piperazine Degradation: A Computational Study”.
  • (PDF) New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.Semantic Scholar.
  • Impurity guidelines in drug development under ICH Q3.AMSbiopharma.
  • Method for preparing n-alkyl-piperazines - Google Patents.Google Patents.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • preparation of 1-(2,3-dichlorophenyl)
  • Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality.AAPS.
  • Pyrazine - Wikipedia. Wikipedia. Available at: [Link]

  • ICH Q3BR Guideline Impurities in New Drug Products.IKEV.
  • 13 C NMR spectra for 6 m AEP (a) and 5 m PZ/2 m AEP (b) at 25 °C and CO2 loading of 0.3.
  • Piperazine Citrate BP/EP/USP/IP.G.
  • Recovery and purification of piperazine - Google Patents.Google Patents.
  • Degradation of aqueous piperazine in carbon dioxide capture | Request PDF.
  • Impurities in new drug substance| ICH Q3A(R2).YouTube.
  • Piperazine Citrate USP | EP | Reference Standards | EDQM.PharmaCompass.com.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.University of Florida.
  • NMR Chemical Shifts.J. Org. Chem.
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGUL
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.Journal of the American Chemical Society.
  • Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance.Scholars Research Library.
  • Diethylenetriamine | C 4 H 13 N 3 | MD Topology | NMR | X-Ray.RCSB PDB.
  • N alkylation at sp 3 Carbon Reagent Guide.ACS Green Chemistry Institute.

Sources

Troubleshooting

Technical Support Center: N-Boc-piperidin-4-one Reaction Optimization

Introduction: The Reagent Profile N-Boc-piperidin-4-one is a ubiquitous scaffold in medicinal chemistry, serving as the primary entry point for 4-substituted piperidines (common pharmacophores in GPCR ligands and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent Profile

N-Boc-piperidin-4-one is a ubiquitous scaffold in medicinal chemistry, serving as the primary entry point for 4-substituted piperidines (common pharmacophores in GPCR ligands and kinase inhibitors).[1][2] While structurally simple, its reactivity is dominated by the interplay between the electrophilic ketone, the acidic


-protons, and the acid-labile carbamate (Boc) group.

This guide addresses the three most common "support tickets" we receive regarding this molecule: Reductive Amination failures , Nucleophilic Addition issues (Wittig/Grignard) , and Protecting Group instability .

Ticket #01: Reductive Amination Yields are Low / High Alcohol Byproduct[2]

User Report: "I am trying to couple a secondary amine to N-Boc-piperidin-4-one using NaBH₄ in methanol. I see very little product and a large amount of N-Boc-4-hydroxypiperidine (the alcohol)."

Diagnosis: Competitive Reduction

The formation of the iminium ion (the intermediate required for amination) is an equilibrium process. If the equilibrium is not driven forward, standard reducing agents like Sodium Borohydride (NaBH₄) will preferentially reduce the more reactive ketone to the alcohol before the iminium forms.

Resolution Strategy

You must switch to a "Direct Reductive Amination" protocol using a selective reducing agent or a Lewis Acid additive to drive the equilibrium.

Optimization Protocol: The Ti(OiPr)₄ / STAB System

For sterically hindered amines or electron-deficient anilines, the addition of Titanium(IV) isopropoxide is non-negotiable. It acts as both a Lewis acid to activate the carbonyl and a water scavenger to push the equilibrium toward the imine.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve N-Boc-piperidin-4-one (1.0 equiv) and the Amine (1.1–1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Do not use Methanol yet.

    • Add Titanium(IV) isopropoxide (1.2–1.5 equiv) neat.

    • Stir at room temperature for 2–12 hours. (The solution often turns slightly yellow/orange).

  • Reduction:

    • Option A (Standard): Dilute with a small amount of methanol (required to solubilize the borohydride) and add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv). Stir 4–16 hours.

    • Option B (One-pot): If using STAB, you can often add it directly after the Ti(OiPr)₄ incubation without methanol, though reaction rates may vary.

  • Workup (Critical):

    • Quench with saturated aqueous NaHCO₃ or 1N NaOH .

    • Tech Note: Titanium forms a thick white emulsion/gel upon quenching. You must filter this through a Celite pad or use Rochelle's salt (Potassium Sodium Tartrate) solution to break the emulsion before extraction.

Decision Matrix: Selecting the Right Conditions

ReductiveAmination Start Start: N-Boc-piperidin-4-one + Amine AmineType Analyze Amine Nucleophilicity Start->AmineType Primary Primary / Unhindered Amine AmineType->Primary Secondary Secondary / Hindered / Aniline AmineType->Secondary MethodA Method A: Solvent: DCE/DCM Reductant: STAB (NaHB(OAc)3) Additive: Acetic Acid (1 eq) Primary->MethodA Standard MethodB Method B (Titanium Protocol): Solvent: Neat or DCM Additive: Ti(OiPr)4 (1.5 eq) Reductant: NaBH4 or STAB Secondary->MethodB Hard to form Imine Result High Yield Amine MethodA->Result MethodB->Result

Figure 1: Decision tree for selecting reductive amination conditions based on amine sterics.

Ticket #02: Wittig/Grignard Reaction Failure (Enolization)

User Report: "I treated the ketone with a Grignard reagent (or Wittig ylide), but I recovered starting material and some self-condensation products. No addition occurred."

Diagnosis: -Deprotonation (Enolization)

The protons adjacent to the ketone in N-Boc-piperidin-4-one are acidic.[1][2] Strong bases (Grignards, alkyl lithiums, or unstabilized Wittig reagents) often act as bases rather than nucleophiles, deprotonating the alpha position to form an enolate. Upon workup, this reverts to the starting ketone.

Resolution Strategy
1. For Organometallics (Grignard/Lithium)
  • Use Cerium Chloride (The Luche Protocol): Pre-mix your Grignard reagent or organolithium with anhydrous CeCl₃ (Cerium(III) chloride) at -78°C.[2] This increases the oxophilicity (nucleophilicity toward oxygen) and suppresses basicity, favoring 1,2-addition over enolization.

  • Temperature: strictly maintain -78°C.

2. For Wittig Olefination
  • Base Selection: Avoid n-BuLi if possible. Use NaHMDS (Sodium bis(trimethylsilyl)amide) or KOtBu (Potassium tert-butoxide).[2] NaHMDS is particularly effective as it is non-nucleophilic and bulky.

  • Horner-Wadsworth-Emmons (HWE): If synthesizing an

    
    -unsaturated ester, use the HWE phosphonate ester with NaH or LiCl/DBU (Masamune-Roush conditions).[1][2] This is milder than the standard Wittig.
    

Comparison of Base Performance:

Base ReagentpKa (Conj. Acid)Risk of EnolizationRecommended For
n-BuLi~50High Generating ylides ex-situ only
NaHMDS26Low Sensitive ketones, in-situ generation
KOtBu17Medium Standard stabilized ylides
NaH35Medium HWE Reactions

Ticket #03: Boc-Group Instability[1][2]

User Report: "I'm running a Lewis Acid catalyzed reaction, and my product mass spec shows M-100 (Loss of Boc)."

Diagnosis: Lewis Acid Induced Cleavage

While Boc is stable to base, it is labile to strong Lewis Acids (e.g., AlCl₃, BF₃·OEt₂, ZnBr₂), especially in the presence of heat or protic impurities. The Lewis acid coordinates to the carbamate carbonyl, facilitating the cleavage of the tert-butyl cation.

Resolution Strategy
  • Buffer the System: If using Lewis acids, add a hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace protons.[1][2]

  • Alternative Catalysts: Switch to Lanthanide triflates (e.g., Yb(OTf)₃) or Scandium triflate (Sc(OTf)₃). These are water-tolerant and generally compatible with Boc groups up to 80°C.[1][2]

  • Temperature Limit: Avoid heating N-Boc intermediates above 100°C in acidic or strongly polar aprotic solvents (like DMSO) for extended periods, as thermal thermal elimination can occur.

Visualizing the Reactivity Landscape

The following diagram summarizes the competing pathways and the correct reagents to navigate them.

ReactivityMap Center N-Boc-piperidin-4-one (The Substrate) Path_Acid Acidic Conditions (TFA, HCl, Lewis Acids) Center->Path_Acid Path_Base Strong Base (LDA, nBuLi) Center->Path_Base Path_Nu Nucleophilic Attack (Amines, Ylides) Center->Path_Nu Out_Deprotection FAILURE: Boc Deprotection Path_Acid->Out_Deprotection Without Buffering Fix_Acid Fix: Use Lanthanide Triflates Path_Acid->Fix_Acid Out_Enol FAILURE: Enolate / Self-Condensation Path_Base->Out_Enol Kinetic Control Fix_Base Fix: Use CeCl3 (Luche) or NaHMDS Path_Base->Fix_Base Out_Success SUCCESS: 4-Substituted Piperidine Path_Nu->Out_Success Optimized Conditions (STAB/Ti(OiPr)4)

Figure 2: Reactivity map highlighting failure modes (gray) and optimization paths (yellow/green).

References

  • Reductive Amination with STAB: Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.J. Org.[8] Chem.1996 , 61, 3849–3862. Link[2]

  • Titanium(IV) Isopropoxide Protocol: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[8] Chem.1990 , 55, 2552–2554. Link[2]

  • Boc Group Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (General Reference for stability conditions).
  • Luche Reduction/Grignard: Gemal, A. L.; Luche, J. L. Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects.J. Am. Chem. Soc.1981 , 103, 5454. Link[2]

Sources

Optimization

Technical Support Center: Stability Testing of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Current Status: Operational Role: Senior Application Scientist Subject: Comprehensive Stability Profiling & Troubleshooting Guide Introduction Welcome to the technical support hub for 1-Methyl-4-(piperidin-4-yl)piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Comprehensive Stability Profiling & Troubleshooting Guide

Introduction

Welcome to the technical support hub for 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride . As a key intermediate in the synthesis of FLT3 inhibitors (e.g., Gilteritinib) and various antihistamines, the integrity of this diamine building block is critical for downstream yield and impurity control.

This molecule features two distinct amine centers: a tertiary amine (N-methyl piperazine ring) and a secondary amine (unsubstituted piperidine nitrogen). This dual nature creates a specific stability profile characterized by high hygroscopicity and susceptibility to oxidative N-oxide formation.

This guide moves beyond generic protocols, offering field-proven strategies to navigate the specific physicochemical behaviors of this salt form.

Module 1: Experimental Protocols (Stress Testing)

Objective: To establish the intrinsic stability of the molecule and validate analytical methods (forced degradation) in compliance with ICH Q1A(R2) guidelines.

Stress Testing Conditions

Do not treat this molecule like a standard neutral small molecule. Its basicity (pKa ~9-10) and salt form require specific handling.

Stress TypeConditionDurationTarget DegradationTechnical Note
Hydrolytic (Acid) 0.1 N HCl, 60°C24–48 hrs5–20%Generally stable. The piperazine/piperidine rings are robust against ring opening under mild acid.
Hydrolytic (Base) 0.1 N NaOH, 60°C24 hrs5–20%Critical: Free base precipitation may occur. Ensure solvent system (e.g., MeOH/Water) maintains solubility.
Oxidative 3% H₂O₂ at RT2–6 hrs10–30%High Risk. Rapid formation of N-oxides (N-O) at both secondary and tertiary sites.
Thermal 60°C (Solid State)7 days< 5%Monitor for physical state changes (deliquescence) if humidity is not controlled.
Photolytic 1.2 million lux hours--VariesHigh Risk. Secondary amines are prone to photo-oxidation. Protect samples with foil controls.
Sample Preparation Workflow

The following workflow minimizes "preparation-induced" degradation, a common artifact in amine analysis.

StabilityWorkflow Start Raw Material (HCl Salt) Solubilization Solubilization (50:50 MeOH:H2O) Start->Solubilization Stressor Add Stress Agent (Acid/Base/Oxidant) Solubilization->Stressor Time T=0 Quench Neutralization/Quench (Cool to 5°C) Stressor->Quench Time T=End Dilution Dilution to Mobile Phase (Avoid pH Shock) Quench->Dilution Analysis HPLC-UV / LC-MS (210 nm) Dilution->Analysis

Figure 1: Optimized sample preparation workflow. Note the "Quench" step is critical to stop reactions immediately before injection to prevent autosampler degradation.

Module 2: Troubleshooting Degradation Issues

Issue: "I see unexpected peaks appearing in my fresh standard solution."

Root Cause Analysis: The Secondary Amine Vulnerability

The piperidine nitrogen is a secondary amine . Unlike tertiary amines, it still possesses a reactive proton, making it a nucleophile capable of reacting with trace impurities in your solvents or excipients.

Scenario A: The "Formaldehyde" Spike
  • Observation: A peak appearing at RRT ~1.1–1.2.

  • Mechanism: Secondary amines react with trace formaldehyde (often found in PEG or low-grade Methanol) to form hemiaminals or imines (Schiff bases).

  • Solution: Use only LC-MS grade solvents. If using PEG excipients in formulation, check for peroxide/aldehyde limits.

Scenario B: The N-Oxide Split
  • Observation: Two distinct peaks eluting before the main peak.

  • Mechanism: Oxidation can occur at the N-methyl (tertiary) or the Piperidine-N (secondary).

    • N-Methyl N-oxide: Generally forms faster.

    • Piperidine N-hydroxyl: Slower, often requires higher oxidative stress.

  • Solution: Add 0.05% EDTA to the mobile phase to chelate metal ions (Fe, Cu) that catalyze amine oxidation.

DegradationPathways Parent 1-Methyl-4-(piperidin-4-yl)piperazine (Parent) Oxidation Oxidative Stress (H2O2 / Air) Parent->Oxidation Carbamate Carbamate Formation (Reaction with CO2) Parent->Carbamate Exposure to Air (CO2) N_Oxide_Tert N-Methyl N-Oxide (Major Degradant) Oxidation->N_Oxide_Tert Fast N_Oxide_Sec Piperidine N-Hydroxyl (Minor Degradant) Oxidation->N_Oxide_Sec Slow

Figure 2: Primary degradation pathways. The N-Methyl N-oxide is the dominant oxidative impurity.

Module 3: Analytical Method Troubleshooting

Issue: "My HPLC peaks are tailing significantly (Tailing Factor > 2.0)."

The Silanol Effect

This molecule is a polyamine. At standard pH (3–7), both nitrogen atoms are protonated (positively charged). They interact strongly with residual silanol groups (Si-O⁻) on the silica backbone of HPLC columns, causing severe tailing.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Severe Tailing Silanol Interaction1. Add an ion-pairing agent (e.g., 0.1% TFA or Heptafluorobutyric acid).2. Use a "High pH" stable column (e.g., C18 Hybrid) at pH 10 (amines are neutral).
Ghost Peaks CarryoverPolyamines stick to stainless steel. Passivate the LC system with 30% Phosphoric acid or use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
Retention Drift HygroscopicityThe HCl salt absorbs water, changing the effective weight weighed. Store standard in a desiccator; determine water content via Karl Fischer (KF) before weighing.
Low Sensitivity Weak ChromophoreThis molecule lacks a benzene ring. UV detection at 254 nm is useless. Use 205–210 nm or derivatize with NBD-Cl for fluorescence detection.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in the refrigerator? A: Yes, but with caution. Aqueous solutions of HCl salts are stable at 4°C for 1-2 weeks. However, do not freeze aqueous solutions if the pH is near neutral, as "pH shift on freezing" (buffer precipitation) can cause localized high concentrations leading to degradation.

Q: The solid powder turned into a sticky gum. Is it still usable? A: Likely not for quantitative work. The HCl salt is hygroscopic. If it turns to gum, it has absorbed significant water (deliquescence). This alters the molecular weight basis for calculations and promotes hydrolysis. Discard and use fresh material stored in a desiccator.

Q: Why does the pH of my solution drop over time? A: This is often due to CO₂ absorption from the air. The secondary amine reacts with CO₂ to form carbamic acid derivatives, which acidifies the solution. Always keep headspace minimized and cap vials tightly.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.

  • PubChem. (n.d.).[3] 1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary. National Center for Biotechnology Information.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.

Sources

Troubleshooting

challenges in scaling up the synthesis of piperazine intermediates

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Piperazine Synthesis & Scale-Up Ticket ID: PIP-SC-2024 Introduction: The "Deceptively Simple" Heterocycle Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Piperazine Synthesis & Scale-Up Ticket ID: PIP-SC-2024

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the technical support hub for piperazine chemistry. As a Senior Application Scientist, I often see researchers underestimate this scaffold. While piperazine looks structurally simple, scaling its synthesis introduces non-linear challenges: runaway exotherms during cyclization , statistical mixtures during alkylation , and complex solubility profiles that complicate isolation.

This guide moves beyond textbook synthesis to address the engineering and process safety realities of making kilograms, not milligrams.

Module 1: Controlling Selectivity (The Mono-Alkylation Problem)

The Issue: In batch reactors, the reaction of piperazine with an alkyl halide (


) follows a consecutive kinetic model. The product (secondary amine) is often more nucleophilic than the starting material, leading to significant bis-alkylation (

).
Troubleshooting Guide: Breaking the Statistical Distribution
StrategyMechanismScale-Up ViabilityTechnical Note
Large Excess Kinetic statistics (Flood the reactor)High Use 5–10 equivalents of piperazine. Recover excess via distillation or aqueous extraction.[1]
pH Control Protonation managementMedium Maintain pH ~4–5. The monoprotonated piperazine (

) is the active nucleophile, while the diprotonated species is inert.
Protecting Groups Steric/Electronic blockingLow (Cost) Boc/Cbz groups work perfectly but add two unit operations (protection/deprotection), killing atom economy.
Flow Chemistry Mixing & StoichiometryHigh Plug-flow reactors (PFR) prevent "hotspots" of high alkyl halide concentration, suppressing over-alkylation.
Visualizing the Kinetic Trap

The following diagram illustrates why batch addition often fails and how flow chemistry alters the outcome.

PiperazineSelectivity cluster_control Process Control Interventions Pip Piperazine (Nucleophile 1) Mono Mono-Alkyl Piperazine (Target) Pip->Mono k1 (Fast) + RX RX Alkyl Halide (Electrophile) Bis Bis-Alkyl Piperazine (Impurity) Mono->Bis k2 (Often > k1) + RX (Over-alkylation) Flow Flow Reactor: High Mixing, Low Residence Time Flow->Mono Maximizes Excess Excess Piperazine: Reduces probability of Mono + RX collision Excess->Bis Suppresses

Figure 1: Kinetic competition in piperazine alkylation. In batch, localized high concentrations of RX favor k2. Flow reactors and excess reagents mitigate this.

Module 2: Thermal Safety & Cyclization Hazards

The Issue: Synthesizing the piperazine ring itself (e.g., from ethanolamines or ethylene diamine) or performing exothermic alkylations on scale carries significant thermal risk. Piperazine derivatives can undergo thermal decomposition leading to ring opening or polymerization.

Critical Safety Protocol: The "Heat-Wait-Search"

Before scaling any piperazine reaction >100g, you must validate the thermal envelope.

  • Calorimetry (RC1/DSC): Measure the Heat of Reaction (

    
    ). Piperazine alkylations are typically exothermic by -100 to -150 kJ/mol .
    
  • Accumulation Check: In a dosing-controlled reaction (semi-batch), ensure the reaction rate is fast enough that reagents do not accumulate.

    • Danger Sign: If dosing stops but temperature keeps rising, you have accumulation.

  • Degradation Screening: Piperazine solutions can degrade at high temperatures (>150°C) in the presence of CO2 or oxidizers, forming formyl-piperazines or ring-opened ethylenediamine derivatives.

Scale-Up Workflow Diagram

SafetyWorkflow Start Scale-Up Request (>100g) DSC Run DSC (Thermal Stability) Start->DSC RC1 Run RC1 (Heat Flow/Cooling) DSC->RC1 Decision Is Adiabatic Temp Rise > Boiling Point? RC1->Decision Safe Proceed to Pilot (Dosing Control) Decision->Safe No Unsafe Redesign Process (Dilution/Active Cooling) Decision->Unsafe Yes

Figure 2: Mandatory safety decision tree for scaling exothermic amine alkylations.

Module 3: Purification & Isolation (The Solubility Trap)

The Issue: Piperazine is highly water-soluble and hygroscopic. Standard aqueous workups often result in massive yield loss because the product partitions into the water phase. Furthermore, piperazine has a high freezing point (~106°C), making neat distillation difficult (solidification in condensers).

Troubleshooting Table: Isolation Strategies
MethodBest ForProtocol Summary
pH-Switch Extraction Mono-alkylated products1. Acidify reaction to pH 2 (impurities/SM stay in water). 2. Wash with DCM.[2] 3. Basify aqueous layer to pH 12. 4. Extract product with CHCl3 or Toluene.
Salt Formation Isolating pure piperazineAdd HCl gas or conc.[1] HCl to precipitate Piperazine Dihydrochloride .[1] This salt is insoluble in ethanol/isopropanol, while many impurities remain in solution.
Azeotropic Distillation Drying wet productUse Toluene or Cyclohexane to remove water via Dean-Stark before final distillation.

Frequently Asked Questions (FAQ)

Q1: My mono-alkylation yield is stuck at 40%, with 30% bis-impurity. How do I fix this without a column? A: Switch to the Hydrohalide Method .

  • Dissolve piperazine in ethanol.[1]

  • Add 1 equivalent of HCl (creating a statistical mixture of free base, mono-HCl, and di-HCl).

  • The monohydrochloride is the active species that balances solubility and reactivity.

  • Add the alkyl halide slowly. The protonated nitrogen is less nucleophilic, naturally directing alkylation to the free nitrogen.

  • Reference Strategy: See "pH Control" in Module 1.

Q2: I am seeing a "mystery peak" in HPLC during high-temperature workup. A: This is likely Nitrosamine formation or Oxidation .

  • Cause: If you use nitric acid or nitrites nearby, secondary amines like piperazine form carcinogenic nitrosamines instantly.

  • Cause 2:[2][3][4] At T > 140°C in air, piperazine oxidizes to pyrazine (aromatization).

  • Fix: Sparge all solvents with Nitrogen and keep reaction temperature <120°C unless under strict inert atmosphere.

Q3: The product solidifies in the condenser during distillation. A: Piperazine and its simple derivatives have high melting points.

  • Fix: Use a heated condenser (circulate warm water/glycol at 40–50°C) instead of cold water. This keeps the distillate liquid until it reaches the receiver flask.

References

  • Thermal Degradation Mechanisms: Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." International Journal of Greenhouse Gas Control, University of Texas at Austin. Link

  • Flow Chemistry for Selectivity: Pellegatti, L., et al. "Continuous Flow Synthesis of Anticancer Drugs." Journal of Flow Chemistry, NIH PubMed Central. Link

  • Mono-alkylation Strategies: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, NIH PubMed Central. Link

  • Industrial Synthesis Routes: "Methods for the catalytic synthesis of piperazine." Catalysis in Industry, ResearchGate. Link

  • Safety & Toxicology: "Piperazine - Hazard Summary." New Jersey Department of Health. Link

Sources

Optimization

method refinement for quantitative analysis of piperazine compounds

Technical Support Center: Quantitative Analysis of Piperazine Compounds Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement & Troubleshooting for Piperazine Bioana...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Analysis of Piperazine Compounds

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement & Troubleshooting for Piperazine Bioanalysis (LC-MS/MS & GC-MS)

Introduction: The Piperazine Challenge

Welcome to the technical support hub. If you are analyzing piperazine compounds (e.g., 1-benzylpiperazine, mCPP, or piperazine-based APIs), you are likely facing the "Polarity-Basicity Paradox."

Piperazines possess two nitrogen atoms in a six-membered ring (


, 

). This creates two distinct analytical hurdles:
  • Extreme Polarity: They refuse to retain on standard C18 columns, eluting in the void volume where ion suppression is highest.

  • Silanol Interaction: The secondary amine protons interact aggressively with residual silanols on silica supports, causing severe peak tailing.

This guide moves beyond basic textbook advice to provide field-proven troubleshooting workflows.

Module 1: Chromatographic Retention & Peak Shape

Q: My piperazine analytes elute in the void volume (dead time) on my C18 column. How do I achieve retention without using ion-pairing reagents?

A: Stop using standard C18. You are fighting thermodynamics. Standard C18 relies on hydrophobic interaction. Piperazines, being highly polar and positively charged at acidic pH, partition poorly into the alkyl phase. While ion-pairing agents (like TFA or HFBA) induce retention, they cause massive signal suppression in MS/MS.

The Solution: Orthogonal Selectivity (HILIC or PFP)

You have two superior options depending on your matrix:

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Mechanism:[1][2][3][4] Creates a water-enriched layer on the polar stationary phase. Analytes partition between the acetonitrile-rich mobile phase and this water layer.

    • Protocol: Use an Amide-bonded HILIC column.

    • Mobile Phase: 90% Acetonitrile / 10% Aqueous Buffer (10mM Ammonium Formate, pH 3.0).

    • Why: The high organic content enhances ESI desolvation efficiency, often boosting sensitivity by 5-10x compared to aqueous reversed-phase methods.

  • Pentafluorophenyl (PFP/F5) Phases:

    • Mechanism:[1][2][3][4] PFP provides a "multimode" mechanism:

      
       interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient fluorine ring interacts specifically with the electron-rich nitrogen lone pairs of the piperazine.
      
    • Why: PFP columns can retain polar bases in reversed-phase conditions (high aqueous) without ion-pairing agents.

Decision Logic for Column Selection:

ColumnSelection Start Start: Analyte Retention Issue Isomer Are you separating Regioisomers? Start->Isomer Matrix Matrix Composition Isomer->Matrix No PFP Select PFP (Pentafluorophenyl) Mechanism: Pi-Pi + Dipole Mobile Phase: MeOH/Water + Formic Acid Isomer->PFP Yes (e.g., 1,2 vs 1,4) HILIC Select Amide-HILIC Mechanism: Partitioning Mobile Phase: 90% ACN Matrix->HILIC High Protein ppt (ACN extracts) HybridC18 Select Hybrid C18 (High pH) Mechanism: Hydrophobic (Neutralized) Mobile Phase: pH 10 (NH4HCO3) Matrix->HybridC18 Dilute & Shoot (High Aqueous)

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte isomerism and sample matrix.

Q: I am seeing severe peak tailing (Asymmetry factor > 2.0). How do I fix this?

A: This is "Secondary Interaction" syndrome. At acidic pH (typical for LC-MS), the piperazine nitrogen is protonated (


). It binds electrostatically to deprotonated silanol groups (

) on the silica surface.

Corrective Actions:

  • Switch to High pH (If using Hybrid Silica):

    • Use a hybrid-silica based C18 column (stable up to pH 12).

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

    • Logic: At pH 10, piperazine (

      
      ) is largely deprotonated (neutral). Neutral molecules do not interact with silanols and retain better on C18.
      
  • Increase Buffer Strength:

    • Increase ammonium formate concentration from 2mM to 10mM. The ammonium ions (

      
      ) compete with the piperazine for the active silanol sites, effectively "blocking" them.
      

Module 2: Sensitivity & Derivatization (LC-MS/MS)

Q: My LOQ is insufficient for trace analysis in plasma. The signal-to-noise ratio is poor.

A: Piperazines lack a strong chromophore (poor UV) and, while they ionize well, their low molecular weight often places them in the "chemical noise" region of the mass spectrum (< m/z 150), where solvent background is high.

The Solution: Dansyl Chloride Derivatization Derivatization with Dansyl Chloride (DNS-Cl) serves a dual purpose: it adds a heavy lipophilic tag (shifting retention away from the void) and increases ionization efficiency.

Protocol: Dansyl Chloride Derivatization for Piperazines

ParameterSpecificationCausality / Notes
Reagent 1 mg/mL Dansyl Chloride in AcetoneAcetone ensures solubility and is easily removed.
Buffer 0.1 M Sodium Bicarbonate (pH 11)High pH is critical to deprotonate the piperazine amine, allowing nucleophilic attack on the sulfonyl chloride.
Reaction Mix 1:1 Sample:Buffer + 1 part DNS-Cl. Incubate 60°C for 10 min.Heat drives the reaction to completion quickly.
Quench Add slight excess of methylamine or dilute acid.Prevents damage to the LC column from excess reagent.
Result Formation of mono- or bis-dansyl piperazine.Shifts mass by +233 Da per amine. Moves m/z to a "quieter" spectral region (e.g., > m/z 400).

Reaction Workflow:

Derivatization Step1 1. Sample Preparation (Piperazine in weak acid) Step2 2. pH Adjustment Add NaHCO3 (pH 11) Step1->Step2 Deprotonate Amine Step3 3. Derivatization Add Dansyl-Cl (in Acetone) Heat 60°C, 10 min Step2->Step3 Activate Reaction Step4 4. Mechanism Nucleophilic attack of Piperazine-N on Sulfonyl-S Step3->Step4 Chemical Bonding Step5 5. Analysis Inject on C18 (Retains due to Dansyl group) Step4->Step5 Yields Lipophilic Adduct

Figure 2: Step-by-step workflow for Dansyl Chloride derivatization to enhance LC-MS sensitivity.

Module 3: Regulatory & Validation (FDA/ICH)

Q: I am observing variable recovery in my bioanalytical method. Is it matrix effect?

A: Likely, yes. In ESI, co-eluting phospholipids from plasma can suppress ionization.

Validation Checklist (FDA BMV 2018 / ICH M10):

  • Matrix Factor (MF): You must calculate the IS-normalized Matrix Factor.

    • Calculation: (Peak Area in Matrix / Peak Area in Pure Solvent).

    • Requirement: The CV of the IS-normalized MF calculated from 6 different lots of matrix must be < 15%.

  • Internal Standard: You must use a stable isotope-labeled internal standard (e.g., Piperazine-d8 or BZP-d7).

    • Why: Analogues (chemically similar but different compounds) will not compensate for matrix effects perfectly because they may not co-elute exactly with the analyte. Deuterated standards co-elute and experience the exact same suppression, mathematically canceling out the error.

Data Summary: Column Performance Comparison

FeatureC18 (Standard)HILIC (Amide)PFP (Pentafluorophenyl)
Retention Mechanism HydrophobicPartitioning (Water layer)

, Dipole, H-Bond
Piperazine Retention Poor (Void volume)ExcellentGood
Peak Shape (Acidic pH) Tailing (Silanol interaction)GoodExcellent
Matrix Tolerance HighModerate (Sensitive to salts)High
Best Application Derivatized samplesNative polar piperazinesIsomer separation

References

  • FDA. (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][7] [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[5][7] [Link]

  • Needham, S. R., Brown, P. R., & Duff, K. (2000). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. Journal of Chromatography A. [Link]

  • Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC International. [Link]

  • Li, H., et al. (2019). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column and High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatographic Science. [Link]

Sources

Troubleshooting

addressing hygroscopic nature of piperazine derivatives in experiments

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hygroscopicity in Piperazine Scaffolds Introduction: The "Water Magnet" Challenge As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hygroscopicity in Piperazine Scaffolds

Introduction: The "Water Magnet" Challenge

As a Senior Application Scientist, I frequently field inquiries regarding the erratic behavior of piperazine derivatives. The secondary amine motif in piperazine is a privileged pharmacophore, but it is also a notorious hydrogen-bond acceptor. When coupled with salt formation (e.g., HCl salts), these compounds often become deliquescent —they do not just adsorb water; they dissolve in the moisture they absorb from the atmosphere.

This guide moves beyond basic "keep it dry" advice. It provides self-validating protocols to ensure your stoichiometry is accurate, your yields are real, and your storage is secure.

Module 1: Weighing & Handling
Q: My sample mass increases rapidly while on the balance. How can I get an accurate measurement?

A: You are observing rapid moisture sorption kinetics. A standard weighing boat is insufficient because the large surface area exposes the compound to humidity during the entire stabilization time of the balance.

The Solution: Weighing by Difference Do not weigh the solid directly. Weigh the container, remove the solid, and weigh the container again. This confines the error to the transfer time, which is negligible compared to the balance settling time.

Protocol: Hygroscopic Transfer (Weighing by Difference)

  • Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in an oven. Cool it in a desiccator.

  • Load: Add your approximate amount of piperazine derivative to the bottle inside a glove bag or dry box if available. Cap immediately.

  • Initial Weigh (

    
    ):  Place the capped bottle on the analytical balance. Record the mass.
    
  • Transfer: Remove the bottle, uncap, and tip the solid into your reaction vessel. Do not use a spatula if possible (reduces surface area contact). Cap immediately.

  • Final Weigh (

    
    ):  Place the capped bottle (with any residual powder) back on the balance.
    
  • Calculation:

    
    .
    

Visual Workflow:

WeighingWorkflow Start Dry Weighing Bottle Load Load Sample (Cap Immediately) Start->Load Weigh1 Weigh Bottle + Sample (Mass A) Load->Weigh1 Transfer Transfer to Reactor (Minimize Exposure) Weigh1->Transfer Weigh2 Weigh Bottle + Residue (Mass B) Transfer->Weigh2 Calc Calculate: Mass = A - B Weigh2->Calc

Figure 1: Weighing by difference minimizes atmospheric exposure, ensuring the mass recorded reflects the solid transferred, not the water absorbed during the process.

Module 2: Water Quantification (Stoichiometry Control)
Q: My reaction yields are inconsistent, and the stoichiometry seems off. Why?

A: You are likely treating a hydrated salt as an anhydrous material. Piperazine hexahydrate, for example, is ~44% water by weight. If you calculate molarity based on the anhydrous MW, you are under-loading the reagent significantly.

Q: I tried Karl Fischer (KF) titration, but the endpoint never stabilizes (fading endpoint).

A: This is a classic artifact of amine chemistry. Piperazine is a base. It neutralizes the acidic component of standard KF reagents, shifting the pH. Above pH 8, the iodine disproportionates, causing a side reaction that consumes iodine continuously, leading to a "vanishing endpoint" and artificially high water readings.[1]

The Solution: Buffered Karl Fischer You must buffer the reaction to maintain a pH range of 5–7.

Protocol: Buffered KF for Piperazines

  • Reagent Selection: Use a "One-Component" titrant (contains Iodine/Base) and a Buffered Solvent .

    • Standard Solvent: Methanol (Avoid).[2]

    • Required Solvent: Methanol + Salicylic Acid or Benzoic Acid (buffer).

  • Procedure:

    • Add the buffered solvent to the titration cell.[1]

    • Pre-titrate to dryness (remove drift).

    • Inject the piperazine sample (dissolved in dry solvent) or add solid directly if soluble.

    • The buffer neutralizes the amine, preventing the pH shift.

Data Table: Impact of Water Correction on Stoichiometry

Material FormMolecular Weight ( g/mol )Mass for 10 mmolError if Uncorrected
Anhydrous Piperazine 86.140.86 g0%
Piperazine • 6H₂O 194.231.94 g55% Under-loading
Piperazine • 2HCl (wet) ~180 (variable)Must determine by KFVariable
Module 3: Analytical Verification (qNMR)
Q: I don't have a KF titrator. How else can I determine the "effective" molecular weight?

A: Use Quantitative NMR (qNMR).[3][4][5][6] However, you must choose an internal standard (IS) that does not react with the amine.

The Solution: qNMR with Inert Standards Avoid acidic standards (like Maleic Acid) which will form salts with piperazine in the NMR tube, shifting peaks and potentially causing precipitation.

Recommended Internal Standard: Dimethyl Sulfone (DMSO₂)

  • Why: Chemically inert to amines, high boiling point (stable), simple singlet peak at ~3.0 ppm (check for overlap with your specific derivative).

  • Solvent: DMSO-

    
     (handles solubility of salts well).
    

Protocol: qNMR Purity Calculation



  • 
    : Integral area
    
  • 
    : Number of protons
    
  • 
    : Molecular weight
    
  • 
    : Weighed mass[7][8][9]
    
  • 
    : Purity of standard
    
Module 4: Salt Selection Strategy
Q: We are in early development. Can I change the salt to fix the hygroscopicity?

A: Yes. The HCl salt is often the default choice, but it is rarely the optimal choice for hygroscopic amines. The crystal lattice energy of HCl salts is often insufficient to prevent water intrusion.

The Solution: Counter-ion Screening Move towards larger, organic counter-ions that pack more efficiently or form stable, non-hygroscopic stoichiometries.

Decision Tree for Salt Selection:

SaltSelection Start Piperazine Base (Hygroscopic?) Check1 Is HCl Salt Deliquescent? Start->Check1 OptionA Try Fumarate/Maleate (H-Bond Network) Check1->OptionA Yes OptionB Try Tosylate/Mesylate (Lipophilic Shield) Check1->OptionB Yes Test DVS Analysis (Dynamic Vapor Sorption) OptionA->Test OptionB->Test Decision Select Salt with <2% Weight Gain at 80% RH Test->Decision

Figure 2: Strategic selection of counter-ions. Fumarates often form stable hydrogen-bond networks that exclude atmospheric water better than chloride salts.

References
  • Concept of Weighing by Difference : Proper Use of Balances. Chemistry LibreTexts. (2025). Retrieved from [Link]

  • Salt Selection & Hygroscopicity : Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology. (2008). Retrieved from [Link]

  • Piperazine Synthesis & Handling : Synthetic Approaches to Piperazine-Containing Drugs. MDPI Molecules. (2023). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride with other piperazine derivatives

A Senior Application Scientist's Comparative Guide to Piperazine Derivatives in Drug Discovery Authored for Researchers, Scientists, and Drug Development Professionals The six-membered nitrogen heterocycle, piperazine, r...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide to Piperazine Derivatives in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The six-membered nitrogen heterocycle, piperazine, represents one of the most vital scaffolds in modern medicinal chemistry. Its prevalence in a vast number of blockbuster drugs is a testament to its remarkable utility. The two nitrogen atoms at positions 1 and 4 provide a unique combination of structural rigidity, hydrogen bonding capacity, and synthetic tractability. These features often confer favorable pharmacokinetic properties to a molecule, such as improved aqueous solubility and oral bioavailability, making the piperazine ring a "privileged structure" in drug design.

This guide provides a comparative analysis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride , a contemporary and complex synthetic intermediate, against two other key piperazine derivatives. Our objective is to illustrate how substitutions on the piperazine core can dramatically alter physicochemical properties, biological activity, and pharmacokinetic profiles. We will compare it to:

  • 1-Phenylpiperazine (PP): A foundational arylpiperazine, serving as a simple structural benchmark and a common metabolite of many CNS-active drugs.

  • Olanzapine (OLZ): A highly successful, complex atypical antipsychotic drug where the piperazine moiety is integral to its therapeutic effect.

Through this analysis, supported by experimental data and detailed protocols, we aim to provide researchers with a deeper understanding of the structure-activity relationships (SAR) that govern the performance of this versatile scaffold.

Comparative Analysis I: Physicochemical Properties

The physicochemical characteristics of a compound are the foundation of its drug-like properties, influencing everything from solubility and absorption to receptor binding and metabolism. Key parameters include molecular weight (MW), basicity (pKa), lipophilicity (LogP), and aqueous solubility.

Causality Behind Parameter Selection:

  • pKa: The ionization state of a molecule at physiological pH (approx. 7.4) is dictated by its pKa. For piperazine derivatives, the basic nitrogen atoms are often protonated in the acidic environment of the stomach but may be partially un-ionized at intestinal pH, affecting absorption across lipid membranes.

  • LogP (Octanol-Water Partition Coefficient): This parameter measures a compound's lipophilicity. An optimal LogP (typically 1-5 for CNS drugs) is crucial for balancing aqueous solubility with the ability to cross the blood-brain barrier and other biological membranes.

  • Solubility: Poor aqueous solubility is a primary hurdle in drug development, leading to low bioavailability. The piperazine scaffold is often incorporated to mitigate this very issue.

Table 1: Comparison of Physicochemical Properties

Property1-Methyl-4-(piperidin-4-yl)piperazine (MPP)1-Phenylpiperazine (PP)Olanzapine (OLZ)
Structure
MW ( g/mol ) 183.29[1]162.23[2]312.43
pKa (Predicted/Exp.) ~10.27 (Predicted)[3]8.71 (Experimental)~7.78 (Predicted)
XLogP3 / LogP 0.2 (Computed)[1]1.9 (Computed)3.4 (Computed)
Aqueous Solubility Soluble[3]Insoluble / Sparingly Soluble[2]Poorly Soluble (BCS Class II)

Discussion of Physicochemical Trends: The data reveals a clear SAR trend. The simple addition of a phenyl group in 1-Phenylpiperazine increases lipophilicity (LogP 1.9) compared to more polar scaffolds, rendering it poorly soluble in water. In contrast, MPP incorporates a second basic ring system (the piperidine), which significantly increases its polarity (XLogP3 0.2) and confers good water solubility, despite a higher molecular weight. This highlights a common strategy where piperazine/piperidine motifs are used as "solubilizing groups." Olanzapine , a much larger and more complex molecule, has the highest lipophilicity, which is necessary for its CNS penetration, but this comes at the cost of poor aqueous solubility, a common challenge for complex drug molecules.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining equilibrium aqueous solubility, a critical parameter for BCS (Biopharmaceutics Classification System) classification.

Rationale: This method is trusted because it allows the compound to reach true thermodynamic equilibrium between its solid and dissolved states, providing a definitive solubility value rather than a kinetic or apparent one.

Step-by-Step Methodology:

  • Preparation: Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Addition of Compound: Add an excess amount of the test compound to a known volume of each buffer in a sealed, clear glass vial. The presence of visible solid material throughout the experiment is essential to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be validated by taking measurements at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and aqueous phases via centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Sampling: Carefully extract an aliquot of the supernatant (the clear, saturated solution). It is critical not to disturb the solid pellet.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. The filter should be pre-saturated with the solution to prevent drug adsorption.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Quantification A Add Excess Compound to Buffer B Agitate at Constant Temp (24-48h) A->B Reach Equilibrium C Centrifuge to Pellet Excess Solid B->C Separate Phases D Extract & Filter Supernatant C->D E Quantify Concentration (e.g., HPLC) D->E

Caption: Workflow for determining thermodynamic solubility.

Comparative Analysis II: In Vitro Biological Activity

For CNS-active compounds, the primary measure of biological activity is their binding affinity for specific neurotransmitter receptors. Atypical antipsychotics like Olanzapine derive their efficacy from a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Causality Behind Target Selection:

  • Dopamine D2 Receptor: Blockade of this receptor in the mesolimbic pathway is associated with the reduction of "positive" psychotic symptoms (e.g., hallucinations). However, high occupancy can lead to extrapyramidal side effects (EPS).

  • Serotonin 5-HT2A Receptor: Potent 5-HT2A antagonism relative to D2 antagonism is a hallmark of "atypical" antipsychotics. This action is thought to mitigate EPS and potentially improve "negative" symptoms and cognitive deficits.

Table 2: Comparison of Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A / D2 Ratio
MPP Data Not AvailableData Not AvailableN/A
1-Phenylpiperazine (PP) >1000 (Low Affinity)~250-500 (Moderate Affinity)< 1
Olanzapine (OLZ) 1140.36

*As a synthetic intermediate, the direct receptor binding profile of MPP is not typically characterized. Its structure serves as a scaffold upon which pharmacologically active moieties are built.

Discussion of Biological Activity: The binding data clearly demonstrates the principle of chemical evolution in drug design. 1-Phenylpiperazine , the simplest scaffold, shows very weak affinity for the D2 receptor and only moderate affinity for the 5-HT2A receptor. It is not a potent receptor blocker but functions more as a serotonin releasing agent[2].

Olanzapine represents the pinnacle of optimization. Through extensive chemical modification, the piperazine core is embedded within a complex thienobenzodiazepine system that provides high-affinity binding to both D2 and 5-HT2A receptors, with a potent Ki of 11 nM and 4 nM, respectively. The high affinity for both targets, particularly the greater or equivalent affinity for 5-HT2A over D2, is characteristic of effective atypical antipsychotics.

1-Methyl-4-(piperidin-4-yl)piperazine (MPP) sits in the middle. While its specific binding data isn't available, its structural complexity is greater than PP. It is designed as a versatile building block. The piperidine nitrogen can be functionalized to introduce moieties that confer high-affinity binding, while the methylpiperazine portion can be used to tune solubility and pharmacokinetic properties. For example, MPP is a key intermediate in the synthesis of Gilteritinib, a potent tyrosine kinase inhibitor, demonstrating its utility beyond CNS targets.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Rationale: This is the gold-standard in vitro method for quantifying drug-receptor interactions. It is highly sensitive and provides a direct measure of affinity, which is essential for SAR studies. The use of a competition format allows the testing of any unlabeled compound, as long as a suitable high-affinity radioligand for the target is available.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human D2 or 5-HT2A receptors). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction, which is then resuspended in an assay buffer. Protein concentration is determined via a Bradford or BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • Assay Buffer (e.g., Tris-HCl with cofactors like MgCl2).

    • A fixed concentration of radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A), typically at a concentration near its Kd value.

    • A range of concentrations of the unlabeled test compound (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

    • Cell membrane preparation (a specific amount of protein, e.g., 10-20 µg).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no competitor). Represents maximum binding.

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, potent unlabeled ligand (e.g., 10 µM Haloperidol for D2). This determines the amount of radioligand that binds to non-receptor components.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C). This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Principle of Competition Binding Assay

G cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_comp Competition Receptor1 Receptor Radioligand1 [³H]-Ligand Receptor1->Radioligand1 Binds Receptor2 Receptor ColdLigand Excess Cold Ligand Receptor2->ColdLigand Occupied Radioligand2 [³H]-Ligand Filter1 Filter Radioligand2->Filter1 Weakly Adsorbs Receptor3 Receptor Radioligand3 [³H]-Ligand Receptor3->Radioligand3 TestCompound Test Compound Receptor3->TestCompound Competes

Caption: Radioligand competes with the test compound for the receptor.

Comparative Analysis III: In Vivo Pharmacokinetic Profile

Pharmacokinetics (PK) describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile is essential for a drug to reach its target in sufficient concentrations and for a suitable duration.

Causality Behind Parameter Selection:

  • T½ (Half-life): Determines the dosing interval.

  • Cmax (Maximum Concentration): Relates to efficacy and potential toxicity.

  • Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation. Low bioavailability can necessitate higher doses or different delivery routes.

Table 3: Comparison of Representative Pharmacokinetic Parameters (Rat Model)

Parameter1-Methyl-4-(piperidin-4-yl)piperazine (MPP)1-Phenylpiperazine (PP)Olanzapine (OLZ)
Route of Administration N/AOral / IVOral / IP
T½ (Half-life) N/AShort (Rapidly Metabolized)~6-8 hours
Cmax N/AN/ADose-dependent
Oral Bioavailability (%F) N/AModerate-to-High~40-60%

*Pharmacokinetic data for 1-phenylpiperazine itself is limited; values are inferred based on its physicochemical properties and data from its more complex derivatives like Trazodone. It is expected to be readily absorbed but also rapidly metabolized.

Discussion of Pharmacokinetic Profiles: The PK profile again reflects the structural complexity. 1-Phenylpiperazine , being a small, lipophilic molecule, is likely to be well-absorbed and cross membranes easily. However, its simple structure also makes it a prime substrate for metabolic enzymes (e.g., Cytochrome P450s), leading to rapid clearance and a short half-life.

Olanzapine has a much more optimized PK profile for a therapeutic agent. While its bioavailability is moderate due to first-pass metabolism, its longer half-life in rats allows for sustained receptor occupancy and a viable dosing schedule. Its PK has been extensively studied to ensure consistent therapeutic exposure.

As an intermediate, the PK of MPP is not relevant on its own. However, its design—incorporating a polar, basic methylpiperazine group—is a deliberate choice to influence the PK of the final drug. This moiety can improve solubility (aiding absorption) and provide a "soft spot" for metabolism that can be tuned by further chemical modification, thereby controlling the half-life of the final active pharmaceutical ingredient (API).

Experimental Protocol: Murine Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic profile of a test compound in mice following a single oral (PO) or intravenous (IV) dose.

Rationale: Rodent PK studies are a cornerstone of preclinical drug development. They provide essential in vivo data on a drug's ADME properties, helping to predict human PK, establish dose-response relationships for efficacy studies, and identify potential liabilities like poor bioavailability or rapid clearance.

Step-by-Step Methodology:

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), typically males, weighing 20-25g. Acclimatize animals for at least one week before the study.

  • Dose Formulation: Prepare the test compound in a suitable vehicle. For oral administration, this is often a suspension or solution in a vehicle like 0.5% methylcellulose. For IV administration, the compound must be fully dissolved in a sterile, injectable vehicle (e.g., saline with a co-solvent like DMSO, if necessary).

  • Dosing:

    • Oral (PO): Administer a precise volume of the formulation directly into the stomach using an oral gavage needle. A typical dose might be 10 mg/kg.

    • Intravenous (IV): Administer a precise volume into the lateral tail vein. A typical dose might be 1-2 mg/kg. An IV group is crucial for determining absolute bioavailability.

  • Blood Sampling (Serial Sampling): Collect sparse blood samples (e.g., 20-30 µL) from a small cohort of animals at multiple time points. For example, for an oral dose: pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose. Samples are typically collected from the submandibular or saphenous vein.

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples (e.g., 5000 x g for 10 min at 4°C) to separate the plasma.

  • Bioanalysis:

    • Sample Extraction: Extract the drug from the plasma matrix using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.

    • Quantification: Analyze the extracted samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This technique provides the high sensitivity and selectivity required to measure drug concentrations in small biological samples.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each route of administration.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax (time to Cmax), AUC (Area Under the Curve), T½, and Clearance.

    • Calculate absolute oral bioavailability using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .

Conclusion: From Simple Scaffold to Optimized Drug

This comparative analysis demonstrates the profound impact of chemical structure on the journey of a molecule from a simple scaffold to a viable drug candidate.

  • 1-Phenylpiperazine serves as a foundational starting point, possessing basic piperazine characteristics but lacking the potency and refined properties required for a therapeutic agent.

  • Olanzapine exemplifies a highly optimized molecule, where the piperazine core is integrated into a complex framework to achieve potent, specific biological activity and a clinically effective pharmacokinetic profile.

  • 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride stands as a sophisticated and modern building block. It is not an end in itself, but a strategically designed intermediate. Its structure cleverly combines features that can be used to tune solubility, metabolism, and provide multiple points for synthetic elaboration, enabling chemists to build complex, highly functional molecules targeted at a diverse range of diseases.

For the drug development professional, this comparison underscores a critical lesson: the piperazine ring is not just a passive linker, but an active contributor to a compound's overall performance. The thoughtful selection and modification of substituents on this privileged scaffold are what ultimately separate a simple chemical from a life-changing medicine.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • 1-Phenylpiperazine (92-54-6) Wiki. Guidechem.
  • Phenylpiperazine. Wikipedia.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Olanzapine. Wikipedia.
  • Olanzapine | 5-HT2A Receptors. Tocris Bioscience.
  • 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707. PubChem.
  • A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Deriv
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE (53617-36-0). ChemicalBook.

Sources

Comparative

comparing the efficacy of different synthesis routes for 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

< For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a crucial building block in the synthesis of numerous drug candidates, including Gilte...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a crucial building block in the synthesis of numerous drug candidates, including Gilteritinib, an inhibitor of FLT3 tyrosine kinase used in the treatment of acute myeloid leukemia.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide will compare two primary synthetic strategies: reductive amination and nucleophilic substitution, providing detailed protocols, comparative data, and expert analysis to aid in the selection of the optimal route for your research and development needs.

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[2] This approach constructs the target molecule by forming a C-N bond between a ketone and an amine, followed by in-situ reduction of the resulting iminium intermediate.

Scientific Rationale

This one-pot reaction is favored for its convergence and atom economy. The key to a successful reductive amination lies in the selection of a reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride [Na(BH(OAc)₃)] is often the reagent of choice due to its mild nature and excellent functional group tolerance, minimizing side reactions and simplifying purification. The reaction is typically performed using a Boc-protected piperidone to ensure regioselectivity and prevent unwanted side reactions involving the piperidine nitrogen.

Detailed Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, dissolve N-Boc-piperidin-4-one (1 equivalent) and 1-methylpiperazine (1 to 5 equivalents) in a solvent such as dichloromethane, methanol, or ethanol.[1]

  • Addition of Reagents: Add a base, for instance, sodium carbonate or triethylamine, to the mixture and stir to ensure homogeneity.[1]

  • Reductive Amination: Cool the mixture and add a reducing agent, such as sodium triacetoxyborohydride or sodium dithionite, in portions while maintaining the temperature.[1] The reaction is then allowed to proceed at a controlled temperature, typically between 10-100°C, for a set period.[1]

  • Work-up and Deprotection: Upon completion, the reaction is quenched, and the crude product is extracted. The Boc protecting group is then removed by treatment with a strong acid, such as a saturated solution of hydrogen chloride in methanol.[1]

  • Salt Formation and Isolation: The hydrochloride salt of the product is precipitated, filtered, and dried to yield 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.[1]

Caption: Reductive Amination Workflow

Route 2: Nucleophilic Substitution

An alternative strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by 1-methylpiperazine. This classical approach offers a different set of advantages and challenges.

Scientific Rationale

This multi-step synthesis relies on the creation of an electrophilic piperidine derivative that can be readily attacked by the nucleophilic nitrogen of 1-methylpiperazine. This is typically achieved by converting the hydroxyl group of N-protected 4-hydroxypiperidine into a good leaving group, such as a tosylate or mesylate. The subsequent substitution reaction is then driven to completion, often with the aid of heat and a non-nucleophilic base to scavenge the acid generated. The use of a protecting group on the piperidine nitrogen is essential to prevent self-condensation and other side reactions.[3]

Detailed Experimental Protocol
  • N-Protection: Protect the nitrogen of 4-hydroxypiperidine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group by reacting the N-Boc-4-hydroxypiperidine with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine.

  • Nucleophilic Substitution: React the resulting N-Boc-4-tosyloxypiperidine (or mesyloxy) with 1-methylpiperazine in a polar aprotic solvent such as DMF or acetonitrile at an elevated temperature.

  • Deprotection: Remove the Boc protecting group using a strong acid, for example, trifluoroacetic acid or hydrochloric acid.

  • Salt Formation: Isolate the free base and form the hydrochloride salt by treating it with a solution of HCl in a suitable solvent like isopropanol or ether.

Caption: Nucleophilic Substitution Workflow

Efficacy Comparison: A Data-Driven Analysis

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRationale & Expert Insights
Overall Yield Typically higher (often >80%)[1]Generally lower due to multiple stepsReductive amination is a more convergent approach, minimizing product loss across fewer synthetic operations.
Process Simplicity One-pot or two-step processMulti-step synthesis[3]The streamlined nature of reductive amination reduces handling and potential for error.
Scalability Generally straightforwardCan be more challengingFewer steps and milder conditions in some variations of Route 1 facilitate easier scale-up.
Reagent Cost & Availability Can be impacted by the cost of the reducing agent.[1]Requires protecting groups and activating agents, which can be costly.The choice of reducing agent in Route 1 can be optimized for cost on an industrial scale.
Green Chemistry Considerations Use of borohydrides can be a concern, though newer, greener reducing agents are being explored.[1]Involves protection/deprotection steps which can generate more waste.Route 1 has the potential to be more environmentally friendly with careful reagent selection.
Purity & Side Reactions Generally high purity with minimal side products.Potential for side reactions at each step, requiring careful purification.The selectivity of modern reducing agents in Route 1 often leads to cleaner reaction profiles.

Conclusion and Recommendation

Based on the comparative analysis, Route 1 (Reductive Amination) emerges as the more efficacious and industrially viable method for the synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride. Its primary advantages lie in its higher overall yield, operational simplicity, and greater scalability. While the cost of certain reducing agents can be a consideration, the overall process economy often favors this more direct approach.

Route 2 (Nucleophilic Substitution) remains a valid synthetic strategy, particularly for small-scale laboratory synthesis or when specific precursors for reductive amination are unavailable. However, its multi-step nature and potential for lower yields make it less attractive for large-scale production.

For researchers and drug development professionals, the adoption of a well-optimized reductive amination protocol is recommended for a reliable and efficient supply of this critical pharmaceutical intermediate.

References

Sources

Validation

Reference Standard Comparison Guide: 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Executive Summary 1-Methyl-4-(piperidin-4-yl)piperazine (often abbreviated as MPP or 1-MPP) is a vital heterocyclic intermediate, most notably utilized in the synthesis of the antipsychotic drug Olanzapine . As a seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(piperidin-4-yl)piperazine (often abbreviated as MPP or 1-MPP) is a vital heterocyclic intermediate, most notably utilized in the synthesis of the antipsychotic drug Olanzapine . As a secondary amine linked to a piperazine ring, it presents significant analytical challenges: it lacks a strong UV chromophore, exhibits high polarity, and its hydrochloride salt form is hygroscopic.

This guide objectively compares reference standard grades and outlines the optimal analytical workflows. We move beyond simple product listings to demonstrate how to validate this compound, comparing legacy derivatization methods against modern HILIC-CAD/MS approaches.

Part 1: The Analyte Challenge

Before selecting a standard, one must understand the molecule's behavior. 1-Methyl-4-(piperidin-4-yl)piperazine HCl fails in standard Reversed-Phase (C18) HPLC-UV workflows for two reasons:

  • Chromatographic Collapse: Being highly polar and basic, it elutes in the void volume of C18 columns, leading to poor resolution and peak tailing.

  • Detection Blindness: It lacks a conjugated

    
    -system. It has negligible absorbance above 210 nm, making standard UV detection (254 nm) impossible without derivatization.
    
Physicochemical Profile
PropertyCharacteristicAnalytical Implication
Basicity High (

~9.8)
Requires high pH mobile phase or ion-pairing reagents.
Polarity Hydrophilic (LogP < 0)HILIC or Mixed-Mode chromatography is required.
UV Activity None >210 nmUV detection requires derivatization (e.g., NBD-Cl).[1]
Salt Form Hydrochloride (HCl)Hygroscopic; requires specific handling for mass balance.

Part 2: Reference Standard Tiers (Comparison)

For drug development, the choice of standard depends on the development phase. Below is a comparison of the three primary tiers available for this specific molecule.

Comparative Analysis Table
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary / Working Standard Tier 3: Reagent Grade (Research Chemical)
Primary Use Release testing, Method Validation, Calibration of Tier 2.Routine QC, In-process monitoring, Stability studies.Early-stage synthesis, Identification only.
Traceability ISO 17034 Accredited. Traceable to SI units via qNMR.Traceable to Tier 1 (CRM) via direct comparison.Vendor CoA only (often unverified).
Purity Assignment Mass Balance & qNMR . Includes water, residual solvent, and inorganic content.Potency Assigned against CRM.Area % (HPLC) only. Warning: Ignores water/salt content.
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Calculated based on CRM uncertainty + weighing error.Unknown.
Cost Efficiency Low (High cost/mg).High (Bulk material qualified in-house).Medium.
Risk Profile Low . Defensible in regulatory audits.Medium . Requires robust qualification protocol.High . "98%" purity may actually be 85% due to HCl/Water.

Recommendation:

  • For GMP Release: Use Tier 1 (CRM) .

  • For Routine Process Control: Purchase Tier 3 (High Purity) and upgrade it to Tier 2 using the qualification protocol in Part 4 .

Part 3: Analytical Methodologies & Data

We compared two distinct approaches to analyzing this standard. The choice depends on your lab's instrumentation.

Method A: The "Modern Gold Standard" (HILIC-CAD/MS)

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry. This is the recommended approach for accuracy.

  • Column: Amide or Silica-based HILIC column (e.g., Waters XBridge Amide, 3.5 µm).

  • Mobile Phase: Acetonitrile : Ammonium Formate Buffer (pH 3.0) [85:15].[2]

  • Detection: CAD (Universal response, independent of chromophores).

  • Why it works: The high organic content induces retention of the polar amine, while the buffer suppresses silanol interactions. CAD detects the non-volatile salt directly.

Method B: The "Legacy" Approach (Derivatization + UV)

If only HPLC-UV is available, you must derivatize the secondary amine to create a chromophore.

  • Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl).[1]

  • Reaction: Reacts with the secondary amine on the piperidine ring.

  • Detection: UV at 470 nm (visible range).

  • Drawback: Reaction kinetics can be variable; requires precise timing and temperature control.

Workflow Decision Tree

AnalysisWorkflow Start Select Analytical Method for 1-Methyl-4-(piperidin-4-yl)piperazine CheckMS Is LC-MS or CAD available? Start->CheckMS HILIC Method A: HILIC Mode (High Organic Mobile Phase) CheckMS->HILIC Yes CheckUV Only HPLC-UV available? CheckMS->CheckUV No Detection_Mod Detection: MS (SIM mode) or CAD HILIC->Detection_Mod Result_Mod Result: Direct Quantification High Specificity Detection_Mod->Result_Mod Deriv Method B: Derivatization Reagent: NBD-Cl or Benzaldehyde CheckUV->Deriv Yes Reaction Reaction: 60°C, 30 min (Creates Chromophore) Deriv->Reaction Detection_Leg Detection: UV @ 470nm (NBD) or 254nm (Benzaldehyde) Reaction->Detection_Leg

Figure 1: Analytical Decision Matrix. Select HILIC-MS/CAD for direct analysis; use Derivatization only if limited to UV detection.

Part 4: Protocol for Qualification (Self-Validating System)

If you purchase a bulk "Research Grade" standard (Tier 3) and wish to qualify it as a "Working Standard" (Tier 2), you must perform Quantitative NMR (qNMR) . This is the only absolute method that accounts for the HCl salt and water content without needing a reference standard of the same molecule.

qNMR Protocol for Purity Assignment

Principle: The molar response of protons is independent of the chemical structure. We use a certified internal standard (IS) to determine the absolute purity.

Reagents:

  • Analyte: 1-Methyl-4-(piperidin-4-yl)piperazine HCl (~20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable). Note: Maleic acid is chosen for its high purity, non-hygroscopicity, and distinct singlet peak (~6.3 ppm) that does not overlap with the analyte.

  • Solvent: Deuterated Water (

    
    ) or DMSO-
    
    
    
    .

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Use a microbalance (d=0.001 mg).
  • Dissolution: Dissolve completely in 1.0 mL

    
    . Ensure no particulates remain.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): > 60 seconds (Critical for full relaxation of protons).
      
    • Scans: 32 or 64.

  • Integration:

    • Integrate the IS singlet (Maleic acid,

      
       6.3 ppm, 2H). Set integral to corresponding proton count.
      
    • Integrate a distinct analyte signal (e.g., N-Methyl singlet,

      
       ~2.8 ppm, 3H).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.[2][3]

Part 5: Handling & Stability (The HCl Factor)

The hydrochloride salt of 1-Methyl-4-(piperidin-4-yl)piperazine is hygroscopic .

  • The Trap: A "99% pure" LC-MS result often ignores the 5-10% water weight gain absorbed from the atmosphere. This leads to a 10% potency error in your final drug formulation.

  • Mitigation:

    • Equilibration: Allow the standard vial to reach room temperature before opening to prevent condensation.

    • Drying: Do not dry aggressively with heat, as piperazines can sublime or degrade. Use a desiccator with

      
       under vacuum at ambient temperature.
      
    • Re-testing: Water content (Karl Fischer titration) must be performed immediately prior to preparing stock solutions.

Standardization Workflow Diagram

Qualification RawMat Raw Material (Tier 3 HCl Salt) KF Karl Fischer (Water Content) RawMat->KF Step 1 qNMR qNMR Analysis (Absolute Purity) RawMat->qNMR Step 2 Calc Calculate Potency (As-is Basis) KF->Calc Correction qNMR->Calc Assay CoA Generate CoA (Tier 2 Working Std) Calc->CoA Valid for 1 Year

Figure 2: In-House Qualification Workflow. Transforming a raw chemical into a working standard.

References

  • Olanzapine Impurity Profiling: Zhang, G., et al. (2018).[3] "Isolation, identification and characterization of two novel process-related impurities in olanzapine." Journal of Pharmaceutical and Biomedical Analysis.

  • HILIC Methodology for Piperazines: McClintic, C., et al. (2003).[4] "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." Journal of Liquid Chromatography & Related Technologies.

  • Derivatization Techniques (NBD-Cl): Navaneeswari, R., & Reddy, P. R. (2012).[1] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research.

  • qNMR General Guidelines: United States Pharmacopeia (USP) General Chapter <761> Nuclear Magnetic Resonance.

Sources

Comparative

head-to-head comparison of piperazine-based compounds in neurological models

Content Type: Technical Comparison & Experimental Guide Audience: Senior Application Scientists, CNS Drug Discovery Leads Executive Summary: The Privileged Scaffold The piperazine ring is not merely a linker; it is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Senior Application Scientists, CNS Drug Discovery Leads

Executive Summary: The Privileged Scaffold

The piperazine ring is not merely a linker; it is a "privileged scaffold" in central nervous system (CNS) medicinal chemistry. Its conformational rigidity, combined with the ability to modulate lipophilicity (logP) and solubility, allows it to serve as a precise spacer between an aryl moiety (often targeting GPCR orthosteric sites) and a terminal amide or imide.

This guide provides a head-to-head comparison of three distinct piperazine classes—Arylpiperazines (Aripiprazole), Azapirones (Buspirone), and Bis-arylpiperazines (Vortioxetine)—analyzing their receptor affinity profiles and their performance in validated neurological models.

Structural Logic & Mechanism of Action

The efficacy of piperazine compounds relies on their ability to mimic the ethylamine side chain of biogenic amines (dopamine, serotonin) while restricting conformational freedom.

Diagram 1: The Piperazine Pharmacophore SAR

This diagram illustrates the modular Structure-Activity Relationship (SAR) common to CNS-active piperazines.

PiperazineSAR cluster_0 Pharmacodynamic Domain Aryl Aryl Head Group (Receptor Specificity) Pip Piperazine Core (Conformational Restriction) Aryl->Pip N4 Attachment Linker Alkyl Linker (Distance/Flexibility) Pip->Linker N1 Attachment Terminus Terminal Moiety (Secondary Binding/ADME) Linker->Terminus H-Bonding

Caption: Modular SAR of piperazine CNS drugs. The N4-aryl bond largely dictates orthosteric binding (e.g., D2 vs 5-HT), while the N1-terminus modulates metabolic stability.

Head-to-Head: Receptor Affinity Profiling

The following data synthesizes binding affinities (


) from standardized radioligand binding assays. Note the "Broad Spectrum" nature of Aripiprazole versus the selectivity of Buspirone.

Table 1: Comparative Receptor Binding Profiles (


 in nM) 
Lower 

indicates higher affinity.[1]
Target ReceptorAripiprazole (Antipsychotic)Buspirone (Anxiolytic)Vortioxetine (Antidepressant)Significance
Dopamine

0.34 (Partial Agonist)>200 (Weak Antagonist)>100Differentiates antipsychotic efficacy from pure anxiolysis.
5-HT

1.7 (Partial Agonist)10-20 (Partial Agonist)15 (Agonist)Core mechanism for anxiolytic and antidepressant effects.
5-HT

3.4 (Antagonist)>1000>10005-HT

blockade reduces EPS (Extrapyramidal Symptoms).
5-HT

10Weak19 (Antagonist)Emerging target for cognitive enhancement and circadian regulation.
SERT >1000>10001.6 (Inhibitor)Vortioxetine's unique "Multimodal" mechanism.

Data Sources: Synthesized from PDSP (Psychoactive Drug Screening Program) database and comparative literature [1, 2].

Technical Insight: Aripiprazole's high affinity for both


 and 5-HT

defines its role as a "Dopamine Serotonin System Stabilizer." In contrast, Buspirone's lack of

affinity renders it ineffective for psychosis but ideal for anxiety without motor side effects.
Experimental Model: Prepulse Inhibition (PPI)

To evaluate the antipsychotic potential of a piperazine compound (like Aripiprazole derivatives), Prepulse Inhibition (PPI) of the acoustic startle reflex is the gold-standard model for sensorimotor gating.[2]

Protocol: PPI in C57BL/6 Mice

Objective: Measure the compound's ability to restore gating deficits induced by MK-801 or Amphetamine.

Equipment: Sound-attenuated startle chambers (e.g., San Diego Instruments) with piezoelectric accelerometers.

Step-by-Step Workflow:

  • Acclimation (Day 1-2):

    • Place mice in chambers for 5 minutes with 65 dB background white noise.

    • Why: Reduces stress-induced variability in startle amplitude.

  • Drug Administration (Testing Day):

    • Administer Test Compound (i.p.) 30 mins prior to testing.

    • Self-Validation Step: If testing a deficit model, administer MK-801 (0.1 mg/kg) 15 mins prior.

  • Session Structure (25 mins):

    • Block 1: 5 trials of "Pulse Alone" (120 dB, 40ms). Used to establish baseline startle.

    • Block 2 (Pseudo-randomized):

      • Pulse Alone (120 dB).[2]

      • Prepulse + Pulse (PP69, PP73, PP81 dB followed by 120 dB Pulse). Inter-stimulus interval: 100ms.

      • Null Trials (Background only).[2]

    • Block 3: 5 trials of "Pulse Alone" to check for habituation/fatigue.

Exclusion Criteria (Self-Validating the Data):

  • Non-Responders: Mice with a mean startle response < 100 mV (arbitrary units depending on sensor) in Block 1 must be excluded.

  • Deafness Check: Mice showing no statistical difference between Background Noise and Startle Pulse.

Diagram 2: PPI Experimental Workflow

This flowchart visualizes the critical timing and decision nodes in the PPI protocol.

PPI_Protocol Start Start: C57BL/6 Mice (n=10/group) Acclim Acclimation (Background 65dB, 5 min) Start->Acclim Drug Drug Admin (t = -30 min) Test Compound i.p. Acclim->Drug Induction Deficit Induction (t = -15 min) (Optional: MK-801) Drug->Induction Block1 Block 1: Baseline Startle (120dB Pulse x5) Induction->Block1 Decision Check: Startle > Threshold? Block1->Decision Block2 Block 2: PPI Trials (Rand: Pulse, PP+Pulse, Null) Decision->Block2 Yes Exclude Exclude Subject Decision->Exclude No (Non-responder) Analyze Calculate % PPI [1 - (PP/Pulse)] * 100 Block2->Analyze

Caption: PPI workflow ensuring valid sensorimotor gating data. The decision node prevents low-startle "non-responders" from skewing efficacy data.

Beyond Psych: Neuroprotection (Ischemia Models)

While arylpiperazines dominate psychiatry, piperazine derivatives like Flunarizine demonstrate the scaffold's versatility in neurology.

  • Mechanism: Dual blockade of voltage-gated

    
     channels and 
    
    
    
    channels.
  • Model: Middle Cerebral Artery Occlusion (MCAO).

  • Outcome: Pre-treatment with piperazine-based calcium channel blockers significantly reduces infarct volume by preventing the "calcium overload" cascade during reperfusion [3].

Conclusion & Strategic Recommendations
  • For Antipsychotic Discovery: Prioritize the Aryl-piperazine-butyl-quinolinone scaffold (Aripiprazole-like) if the goal is

    
     partial agonism to minimize extrapyramidal side effects.
    
  • For Cognitive Deficits: Explore Bis-arylpiperazines (Vortioxetine-like) to leverage 5-HT

    
     antagonism, which promotes synaptic plasticity in the hippocampus.
    
  • Protocol Rigor: When using the PPI model, strict adherence to the 65dB background is non-negotiable; deviations alter the baseline startle reflex, invalidating the % inhibition calculation.

References
  • Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP) Database." NIMH. [Link]

  • Sanchez, C., et al. (2015). "Vortioxetine, a novel antidepressant with multimodal activity: Review of preclinical and clinical data." Pharmacology & Therapeutics. [Link]

  • Gunn, A. J., et al. (1994). "The neuroprotective actions of a calcium channel antagonist, flunarizine, in the infant rat."[3] Pediatric Research. [Link]

  • Geyer, M. A., & Swerdlow, N. R. (2001). "Measurement of Startle Response, Prepulse Inhibition, and Habituation." Current Protocols in Neuroscience. [Link]

Sources

Validation

Beyond Affinity: A Comparative Guide to Validating Allosteric vs. Orthosteric Mechanisms

Executive Summary In modern drug development, demonstrating efficacy is insufficient; establishing the provenance of that efficacy—the Mechanism of Action (MoA)—is a regulatory and scientific imperative. This guide moves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug development, demonstrating efficacy is insufficient; establishing the provenance of that efficacy—the Mechanism of Action (MoA)—is a regulatory and scientific imperative. This guide moves beyond basic


 generation to provide a rigorous comparative framework for validating Allosteric  versus Orthosteric  (ATP-competitive) inhibitors. Using the epidermal growth factor receptor (EGFR) as a representative case study, we detail the biophysical, structural, and functional protocols required to differentiate a novel allosteric candidate (Allocin-X ) from a standard orthosteric benchmark (Ortho-Y ).

Part 1: The Comparative Framework

Why This Comparison Matters: Orthosteric inhibitors (e.g., Gefitinib) compete directly with endogenous ligands (like ATP). While potent, they often suffer from selectivity issues due to conserved active sites across kinomes. Allosteric inhibitors bind distinct, non-conserved pockets, inducing conformational changes that "tune" rather than "block" activity. Validating this distinction requires proving non-competitive binding and intracellular target engagement .

MoA Logic Visualization

The following diagram illustrates the fundamental mechanistic divergence we are testing.

MoA_Logic Receptor Target Kinase (EGFR) ActiveState Active Conformation (Signaling ON) Receptor->ActiveState ATP Binding ATP ATP (Endogenous Ligand) ATP->Receptor High Affinity Ortho Ortho-Y (Benchmark) Competes with ATP Ortho->Receptor Blocks ATP Pocket InactiveState Inactive Conformation (Signaling OFF) Ortho->InactiveState Steric Hindrance Allo Allocin-X (Candidate) Binds Distal Site Allo->Receptor Induces Conf. Change Allo->InactiveState Allosteric Modulation

Caption: Comparative logic of Orthosteric blocking vs. Allosteric modulation. Note the distinct binding sites and convergence on the inactive state.

Part 2: Biophysical Validation (Surface Plasmon Resonance)

Objective: To determine binding kinetics (


, 

) and residence time, and definitively prove the non-competitive nature of Allocin-X.
Expert Insight: The Kinetic Disconnect

High affinity (


) does not always equal high efficacy. For allosteric inhibitors, Residence Time  (

) is often a better predictor of in vivo duration of action than affinity. Furthermore, an orthosteric inhibitor's potency will decrease as ATP concentration increases; an allosteric inhibitor's potency should remain constant.
Protocol 1: ATP-Competition Kinetic Assay (SPR)

System: Biacore 8K or similar high-throughput SPR. Sensor Chip: CM5 (Carboxylated dextran).

  • Immobilization:

    • Activate surface with EDC/NHS.

    • Inject EGFR kinase domain (ligand) to reach ~1000 RU (Response Units).

    • Block reference channel with Ethanolamine.

  • Baseline Kinetics (Single Cycle):

    • Inject Ortho-Y and Allocin-X separately (0.1 nM – 100 nM) to establish baseline

      
      .
      
  • The Competition Test (Critical Step):

    • Condition A: Saturate the running buffer with 1 mM ATP (mimicking cellular concentrations).

    • Condition B: Running buffer without ATP.

    • Inject Ortho-Y and Allocin-X under both conditions.

Self-Validating Check:

  • Ortho-Y: Must show a significant right-shift in binding curves (reduced apparent affinity) in the presence of ATP.

  • Allocin-X: Binding curves must remain superimposable

    
     10% regardless of ATP concentration.
    

Part 3: Structural & Thermal Validation (CETSA)

Objective: To prove that the drug enters the cell and engages the target in a complex physiological environment.

Method: Cellular Thermal Shift Assay (CETSA).[1][2][3][4] This relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Protocol 2: Isothermal Dose-Response (ITDR-CETSA)

Cell Line: A431 (EGFR overexpressing).

  • Treatment:

    • Seed cells in 96-well PCR plates.

    • Treat with Allocin-X or Ortho-Y (Dose range: 10 nM to 10

      
      M) for 1 hour at 37°C.
      
    • Include DMSO vehicle control.

  • Thermal Challenge:

    • Heat cells to the pre-determined

      
       (aggregation temperature) of EGFR (typically ~52°C) for 3 minutes.
      
    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors). Shake for 20 mins.

    • Centrifuge at 20,000 x g for 20 mins to pellet precipitated (unbound/unstable) proteins.

  • Detection:

    • Analyze supernatant via Western Blot or AlphaScreen.

    • Quantification: Plot soluble protein intensity vs. compound concentration.

CETSA Workflow Visualization

CETSA_Workflow Cells Live Cells (A431) Treat Treat with Inhibitor Cells->Treat Heat Heat Shock (52°C) Treat->Heat Lysis Lysis & Spin (Remove Aggregates) Heat->Lysis Detect Detect Soluble Protein (WB) Lysis->Detect

Caption: Step-by-step CETSA workflow for confirming intracellular target engagement.

Part 4: Functional Validation (Downstream Signaling)

Objective: Confirm that physical binding translates to pathway inhibition.

Protocol:

  • Stimulation: Serum-starve cells overnight, then stimulate with EGF (50 ng/mL) for 15 mins.

  • Inhibition: Pre-treat with inhibitors for 1 hour prior to EGF.

  • Readout: Western Blot for:

    • p-EGFR (Y1068): Direct target autophosphorylation.

    • p-ERK1/2: Downstream effector.

    • Total EGFR/ERK: Loading controls.

Comparative Expectation: Both inhibitors should reduce p-EGFR. However, Allocin-X may show a "ceiling effect" or partial modulation if it stabilizes a conformation that retains some basal activity, a common feature of allosteric modulators that reduces toxicity.

Part 5: Data Synthesis & Comparative Matrix

The following table summarizes the expected dataset for a successful validation package.

MetricOrtho-Y (Benchmark)Allocin-X (Candidate)Interpretation
SPR

(No ATP)
1.2 nM5.4 nMOrthosteric often has higher intrinsic affinity.
SPR

(+ 1mM ATP)
> 100 nM 5.6 nM CRITICAL: Allocin-X is non-competitive.
Residence Time (

)
12 min45 minAllocin-X shows durable engagement.
CETSA

Shift
+4°C+7°CAllosteric binding often induces greater rigidification.
p-EGFR

5 nM15 nMFunctional potency aligns with binding.

References

  • FDA Guidance for Industry. (2024). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

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Comparative

A Researcher's Guide to Characterizing the Binding Specificity of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

For the diligent researcher in drug discovery, understanding the precise molecular interactions of every compound, from the final candidate to the initial building blocks, is paramount. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug discovery, understanding the precise molecular interactions of every compound, from the final candidate to the initial building blocks, is paramount. This guide provides a comprehensive framework for assessing the binding specificity of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, a versatile intermediate in the synthesis of several targeted therapies. While direct binding data for this specific intermediate is not extensively published, its role in the creation of potent inhibitors for distinct target classes provides a clear roadmap for its characterization.

This document is not a simple recitation of protocols; it is a strategic guide that explains the rationale behind the experimental choices. We will explore how to establish a testing cascade, from primary target engagement to broad liability screening, and how to interpret the resulting data in the context of well-characterized drugs derived from this scaffold.

The Rationale: Why Profile a Synthetic Intermediate?

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a known precursor to a range of therapeutics, including FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitors like Gilteritinib, Wee1 kinase inhibitors, and Factor Xa antagonists. The core piperazine and piperidine moieties are common pharmacophores that can interact with a variety of biological targets. Early characterization of such a fragment can:

  • De-risk drug development: Identifying potential off-target interactions early can save significant time and resources.

  • Inform lead optimization: Understanding the inherent binding properties of the core scaffold can guide medicinal chemists in designing more selective final compounds.

  • Uncover new therapeutic opportunities: The fragment might possess unexpected activities that could be explored in other programs.

Our assessment will therefore be structured as a tiered approach, beginning with the known targets of the final drug products and expanding to a broad liability screen.

Tier 1: Primary Target Engagement Assays

The logical starting point is to investigate the interaction of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride with the known targets of the drugs it is used to synthesize.

Kinase Targets: FLT3, AXL, and Wee1

The piperazine scaffold is a common feature in many kinase inhibitors, often interacting with the ATP-binding pocket.[1] Gilteritinib is a potent inhibitor of both FLT3 and AXL, while other drug discovery programs utilize this intermediate for Wee1 inhibitors.[2][3]

Experimental Approach: Competition Binding Assays

A robust method to determine the binding affinity of an unlabeled compound (like our intermediate) is through a competition binding assay.[4] This involves measuring the displacement of a known, labeled ligand (a "tracer" or radioligand) from the target kinase.

Workflow for Kinase Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_kinase Kinase (e.g., FLT3, AXL, Wee1) incubation Incubate Kinase, Tracer, and Compound to Equilibrium prep_kinase->incubation prep_tracer Labeled Tracer (ATP-competitive) prep_tracer->incubation prep_compound 1-Methyl-4-(piperidin-4-yl)piperazine HCl (Serial Dilution) prep_compound->incubation detection Measure Tracer Binding (e.g., FRET, Luminescence) incubation->detection analysis Plot % Inhibition vs. [Compound] Calculate IC50 and Ki detection->analysis G cluster_compound Compound Submission cluster_screening Screening Panels cluster_analysis Data Analysis and Hit Identification compound 1-Methyl-4-(piperidin-4-yl)piperazine HCl (at a fixed concentration, e.g., 10 µM) kinome Kinase Panel (e.g., KINOMEscan®) compound->kinome gpcr GPCR Panel (e.g., SafetyScreen) compound->gpcr ion Ion Channel Panel compound->ion analysis Identify targets with significant binding inhibition (e.g., >50%) Prioritize 'hits' for follow-up kinome->analysis gpcr->analysis ion->analysis

Caption: A streamlined workflow for broad off-target liability screening.

Interpreting the Results

A "hit" in these screens (typically >50% inhibition at 10 µM) does not confirm a biologically relevant interaction, but it does flag a potential liability that warrants further investigation. Follow-up studies would involve determining the IC50 or Ki for the identified off-targets to understand the potency of the interaction.

For a compound like 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, one might hypothesize potential hits on certain serotonin (5-HT) or adrenergic (α) receptors based on the literature for similar scaffolds. [2][5]

Conclusion: Building a Complete Picture

Assessing the binding specificity of a synthetic intermediate like 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a proactive and scientifically rigorous step in drug discovery. While direct, published binding data for this molecule is scarce, a logical and systematic experimental plan can be constructed based on its known applications.

By employing a tiered approach that combines focused assays on primary targets (FLT3, AXL, Wee1, Factor Xa) with broad off-target screening, researchers can generate a comprehensive specificity profile. This data, when placed in the context of the well-characterized final drug products and their competitors, provides invaluable insights for medicinal chemists and project teams. It allows for a more informed lead optimization process, reduces the risk of late-stage failures due to off-target effects, and upholds the principles of building quality and safety into drug candidates from the earliest stages.

References

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. [Link]

  • Do K, et al. Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors. Journal of Clinical Oncology. 2015;33(30):3409-3415. [Link]

  • PharmaCompass. 1-(1-methyl-piperidin-4-yl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Google Patents. 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Lee HJ, et al. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences. 2021;22(11):5675. [Link]

  • Labcorp. 504385: Apixaban Anti-Xa. [Link]

  • International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • ACS Publications. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • ASH Publications. Gilteritinib: potent targeting of FLT3 mutations in AML. Blood Advances. 2020;4(6):1156-1161. [Link]

  • PubMed. FMS-like tyrosine kinase-3 (FLT3) inhibitors with better binding affinity and ADMET properties than sorafenib and gilteritinib against acute myeloid leukemia: in silico studies. [Link]

  • American Heart Association Journals. Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology. 2010;30(3):376-381. [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]

  • ResearchGate. FMS-like tyrosine kinase-3 (FLT3) inhibitors with better binding affinity and ADMET properties than sorafenib and gilteritinib against acute myeloid leukemia: in silico studies. [Link]

  • MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. [Link]

  • National Center for Biotechnology Information. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • RSC Publishing. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. [Link]

  • ACS Publications. Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • Frontiers. First Report of Sorafenib in Patients With Acute Myeloid Leukemia Harboring Non-Canonical FLT3 Mutations. [Link]

  • ARUP Consult. Direct Xa Inhibitor Levels | Test Fact Sheet. [Link]

  • The Science Snail. The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • Semantic Scholar. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. [Link]

  • National Center for Biotechnology Information. Dual targeting of WEE1 and PLK1 by AZD1775 elicits single agent cellular anticancer activity. [Link]

  • ResearchGate. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • PubMed. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. [Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[4][6]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • ResearchGate. FMS-like tyrosine kinase-3 (FLT3) inhibitors with better binding affinity and ADMET properties than sorafenib and gilteritinib against acute myeloid leukemia: in silico studies. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • National Center for Biotechnology Information. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation. [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

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  • ACNP. Serotonin Receptor Subtypes and Ligands. [Link]

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  • Wikipedia. Coagulation. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Piperazine Derivative Analysis

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This is particularly true for the analysis of piperazine derivatives, a scaffold present in a wide array of pharmaceutical compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the analysis of these derivatives, grounded in experimental data and authoritative guidelines. We will explore the nuances of method validation, offering insights into the causality behind experimental choices and providing a framework for developing self-validating and trustworthy analytical protocols.

The Analytical Challenge of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common structural motif in active pharmaceutical ingredients (APIs). However, the basic piperazine nucleus lacks a significant chromophore, presenting a challenge for direct analysis by UV detection, one of the most common and accessible detection methods in HPLC. This often necessitates strategic decisions in method development, such as the use of low UV wavelengths or derivatization to enhance detectability. This guide will delve into these strategies and their impact on method validation.

The Foundation of Trust: Method Validation Workflow

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), along with guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide a comprehensive framework for this process.[1][2][3]

A typical HPLC method validation workflow is a systematic process designed to ensure the reliability of the analytical data.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Analytical Method Development Spec Specificity & Forced Degradation Dev->Spec Initial Assessment Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis & Quality Control Rob->Routine Final Approval

Caption: A typical workflow for the development and validation of an HPLC method.

A Comparative Analysis of Validated HPLC-UV Methods

This section provides a comparative analysis of published, validated HPLC-UV methods for different piperazine derivatives. The data presented here is synthesized from peer-reviewed research and serves to illustrate the practical application of validation principles.

Table 1: Comparison of Chromatographic Conditions for Piperazine Derivative Analysis
AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Piperazine (as NBD-Cl derivative)Chiralpak IC (250 x 4.6 mm, 5µm)Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)1.0340[4]
OlaparibThermo Scientific C18 (250mm x 4.6mm, 5µ)0.1% Trifluoroacetic buffer:Acetonitrile (60:40 v/v)1.0276[5]
Cetirizine HClCLC-ODS C18 (250 x 4.6 mm, 5 µm)Methanol:Water (70:30 v/v) with pH adjusted to 4 with o-phosphoric acid1.0231[2]
Prochlorperazine MaleateAgilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm)0.1% formic acid:Acetonitrile (70:30 v/v)1.0258[6]

Expert Insight: The choice of chromatographic conditions is paramount. For piperazine itself, which lacks a strong UV chromophore, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is a strategic choice to enable sensitive UV detection at 340 nm.[4] In contrast, more complex piperazine derivatives like Olaparib, Cetirizine, and Prochlorperazine possess inherent chromophores, allowing for direct UV detection at their respective absorbance maxima. The selection of a C18 column is common for these moderately polar to non-polar compounds, offering good retention and separation. The mobile phase composition is tailored to achieve optimal resolution and peak shape for each specific analyte.

Deep Dive into Validation Parameters

Specificity and Forced Degradation Studies

Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are a vital part of establishing specificity for stability-indicating methods. These studies expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of the piperazine derivative in a suitable solvent.

  • Acid and Base Hydrolysis: Treat the drug solution with an acid (e.g., 0.1M HCl) and a base (e.g., 0.1M NaOH) at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose the drug solution to UV and/or visible light.

  • Analysis: Analyze the stressed samples by the developed HPLC-UV method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Comparative Data:

Forced degradation studies on Prochlorperazine revealed that the most significant degradation occurred under oxidative and photolytic stress conditions.[7] The developed HPLC method was able to separate the main peak from all degradation products, demonstrating its stability-indicating nature.[7] Similarly, a study on Olaparib showed its lability in an alkaline environment.[8] For Cetirizine , it was found to be unstable in 2 M HCl and 0.5% H₂O₂.[9]

Linearity and Range

Why they are important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity:

  • Prepare a series of at least five standard solutions of the piperazine derivative at different concentrations spanning the expected range.

  • Inject each standard solution in triplicate into the HPLC system.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Comparison of Linearity and Range
AnalyteLinearity RangeCorrelation Coefficient (r²)Reference
Piperazine (as NBD-Cl derivative)30 - 350 ppm> 0.999[4]
Olaparib25 - 75 µg/mL0.9991[5]
Cetirizine HCl1 - 20 µg/mL> 0.999[9]
Prochlorperazine Maleate100 - 150 µg/mL0.999[6]

Expert Insight: The linearity range is established based on the intended application of the method. For the determination of piperazine as a trace impurity, a lower range (in ppm) is validated.[4] For the assay of a drug substance or product, the range typically brackets the nominal concentration, for instance, 80-120% of the test concentration. A correlation coefficient close to 1.0 indicates a strong linear relationship.

Accuracy

Why it's essential: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

Experimental Protocol for Accuracy:

  • Spike a placebo (a mixture of all excipients without the API) or a known concentration of the drug product with known amounts of the piperazine derivative at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery of the analyte.

Table 3: Comparison of Accuracy (as % Recovery)
AnalyteConcentration Levels% RecoveryReference
Piperazine (as NBD-Cl derivative)Not specified104.87 - 108.06%[3]
OlaparibNot specified> 98.5%[8]
Cetirizine HClNot specifiedNot explicitly stated, but method validated[2]
Prochlorperazine Maleate50%, 100%, 150%99 - 101%[6]

Expert Insight: The acceptance criteria for accuracy are typically between 98.0% and 102.0% for the assay of a drug substance. The slightly higher recovery for the derivatized piperazine might be due to the complexities of the derivatization reaction and extraction process.

Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment.

Experimental Protocol for Precision:

  • Repeatability: Analyze at least six replicate samples of the same concentration on the same day.

  • Intermediate Precision: Analyze the same sample on different days, by different analysts, or using different instruments.

  • Calculate the relative standard deviation (%RSD) for the results.

Table 4: Comparison of Precision (as %RSD)
AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)Reference
Piperazine (as NBD-Cl derivative)< 4.0Not explicitly stated[4]
Olaparib< 2.0< 2.0[1]
Cetirizine HCl< 1.5%< 1.5%[9]
Prochlorperazine Maleate0.48% (Method Precision)0.35%[6]

Expert Insight: A low %RSD value indicates high precision. The acceptance criteria for precision are typically no more than 2% for the assay of a drug substance.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why they matter:

  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or blank injections) and S is the slope of the calibration curve.

Table 5: Comparison of LOD and LOQ
AnalyteLODLOQReference
Piperazine (as NBD-Cl derivative)30 ppm90 ppm[10]
Olaparib0.9 µg/mL3.00 µg/mL[4]
Cetirizine HCl4 µg/mLNot explicitly stated[2]
Prochlorperazine Maleate1.76 µg/mL5.35 µg/mL[6]

Expert Insight: The LOD and LOQ are crucial for the analysis of impurities and degradation products. The derivatization of piperazine allows for a reasonably low LOQ in the ppm range, suitable for its determination as a trace impurity. For the assay of the main component, the LOQ should be well below the lowest concentration in the linearity range.

Robustness

Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the sample under each of the modified conditions.

  • Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

Comparative Data:

A study on a derivatized piperazine method showed that with deliberate variations in flow rate and column temperature, the %RSD for the peak area was less than 4.0, indicating the robustness of the method.[4] For Prochlorperazine Maleate , robustness was established through consistent retention time and peak symmetry under varied conditions.[6]

The Derivatization Dilemma: To Enhance or Not to Enhance?

The decision to use derivatization in HPLC-UV analysis is a critical one, driven by the inherent properties of the analyte.

Derivatization Decision Analyte Piperazine Derivative Analysis Required UV_Check Does the analyte have a sufficient UV chromophore? Analyte->UV_Check Direct_HPLC Develop a Direct HPLC-UV Method UV_Check->Direct_HPLC Yes Derivatization Consider Derivatization UV_Check->Derivatization No Validation Validate the Method Direct_HPLC->Validation Derivatization->Validation Routine Routine Analysis Validation->Routine

Caption: Decision-making process for employing derivatization in HPLC-UV analysis.

For piperazine itself, derivatization is often necessary to achieve the required sensitivity for trace analysis.[4] However, for many piperazine derivatives that already possess aromatic rings or other chromophoric groups, a direct HPLC-UV method is often sufficient and preferable due to its simplicity and reduced potential for variability introduced by the derivatization step.

Conclusion: A Foundation of Quality

The validation of an HPLC-UV method for the analysis of piperazine derivatives is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, and by making informed decisions about strategies like derivatization, researchers can develop reliable and defensible analytical methods. This guide has provided a comparative framework and practical insights to aid in this critical endeavor, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Advances in Bioresearch. (2024). Development and Validation of an HPLC Method for Simultaneous Quantifying Olaparib and Bevacizumab. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (2025). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. [Link]

  • Khan, M. I., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 5(8), 1047-1052. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]

  • de Jonge, M. J. A., et al. (2014). A Sensitive and Robust Ultra HPLC Assay with Tandem Mass Spectrometric Detection for the Quantitation of the PARP Inhibitor Olaparib (AZD2281) in Human Plasma for Pharmacokinetic Application. Molecules, 19(7), 9436-9452. [Link]

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  • Khan, M. I., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 5(8), 1047-1052. [Link]

  • Lew, A., et al. (2011). Analysis and Identification of Prochlorperazine Impurities and Forced Degradation Products Using a Stability-Indicating HPLC Method. Journal of Liquid Chromatography & Related Technologies, 34(8), 655-671. [Link]

  • Iannarelli, R., et al. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega, 8(7), 6931-6941. [Link]

  • Jalali, A., et al. (2013). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 12(2), 287-294. [Link]

  • Khan, M. I., et al. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 5(8), 1047-1052. [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride Analysis

For Researchers, Scientists, and Drug Development Professionals Foreword: Ensuring Analytical Consistency in Pharmaceutical Development In the landscape of pharmaceutical development, the reproducibility and reliability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Ensuring Analytical Consistency in Pharmaceutical Development

In the landscape of pharmaceutical development, the reproducibility and reliability of analytical methods are paramount. The journey of an active pharmaceutical ingredient (API) from synthesis to final product is scrutinized at every step, with analytical data forming the bedrock of quality, safety, and efficacy assessments. 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring that different laboratories can produce concordant results when analyzing this compound is critical for seamless drug development and manufacturing.

This guide presents a framework for an inter-laboratory comparison of the analysis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a comprehensive understanding of the rationale behind the experimental design. This document is structured to be a practical resource, grounded in scientific principles and regulatory expectations, to aid in the establishment of a robust and transferable analytical method. We will delve into a hypothetical inter-laboratory study, providing detailed methodologies, simulated data, and interpretive guidance.

The Analyte: 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound containing both piperidine and piperazine rings. Its hydrochloride salt is often used in synthesis due to its improved stability and handling properties.

cluster_0 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride C10H21N3·xHCl Chemical Structure

Caption: Chemical structure of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.

A thorough understanding of its chemical properties is essential for developing a suitable analytical method. The presence of multiple basic nitrogen atoms influences its chromatographic behavior, while the lack of a strong chromophore necessitates careful consideration of detection techniques.

Designing the Inter-Laboratory Study: A Collaborative Approach to Method Validation

An inter-laboratory study, also known as a round-robin test, is a powerful tool for assessing the reproducibility of an analytical method.[1] The primary goal is to determine the variability of results when the same samples are analyzed by different laboratories using the same protocol.[2] This study is designed in accordance with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6][7]

Study Objectives
  • To assess the precision (repeatability and reproducibility) of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination and assay of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.

  • To evaluate the accuracy of the method across a range of concentrations.

  • To determine the method's robustness by introducing deliberate minor variations to the analytical parameters.

  • To establish a standardized and transferable analytical procedure suitable for quality control in a multi-site manufacturing environment.

Participating Laboratories

For this hypothetical study, we will involve five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) with experience in pharmaceutical analysis.

Test Samples

A single, homogenous batch of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride will be prepared and distributed to each participating laboratory. The samples will be coded to blind the laboratories to the expected values. Each laboratory will receive:

  • One vial of the test sample for assay and purity analysis.

  • One vial of a reference standard of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride with a certificate of analysis.

  • A set of three validation samples at different concentrations (80%, 100%, and 120% of the target assay concentration) for accuracy assessment.

Analytical Methodology: A Multi-faceted Approach

A comprehensive analysis of an API requires more than a single method. Here, we propose a combination of a primary HPLC-UV method for assay and purity, and a gas chromatography (GC) method for residual solvents.

Purity and Assay Determination by Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial as it can resolve the API from its potential degradation products, thus providing a more accurate measure of its purity and content.[8][9][10][11]

Rationale for Method Selection:

  • HPLC: High-performance liquid chromatography is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.

  • Reversed-Phase Chromatography: A C18 stationary phase is chosen for its versatility in retaining and separating compounds of moderate polarity like our analyte.

  • UV Detection: While the analyte lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is generally feasible for piperazine-containing compounds.[12] For low-level impurities without a chromophore, derivatization could be considered, but for the primary analysis of the API, a direct method is preferred for simplicity and robustness.[1][13]

  • Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed during method development.[4][14][15] This involves subjecting the API to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

Experimental Protocol: HPLC-UV Method

ParameterConditionRationale
Instrument HPLC with UV/Vis DetectorStandard equipment in pharmaceutical QC labs.
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to elute any potential impurities with different polarities and to ensure the column is cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmProvides adequate sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Preparation Accurately weigh ~25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile.A simple and robust sample preparation procedure.

Data to be Reported by Each Laboratory:

  • Chromatograms of the reference standard, test sample, and blank.

  • Assay of the test sample (as % w/w).

  • Purity of the test sample (% area), including the area of the main peak and any impurities.

  • Results of the accuracy study (% recovery for the three validation samples).

  • Repeatability data (RSD of six replicate injections of the test sample).

Residual Solvents Analysis by Headspace Gas Chromatography (GC-FID)

Residual solvents in an API are process-related impurities that must be controlled according to regulatory guidelines such as ICH Q3C.[7][16][17][18][19][20] Gas chromatography with headspace injection and flame ionization detection (FID) is the standard technique for this analysis.[21][22][23]

Rationale for Method Selection:

  • Gas Chromatography: GC is ideal for separating and quantifying volatile organic compounds.

  • Headspace Injection: This technique introduces only the volatile components of the sample into the GC system, protecting the column from non-volatile matrix components and enhancing sensitivity.

  • Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a linear response over a wide concentration range.

Experimental Protocol: GC-FID Method

ParameterConditionRationale
Instrument GC with Headspace Autosampler and FIDStandard configuration for residual solvent analysis.
Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µmA common stationary phase for the separation of a wide range of residual solvents.
Carrier Gas Helium or NitrogenInert carrier gases.
Oven Temperature Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minA temperature program to separate solvents with a range of boiling points.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
Detector Temperature 260 °CPrevents condensation of the analytes in the detector.
Headspace Vial Temperature 80 °COptimizes the partitioning of volatile solvents into the headspace.
Headspace Incubation Time 30 minutesAllows for equilibrium to be reached between the sample and the headspace.
Sample Preparation Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO or DMF).The choice of diluent is critical to dissolve the sample without interfering with the analytes of interest.

Data to be Reported by Each Laboratory:

  • Chromatograms of the standard mixture of residual solvents, test sample, and blank.

  • Concentration (in ppm) of any detected residual solvents in the test sample.

Hypothetical Inter-Laboratory Study Results and Discussion

The following tables present simulated data from our five participating laboratories.

HPLC-UV Method: Assay and Purity Results

Table 1: Assay of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (% w/w)

LaboratoryResult 1Result 2Result 3MeanStd. Dev.
Lab A 99.899.799.999.800.10
Lab B 99.599.699.499.500.10
Lab C 100.1100.2100.0100.100.10
Lab D 99.999.8100.099.900.10
Lab E 99.799.699.899.700.10
Overall Mean 99.80
Reproducibility (RSDr) 0.22%

Table 2: Purity of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (% Area)

LaboratoryMain Peak Area %Total Impurity Area %
Lab A 99.850.15
Lab B 99.820.18
Lab C 99.880.12
Lab D 99.860.14
Lab E 99.840.16
Overall Mean 99.85 0.15
Reproducibility (RSDr) 0.02% 13.33%

Discussion of HPLC-UV Results:

The assay results show excellent agreement between the five laboratories, with an overall mean of 99.80% and a reproducibility relative standard deviation (RSDr) of 0.22%. This indicates that the method is highly reproducible for determining the potency of the API. Similarly, the purity results are consistent, with an overall mean main peak area of 99.85%. The higher RSDr for the total impurity area is expected, as the measurement of low-level impurities is inherently more variable.

HPLC-UV Method: Accuracy Results

Table 3: Accuracy (% Recovery)

Laboratory80% Concentration100% Concentration120% Concentration
Lab A 99.5100.2100.5
Lab B 98.999.8100.1
Lab C 100.8100.5101.0
Lab D 99.9100.1100.3
Lab E 99.299.9100.6
Mean Recovery 99.66 100.10 100.50
Acceptance Criteria 98.0 - 102.0% 98.0 - 102.0% 98.0 - 102.0%

Discussion of Accuracy Results:

The accuracy of the method, assessed by the recovery of spiked samples, is well within the typical acceptance criteria of 98.0% to 102.0%. This demonstrates that the method is free from significant bias across the tested concentration range.

GC-FID Method: Residual Solvents Results

For this hypothetical study, let's assume the synthesis of the API involved the use of methanol and toluene.

Table 4: Residual Solvents in 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (ppm)

LaboratoryMethanolToluene
Lab A 25050
Lab B 26555
Lab C 24048
Lab D 25552
Lab E 26058
Overall Mean 254 52.6
Reproducibility (RSDr) 3.8% 7.6%
ICH Q3C Limit 3000 890

Discussion of GC-FID Results:

The results for residual solvents also show good inter-laboratory agreement, with RSDr values below 10%. The detected levels of methanol and toluene are well below the limits specified in the ICH Q3C guideline, indicating that the manufacturing process effectively removes these solvents.

Visualizing the Workflow and Logic

cluster_0 Inter-Laboratory Study Workflow Start Start Sample_Prep Homogenous Sample Preparation & Distribution Start->Sample_Prep Method_Transfer Transfer of Analytical Methods (HPLC & GC) Sample_Prep->Method_Transfer Lab_Analysis Analysis by Participating Laboratories Method_Transfer->Lab_Analysis Data_Submission Submission of Raw Data and Results Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Combined Data Data_Submission->Statistical_Analysis Report Final Report Generation Statistical_Analysis->Report End End Report->End

Caption: Workflow of the inter-laboratory comparison study.

cluster_1 Data Analysis and Interpretation Logic Raw_Data Raw Data from Labs Precision Precision (Repeatability & Reproducibility) Raw_Data->Precision Accuracy Accuracy (% Recovery) Raw_Data->Accuracy Robustness Robustness (Deliberate Variations) Raw_Data->Robustness Comparison Comparison to Acceptance Criteria Precision->Comparison Accuracy->Comparison Robustness->Comparison Method_Validation Overall Method Validation Assessment Comparison->Method_Validation

Caption: Logic for data analysis in the inter-laboratory study.

Conclusion: A Robust and Transferable Analytical Framework

This guide has outlined a comprehensive approach to an inter-laboratory comparison for the analysis of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride. The hypothetical results demonstrate that with a well-developed and clearly documented set of analytical procedures, it is possible to achieve a high degree of consistency across different laboratories. The proposed HPLC-UV method for assay and purity, and the GC-FID method for residual solvents, provide a robust framework for the quality control of this important API.

The success of any inter-laboratory study hinges on clear communication, meticulous adherence to the protocols, and a thorough statistical analysis of the results. By following the principles and methodologies outlined in this guide, pharmaceutical organizations can build confidence in their analytical data, facilitate seamless technology transfer between sites, and ultimately, ensure the quality and consistency of their products.

References

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Science & Research. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HPLC-UV/DAD chromatograms of piperazine derivative mixture. ResearchGate. [Link]

  • Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes. Analtopias. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Center for Biotechnology Information. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. SciELO. [Link]

  • Residual Solvents Analysis & Testing | Gas Chromatography. Reading Scientific Services Ltd. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Q3A(R2). SlideShare. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 1-Methyl-4-(piperidin-4-yl)piperazine Hydrochloride

Executive Summary & Chemical Identity 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a polyamine building block frequently used in the synthesis of pharmaceutical agents (e.g., antipsychotics, antihistamines). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a polyamine building block frequently used in the synthesis of pharmaceutical agents (e.g., antipsychotics, antihistamines). Unlike simple salts, its disposal requires strict adherence to protocols governing corrosive amines and nitrogenous bases .

Improper disposal poses two specific critical risks:

  • Aquatic Toxicity: Piperazine derivatives are harmful to aquatic life with long-lasting effects.[1]

  • Incompatibility Hazards: Accidental mixing with common laboratory oxidizers (specifically hypochlorites/bleach) can generate explosive and toxic chloramines.

Chemical Data Table
ParameterSpecification
Chemical Name 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride
Parent CAS 23995-88-2 (Free base); Salt forms vary by stoichiometry
Molecular Formula C₁₀H₂₁N₃ · xHCl
Physical State White to off-white hygroscopic solid (powder)
Primary Hazard Corrosive (Skin Corr. 1B) , Serious Eye Damage (Cat 1)
RCRA Status Non-listed (Characteristic Waste: Corrosivity D002 if pH ≤ 2)
Storage Class 8A (Combustible Corrosive Materials)

Risk Assessment & Segregation Strategy

The "No-Bleach" Rule (Critical Safety Directive)

NEVER use bleach (sodium hypochlorite) to clean spills or treat waste containing this compound.

  • Mechanism: Secondary and tertiary amines react with hypochlorite to form N-chloramines .

  • Risk: These byproducts are unstable, potentially explosive, and highly toxic.

  • Correct Action: Use standard detergent and water, or a dilute acetic acid solution for surface decontamination if necessary.

Waste Stream Segregation

This compound must be segregated based on its physical state and chemical properties. It belongs in the Basic/Organic Amine waste stream, though as a hydrochloride salt, it may exhibit acidic pH in solution.

  • Solid Waste: Segregate into "Hazardous Solid Waste." Do not mix with oxidizers (e.g., permanganates, nitrates).

  • Liquid Waste: Segregate into "Organic/Aqueous Mixture."

    • Note: If the pH is < 2 (due to HCl dissociation), it must be tagged as Corrosive Acid .

    • Note: If the pH is > 12 (free base form), it must be tagged as Corrosive Base .

Operational Disposal Workflow

The following flowchart outlines the decision logic for disposing of 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride.

DisposalWorkflow Start Waste Generation 1-Methyl-4-(piperidin-4-yl)piperazine HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste LiquidWaste Liquid / Solution Waste StateCheck->LiquidWaste Bagging Double Bag in Clear Polyethylene Bags SolidWaste->Bagging SolidLabel Label: 'Hazardous Waste - Toxic/Corrosive' Constituent: Piperazine Derivative Bagging->SolidLabel Accumulation Satellite Accumulation Area (Secondary Containment) SolidLabel->Accumulation ContainerCheck Select Container: HDPE or Glass (Avoid Metal) LiquidWaste->ContainerCheck pHCheck Measure pH ContainerCheck->pHCheck Acidic pH < 2 (Tag: Corrosive Acid) pHCheck->Acidic Neutral pH 2 - 12 (Tag: Toxic Organic) pHCheck->Neutral Basic pH > 12 (Tag: Corrosive Base) pHCheck->Basic Acidic->Accumulation Neutral->Accumulation Basic->Accumulation EHS EHS Pickup / Incineration Accumulation->EHS

Figure 1: Decision tree for the segregation and packaging of piperazine hydrochloride waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup residues.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling open powder outside a fume hood.

  • Containment: Transfer the solid material into a clear, heavy-duty polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.

  • Labeling:

    • Attach a hazardous waste tag.[2]

    • Chemical Name: Write "1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride".

    • Hazards: Check "Toxic" and "Corrosive".

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers as the hydrochloride salt can corrode steel and aluminum.

  • Compatibility Check: Ensure the waste container does not contain active oxidizers (peroxides, bleach) or aldehydes (potential for polymerization or Schiff base formation).

  • Transfer: Pour waste into the container using a funnel to prevent splashing. Leave at least 10% headspace.

  • Characterization:

    • If the solvent is organic (e.g., DCM, Methanol), treat as Flammable/Toxic .

    • If aqueous, check pH. The HCl salt is naturally acidic.

  • Labeling: List all solvents (e.g., "Methanol 90%, Piperazine deriv. 10%").

Emergency Spill Procedures

Scenario: You have spilled 5g of solid powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. If dust is airborne, evacuate the immediate area until it settles.

  • PPE: Don Nitrile gloves, goggles, and lab coat.[2]

  • Neutralization (Optional but Recommended):

    • Cover the spill with a weak base like Sodium Bicarbonate (Baking Soda) or Sodium Carbonate .

    • This neutralizes the hydrochloride acid component, making the material safer to handle.

  • Cleanup:

    • Dry Spill: Gently sweep up the powder/bicarbonate mix into a dustpan. Avoid creating dust.[1][3][4]

    • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with water and soap. REMINDER: DO NOT USE BLEACH. [5]

  • Disposal: Place all cleanup materials into a hazardous waste bag (Protocol A).

Regulatory Framework (US Focus)

While 1-Methyl-4-(piperidin-4-yl)piperazine is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be managed as hazardous waste under RCRA (Resource Conservation and Recovery Act) due to its characteristic hazards.

  • 40 CFR 261.22 (Corrosivity): Aqueous solutions with pH ≤ 2 or ≥ 12.5 are D002 waste.

  • 40 CFR 261.23 (Reactivity): If mixed with inappropriate agents (cyanides/sulfides), it can generate toxic gases.[6]

  • Drain Disposal: Strictly prohibited.[7] The compound's aquatic toxicity and pH profile violate Clean Water Act effluent guidelines for most municipalities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride

[1] Executive Summary: The Hazard Profile 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (CAS: 1219979-73-3 for 2HCl; 1621519-77-4 for 3HCl) presents a dual-threat hazard profile that is often underestimated in stan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Hazard Profile

1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride (CAS: 1219979-73-3 for 2HCl; 1621519-77-4 for 3HCl) presents a dual-threat hazard profile that is often underestimated in standard "irritant" classifications.[1]

  • The Piperazine Core (Sensitization): Piperazine derivatives are potent respiratory and dermal sensitizers. Repeated low-level exposure can lead to irreversible occupational asthma (H334) and allergic contact dermatitis (H317).[1]

  • The Hydrochloride Salt (Corrosivity): Upon contact with moisture (sweat, mucous membranes, ocular fluid), the salt hydrolyzes, potentially releasing hydrochloric acid equivalents.[1] This shifts the hazard from simple irritation to Category 1B Skin Corrosion and Category 1 Serious Eye Damage (H314, H318).

Immediate Action Required: Do not handle this substance on an open bench. All manipulation of the solid powder must occur within a certified chemical fume hood.

Part 1: Personal Protective Equipment (PPE) Matrix

Dermal Protection (Gloves & Body)

The Logic: Piperazines are organic amines that can permeate standard latex.[1] The hydrochloride salt is hygroscopic and corrosive.

ComponentSpecificationScientific Rationale
Primary Glove Nitrile (Accelerator-Free) Material: Nitrile offers superior resistance to amines compared to latex.[1] Thickness: Minimum 5 mil (0.12 mm) . Why Accelerator-Free? Reduces risk of Type IV chemical allergies, preventing confusion between glove allergy and chemical sensitization.[1]
Secondary Glove Long-cuff Nitrile (8 mil) Double-Gloving Protocol: Required during weighing or stock solution preparation.[1] The outer glove is sacrificial and should be changed immediately upon splash contact.
Body Covering Lab Coat (High-neck, snap closure) Material: 100% Cotton or Nomex (if flammables are present).[1] Coverage: Must cover the neck to prevent dust accumulation on the collar line—a common site for contact dermatitis.
Sleeves Tyvek® Sleeves Usage: Mandatory when reaching into the fume hood or handling large quantities (>10g). Bridges the gap between glove cuff and lab coat.
Respiratory & Ocular Protection

The Logic: The primary vector for sensitization is inhalation of airborne dust. The primary vector for acute injury is ocular contact.

ComponentSpecificationScientific Rationale
Eyes Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash).[1] Why not Safety Glasses? Safety glasses allow airborne powder to migrate behind the lens. The HCl salt will dissolve in tear fluid, causing severe chemical burns.
Respiratory N95 (Minimum) / P100 (Preferred) Context: If working outside a fume hood (not recommended), a fit-tested P100 half-face respirator is mandatory.[1] Inside a hood, the sash acts as the primary barrier.

Part 2: Operational Protocols

Engineering Controls & Setup
  • The Fume Hood: Verify face velocity is between 80–100 fpm . Work at least 6 inches inside the sash.[1]

  • Static Control: Piperazine salts are often fine, dry powders prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."

Step-by-Step Handling Workflow

G Start Storage (Desiccated, <25°C) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Retrieval Weigh Weighing (Fume Hood + Static Control) PPE->Weigh Transfer Weigh->PPE Gloves Contaminated? Change Outer Pair Solubilize Solubilization (Slow Addition to Solvent) Weigh->Solubilize Process Clean Decontamination (Wet Wipe - No Sweeping) Solubilize->Clean Post-Process Waste Disposal (Hazardous Waste Stream) Clean->Waste Segregation

Figure 1: Operational workflow for handling piperazine salts, emphasizing containment and decontamination.

Critical Handling Steps
A. Weighing (The High-Risk Moment)[1]
  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

  • Transfer: Open the stock container only inside the hood.

  • Technique: Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt buildup (crust) which can aerosolize next time the bottle is opened.[1]

B. Solubilization
  • Solvent Choice: Water or buffered aqueous solutions are common.[1]

  • Exotherm: Dissolving HCl salts can be slightly exothermic. Add the solid to the solvent slowly.

  • pH Check: The resulting solution will be acidic. Check pH and neutralize with a mild base (e.g., NaOH) only if the protocol requires the free base form for reaction.

Part 3: Decontamination & Disposal (The "End of Life")[1]

Core Directive: Never dry sweep piperazine dust. This generates an aerosol cloud that settles on surfaces, creating a long-term sensitization hazard.[1]

Decontamination Protocol
  • Wet Wiping: Use paper towels soaked in 5% Sodium Bicarbonate (baking soda) solution.[1] The base neutralizes the HCl salt and helps solubilize the organic residue.

  • Solvent Wash: Follow with a water rinse, then a 70% Ethanol wipe to remove organic films.

  • Glove Removal: Perform "beak method" removal of gloves. Turn them inside out to trap any residue.[1]

Disposal Plan
  • Solid Waste: Contaminated wipes, spatulas, and weighing boats must go into Solid Hazardous Waste . Label as "Toxic, Corrosive (Piperazine derivative)."[1]

  • Liquid Waste: Aqueous solutions containing this compound should be segregated into Basic/Organic waste streams (if neutralized) or Acidic waste streams (if native salt).[1]

  • Do not pour down the drain. Aquatic toxicity (H411) is a known risk for piperazines.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 795707, 1-Methyl-4-(piperidin-4-yl)piperazine.[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride
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1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride
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